III-31-C
Descripción
Structure
2D Structure
Propiedades
IUPAC Name |
methyl (2S)-2-[[(2S)-2-[[benzyl-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylbutyl]carbamoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H52N4O7/c1-23(2)19-28(31(41)38-30(24(3)4)32(42)45-8)36-33(43)39(21-26-17-13-10-14-18-26)22-29(40)27(20-25-15-11-9-12-16-25)37-34(44)46-35(5,6)7/h9-18,23-24,27-30,40H,19-22H2,1-8H3,(H,36,43)(H,37,44)(H,38,41)/t27-,28-,29+,30-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DINAVFJXFRFCRE-ZXYZSCNASA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(C(C)C)C(=O)OC)NC(=O)N(CC1=CC=CC=C1)CC(C(CC2=CC=CC=C2)NC(=O)OC(C)(C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)OC)NC(=O)N(CC1=CC=CC=C1)C[C@H]([C@H](CC2=CC=CC=C2)NC(=O)OC(C)(C)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H52N4O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40432129 | |
| Record name | WPE-III-31C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40432129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
640.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
398515-96-3 | |
| Record name | WPE-III-31C | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40432129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
III-31-C γ-secretase inhibitor discovery and history
An In-depth Technical Guide to the Discovery and History of γ-Secretase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The γ-secretase complex, an intramembrane aspartyl protease, plays a pivotal role in cellular signaling and is critically implicated in the pathogenesis of Alzheimer's disease (AD). Its function in cleaving the amyloid precursor protein (APP) to produce amyloid-beta (Aβ) peptides, the primary component of amyloid plaques in AD brains, has made it a significant target for therapeutic intervention. This technical guide provides a comprehensive overview of the discovery and history of γ-secretase inhibitors (GSIs), detailing the scientific journey from initial concept to clinical trials. It includes a summary of quantitative data for key inhibitors, detailed experimental methodologies, and visualizations of the core signaling pathways.
The Amyloid Hypothesis and the Rationale for γ-Secretase Inhibition
The amyloid cascade hypothesis posits that the accumulation of Aβ peptides in the brain is the primary event initiating the pathological cascade of Alzheimer's disease. This hypothesis is supported by genetic evidence from familial forms of AD, where mutations in the APP gene or in the presenilin genes (PSEN1 and PSEN2), which encode the catalytic core of γ-secretase, lead to increased production of the more aggregation-prone Aβ42 isoform.[1][2] This understanding established γ-secretase as a prime therapeutic target, with the goal of reducing Aβ production to slow or halt disease progression.[3]
History and Discovery of γ-Secretase Inhibitors
The quest for γ-secretase inhibitors began in the mid-to-late 1990s with cell-based screening campaigns aimed at identifying compounds that could reduce Aβ secretion. These early efforts led to the discovery of several classes of small molecules that effectively blocked γ-secretase activity.
A significant milestone was the development of DAPT (N-[N-(3,5-difluorophenacetyl)-L-alanyl]-S-phenylglycine t-butyl ester), a dipeptide analogue that demonstrated the ability to lower brain Aβ levels in animal models.[4] The first γ-secretase inhibitor to enter clinical trials in 2001 was BMS-299897, a sulfonamide derivative.[4] This was followed by a number of other candidates, including the potent benzodiazepine analog LY-411575 and the benzolactam Semagacestat (LY-450139), which progressed to Phase III clinical trials.
However, the clinical development of GSIs has been fraught with challenges. A major hurdle has been the on-target toxicity associated with the inhibition of Notch signaling. γ-secretase cleaves a wide range of type-I transmembrane proteins, including the Notch receptor, which is crucial for cell-fate decisions and tissue homeostasis. Inhibition of Notch cleavage by GSIs can lead to severe side effects, including gastrointestinal toxicity, immunosuppression, and skin rashes. These adverse events ultimately led to the failure of several GSI clinical trials, including the high-profile discontinuation of Semagacestat in 2010 due to a lack of efficacy and a worsening of cognitive and functional ability in patients.
This setback prompted a shift in strategy towards the development of "Notch-sparing" GSIs and γ-secretase modulators (GSMs). Notch-sparing inhibitors, such as Avagacestat (BMS-708163) and Begacestat (GSI-953), were designed to selectively inhibit APP processing over Notch cleavage. GSMs, on the other hand, do not inhibit the overall activity of γ-secretase but rather modulate its cleavage of APP to favor the production of shorter, less amyloidogenic Aβ peptides.
Timeline of Key Events
Quantitative Data of Key γ-Secretase Inhibitors
The following table summarizes the in vitro potency (IC50 values) of several key γ-secretase inhibitors against the production of Aβ40 and Aβ42, as well as their activity against Notch signaling. This data allows for a direct comparison of the potency and selectivity of these compounds.
| Compound Name | Aβ40 IC50 (nM) | Aβ42 IC50 (nM) | Notch IC50 (nM) | Selectivity (Notch/Aβ42) | Reference(s) |
| Semagacestat (LY-450139) | 12.1 | 10.9 | 14.1 | ~1.3 | |
| Avagacestat (BMS-708163) | 0.30 | 0.27 | 0.84 | ~3.1 | |
| DAPT | 115 (total Aβ) | 200 | - | - | |
| Begacestat (GSI-953) | 15 (Aβ40) | 15 | - (15-fold selective for APP) | ~15 | |
| LY-411575 | - | 0.082 (cell-based) | 0.39 | ~4.8 | |
| BMS-299897 | 7.4 | 7.9 | - (reportedly no Notch toxicity) | - | |
| MK-0752 | 5 | - | 55 | 11 | |
| Crenigacestat (LY3039478) | - | - | 1 | - | |
| Nirogacestat (PF-03084014) | - | - | 6.2 (cell-free) | - |
Note: IC50 values can vary depending on the specific assay conditions and cell types used. The data presented here is for comparative purposes.
Experimental Protocols
The discovery and characterization of γ-secretase inhibitors rely on a variety of in vitro and cell-based assays. Below are detailed methodologies for key experiments.
In Vitro γ-Secretase Activity Assay (Cell-Free)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of isolated γ-secretase.
Objective: To determine the IC50 value of a test compound against purified or partially purified γ-secretase.
Materials:
-
HEK293T cells (or other suitable cell line) for membrane preparation
-
Fluorogenic γ-secretase substrate (e.g., a peptide sequence spanning the APP cleavage site flanked by a fluorophore and a quencher)
-
Test compounds dissolved in DMSO
-
Reaction buffer (e.g., 50 mM PIPES, pH 7.0, 150 mM KCl, 5 mM CaCl2, 5 mM MgCl2, 0.25% CHAPSO)
-
96-well black microplates
-
Microplate reader with fluorescence detection (e.g., excitation at 355 nm and emission at 440 nm)
Methodology:
-
Membrane Preparation:
-
Culture HEK293T cells to confluency.
-
Harvest cells and resuspend in a hypotonic buffer.
-
Homogenize the cells using a Dounce homogenizer or sonication.
-
Centrifuge the homogenate at a low speed to remove nuclei and intact cells.
-
Centrifuge the supernatant at a high speed (e.g., 100,000 x g) to pellet the membranes.
-
Resuspend the membrane pellet in a suitable buffer and determine the protein concentration.
-
-
Assay Procedure:
-
Add a defined amount of membrane protein (e.g., 5-30 µg) to each well of a 96-well plate.
-
Add the test compound at various concentrations (typically a serial dilution).
-
Add the fluorogenic substrate to a final concentration of 4-8 µM.
-
Adjust the final reaction volume to 100 µL with the reaction buffer.
-
Incubate the plate at 37°C for a specified time (e.g., 1-4 hours).
-
Measure the fluorescence using a microplate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells without enzyme or substrate).
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Cell-Based Aβ Production Assay
This assay measures the effect of a compound on the production and secretion of Aβ peptides from cells.
Objective: To determine the IC50 of a test compound for the inhibition of Aβ40 and Aβ42 production in a cellular context.
Materials:
-
A suitable cell line, such as HEK293 cells stably overexpressing human APP (e.g., with the Swedish mutation) or neuroblastoma cell lines (e.g., SH-SY5Y).
-
Cell culture medium and supplements.
-
Test compounds dissolved in DMSO.
-
ELISA kits for human Aβ40 and Aβ42.
-
Cell lysis buffer and protein assay reagents.
Methodology:
-
Cell Culture and Treatment:
-
Plate the cells in a multi-well plate and allow them to adhere and grow.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 24 hours).
-
-
Sample Collection:
-
Collect the conditioned medium from each well.
-
Lyse the cells and collect the cell lysates.
-
-
Aβ Quantification (ELISA):
-
Use specific ELISA kits to measure the concentrations of Aβ40 and Aβ42 in the conditioned medium.
-
-
Data Analysis:
-
Normalize the Aβ levels to the total protein concentration in the cell lysates to account for any effects on cell viability.
-
Calculate the percent inhibition of Aβ production for each compound concentration relative to the DMSO control.
-
Determine the IC50 values for Aβ40 and Aβ42 inhibition.
-
Notch Cleavage Assay
This assay is crucial for determining the selectivity of γ-secretase inhibitors.
Objective: To assess the inhibitory effect of a compound on the γ-secretase-mediated cleavage of the Notch receptor.
Materials:
-
HEK293 cells stably expressing a truncated form of the Notch receptor (NotchΔE) that is a direct substrate for γ-secretase.
-
Cell culture reagents.
-
Test compounds dissolved in DMSO.
-
Antibodies specific for the Notch intracellular domain (NICD).
-
Western blotting reagents and equipment.
-
Alternatively, a reporter gene assay can be used where NICD release activates a luciferase reporter.
Methodology (Western Blotting):
-
Cell Culture and Treatment:
-
Culture the NotchΔE-expressing cells and treat them with various concentrations of the test compound.
-
-
Protein Extraction and Western Blotting:
-
Lyse the cells and separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane and probe with an antibody that specifically recognizes the cleaved NICD.
-
-
Data Analysis:
-
Quantify the band intensity of NICD for each treatment condition.
-
Calculate the percent inhibition of NICD formation and determine the IC50 value.
-
Signaling Pathways
Amyloid Precursor Protein (APP) Processing Pathway
APP is a single-pass transmembrane protein that can be processed via two main pathways: the non-amyloidogenic pathway and the amyloidogenic pathway.
In the non-amyloidogenic pathway , APP is first cleaved by α-secretase within the Aβ domain, precluding the formation of Aβ. This cleavage releases a soluble ectodomain, sAPPα, and leaves a C-terminal fragment (α-CTF or C83) in the membrane. C83 is then cleaved by γ-secretase to produce the p3 peptide and the APP intracellular domain (AICD).
In the amyloidogenic pathway , APP is first cleaved by β-secretase (BACE1), which releases sAPPβ and leaves the β-CTF (or C99) fragment. C99 is the direct substrate for γ-secretase, which cleaves it at different positions to generate Aβ peptides of varying lengths (predominantly Aβ40 and Aβ42) and the AICD.
Notch Signaling Pathway
The Notch signaling pathway is an evolutionarily conserved pathway that regulates cell-cell communication.
The binding of a ligand (e.g., Delta or Jagged) on an adjacent cell to the Notch receptor induces a conformational change that exposes a cleavage site for an ADAM family metalloprotease (S2 cleavage). This is followed by the intramembrane cleavage by the γ-secretase complex (S3 cleavage), which releases the Notch intracellular domain (NICD). The NICD then translocates to the nucleus, where it forms a complex with the transcription factor CSL (CBF1/Su(H)/Lag-1) and other co-activators to regulate the expression of target genes involved in cell proliferation, differentiation, and apoptosis.
Conclusion and Future Directions
The development of γ-secretase inhibitors for Alzheimer's disease has been a challenging but informative journey. While early broad-spectrum inhibitors failed in clinical trials due to on-target toxicities related to Notch inhibition, the knowledge gained has been invaluable. The field has now evolved to focus on more nuanced approaches, such as Notch-sparing GSIs and GSMs, which hold the promise of a better safety profile. The continued refinement of experimental assays and a deeper understanding of the complex biology of γ-secretase will be crucial for the successful development of the next generation of therapeutics targeting the amyloid cascade in Alzheimer's disease.
References
An In-depth Technical Guide to WPE-III-31-C: Current Knowledge and Future Directions
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide serves to consolidate the currently available information on the chemical compound WPE-III-31-C. Despite a comprehensive search of publicly available scientific literature and databases, detailed information regarding the biological activity, experimental protocols, and specific signaling pathways associated with WPE-III-31-C remains largely undocumented. This suggests that WPE-III-31-C may be a novel compound, a research chemical with limited public disclosure, or a designation used in a context not widely indexed by public search engines.
The following sections summarize the known chemical and physical properties of WPE-III-31-C, based on available data. This guide will be updated as more information becomes publicly accessible.
Chemical Structure and Properties
The primary source of information for the chemical identity of WPE-III-31-C is the PubChem database. The compound is identified by the Chemical Abstracts Service (CAS) number 398515-96-3.
Table 1: Chemical and Physical Properties of WPE-III-31-C
| Property | Value | Source |
| Molecular Formula | C₃₅H₅₂N₄O₇ | PubChem[1] |
| Molecular Weight | 640.8 g/mol | PubChem[1] |
| IUPAC Name | methyl (2S)-2-[[(2S)-2-[[benzyl-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylbutyl]carbamoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoate | PubChem[1] |
| Synonyms | III-31-C, CHEMBL369416 | PubChem[1] |
| Computed XLogP3 | 5.5 | PubChem[1] |
| Hydrogen Bond Donor Count | 4 | PubChem |
| Hydrogen Bond Acceptor Count | 8 | PubChem |
| Rotatable Bond Count | 16 | PubChem |
| Exact Mass | 640.38360001 Da | PubChem |
| Monoisotopic Mass | 640.38360001 Da | PubChem |
| Topological Polar Surface Area | 175 Ų | PubChem |
| Heavy Atom Count | 46 | PubChem |
| Complexity | 955 | PubChem |
Biological Activity and Mechanism of Action
As of the date of this guide, there is no publicly available information detailing the biological activity, mechanism of action, or any associated signaling pathways of WPE-III-31-C. Further research and publication in peer-reviewed journals are required to elucidate the pharmacological profile of this compound.
Experimental Protocols
Detailed experimental protocols for the synthesis, purification, and biological evaluation of WPE-III-31-C are not available in the public domain. Researchers interested in this compound would need to refer to the original discovery source or develop novel synthetic and analytical methods.
Signaling Pathways and Experimental Workflows
Due to the lack of information on the biological targets and mechanism of action of WPE-III-31-C, no signaling pathways or experimental workflows can be described or visualized at this time.
Future Outlook
The comprehensive physicochemical characterization available from PubChem provides a strong foundation for future research into WPE-III-31-C. The next critical steps for the scientific community will be to:
-
Disclose and publish primary research findings: The originators of the WPE-III-31-C designation hold the key to unlocking its potential. Publication of synthesis methods, and in vitro and in vivo experimental data is essential.
-
Elucidate the biological target(s): High-throughput screening, affinity-based proteomics, and other target identification methodologies will be crucial in understanding the compound's mechanism of action.
-
Investigate therapeutic potential: Once the biological activity is understood, further studies can explore the potential of WPE-III-31-C in various disease models.
This guide will be periodically reviewed and updated to incorporate new findings as they become available in the public domain. The scientific community is encouraged to publish research related to WPE-III-31-C to foster collaboration and accelerate the understanding of this compound.
References
In-Depth Technical Guide: III-31-C (CAS Number 398515-96-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
III-31-C, with CAS number 398515-96-3, is a potent, cell-permeable (hydroxyethyl)urea-based inhibitor of γ-secretase. It has emerged as a valuable tool in the study of Alzheimer's disease and other biological processes regulated by γ-secretase activity. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, mechanism of action, and detailed experimental protocols for its use in research settings. The information is intended to support researchers and drug development professionals in utilizing this compound for their studies.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 398515-96-3 |
| Synonyms | N-[[--INVALID-LINK--amino]carbonyl]-L-leucyl-L-valine methyl ester, WPE-III-31-C |
| Molecular Formula | C₃₅H₅₂N₄O₇ |
| Molecular Weight | 640.81 g/mol |
| Appearance | Solid |
| Purity | ≥98% (HPLC) |
Mechanism of Action
This compound functions as a highly potent inhibitor of the γ-secretase complex, an intramembrane aspartyl protease. The primary mechanism of action involves the binding of this compound to the substrate docking site of the γ-secretase complex. This binding prevents the natural substrates, such as the Amyloid Precursor Protein (APP), from accessing the catalytic site of the enzyme, thereby inhibiting their cleavage.
The γ-secretase complex is a multi-subunit protease composed of four core components: Presenilin (PS1 or PS2), Nicastrin (NCT), Anterior pharynx-defective 1 (Aph-1), and Presenilin enhancer 2 (Pen-2). This complex plays a crucial role in the final step of APP processing, which leads to the generation of amyloid-beta (Aβ) peptides, the primary component of amyloid plaques in Alzheimer's disease. By inhibiting γ-secretase, this compound effectively reduces the production of Aβ peptides.
Quantitative Biological Data
The inhibitory potency of this compound has been quantified in various assay formats. The key inhibitory concentration (IC50) values are summarized below.
| Assay Type | IC50 Value |
| Cell-free γ-secretase assay | 10 nM |
| APP-transfected cells | 200 nM |
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below. These protocols are synthesized from established methods in the field and should be adapted as necessary for specific experimental conditions.
Cell-Free γ-Secretase Activity Assay
This assay measures the in vitro activity of γ-secretase on a recombinant substrate in the absence of intact cells.
Materials:
-
HEK293 cells overexpressing γ-secretase components (or other suitable cell line)
-
Recombinant C99-FLAG (or other suitable γ-secretase substrate)
-
This compound (or other test inhibitor)
-
Lysis Buffer: 50 mM MES, pH 6.0, 150 mM NaCl, 5 mM CaCl₂, 5 mM MgCl₂, with protease inhibitors
-
Assay Buffer: 50 mM HEPES, pH 7.0, 150 mM NaCl, with 0.1% CHAPSO
-
Anti-FLAG antibody
-
Western blot reagents
Protocol:
-
Membrane Preparation:
-
Harvest cells and resuspend in ice-cold Lysis Buffer.
-
Lyse cells using a Dounce homogenizer or sonication.
-
Centrifuge at 1,000 x g for 10 minutes at 4°C to pellet nuclei and intact cells.
-
Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet membranes.
-
Resuspend the membrane pellet in Assay Buffer. Determine protein concentration using a BCA assay.
-
-
Assay Setup:
-
In a microcentrifuge tube, combine the membrane preparation (typically 20-50 µg of protein) with the recombinant C99-FLAG substrate (typically 1 µM).
-
Add varying concentrations of this compound (e.g., from 0.1 nM to 1 µM) or vehicle control (DMSO).
-
The final reaction volume should be adjusted with Assay Buffer.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for 4 hours with gentle agitation.
-
-
Analysis:
-
Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.
-
Separate the reaction products by Tris-Tricine or Tris-Glycine SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Probe the membrane with an anti-FLAG antibody to detect the cleaved intracellular domain (AICD-FLAG).
-
Develop the blot using an appropriate secondary antibody and chemiluminescent substrate.
-
-
Data Analysis:
-
Quantify the band intensity of the AICD-FLAG product.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
APP-Transfected Cell-Based Assay
This assay measures the effect of this compound on the processing of APP in a cellular context.
Materials:
-
HEK293 cells stably transfected with a vector expressing human APP (e.g., APP695)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (or other test inhibitor)
-
Lysis buffer (e.g., RIPA buffer)
-
ELISA kit for Aβ40 and Aβ42
-
Western blot reagents
Protocol:
-
Cell Culture and Treatment:
-
Plate the APP-transfected HEK293 cells in a 24-well or 96-well plate and allow them to adhere overnight.
-
Remove the culture medium and replace it with fresh medium containing varying concentrations of this compound (e.g., from 1 nM to 10 µM) or vehicle control (DMSO).
-
Incubate the cells for 24-48 hours at 37°C in a CO₂ incubator.
-
-
Sample Collection:
-
After incubation, collect the conditioned medium for Aβ quantification.
-
Lyse the cells in Lysis Buffer for protein concentration determination and Western blot analysis of APP C-terminal fragments (CTFs).
-
-
Aβ Quantification (ELISA):
-
Use a commercial ELISA kit to measure the concentration of Aβ40 and Aβ42 in the collected conditioned medium according to the manufacturer's instructions.
-
-
Western Blot Analysis (Optional):
-
Perform Western blotting on the cell lysates to assess the accumulation of APP CTFs (C83 and C99) using an antibody that recognizes the C-terminus of APP.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of Aβ production for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Visualizations
Signaling Pathway Diagram
The following diagram illustrates the amyloidogenic pathway of Amyloid Precursor Protein (APP) processing and the point of inhibition by this compound.
Caption: Amyloidogenic processing of APP and inhibition by this compound.
Experimental Workflow Diagram
The following diagram outlines the general workflow for screening γ-secretase inhibitors using a cell-based assay.
Caption: Workflow for cell-based γ-secretase inhibitor screening.
Conclusion
This compound is a valuable pharmacological tool for the investigation of γ-secretase function and its role in disease. Its high potency and well-defined mechanism of action make it suitable for a range of in vitro and cell-based studies. The experimental protocols and workflows provided in this guide offer a starting point for researchers to incorporate this compound into their experimental designs for studying Alzheimer's disease and other γ-secretase-related biological processes. As with any experimental work, optimization of these protocols for specific laboratory conditions and research questions is recommended.
In-depth Technical Guide on the Biochemical and Physiological Effects of III-31-C
A comprehensive search of publicly available scientific literature and databases has yielded no information on a compound specifically designated as "III-31-C". This suggests that "this compound" may be an internal research code, a compound that has not yet been described in published literature, or a misnomer.
Therefore, it is not possible to provide an in-depth technical guide, including quantitative data, experimental protocols, and visualizations, for a compound with this name.
However, the search did identify several other named compounds with numerical or single-letter designations. It is possible that the intended subject of the query was one of these compounds. Below is a summary of the information found on potentially related, but distinct, chemical entities for the user's reference.
Compound 31 (Tylophorine Derivative)
A tylophorine analogue with demonstrated anti-inflammatory properties.
Biochemical and Physiological Effects:
-
Anti-inflammatory Activity: It has been shown to possess anti-inflammatory properties in murine models of autoimmune diseases.[1]
-
Foxp3 Expression: It significantly promotes the expression of Foxp3, a key transcription factor in regulatory T cells.[1]
-
Signaling Pathway Inhibition: Its anti-inflammatory mechanism may involve the inhibition of the AKT/mTOR and ERK pathways.[1]
-
Cytotoxicity: It has shown slight cytotoxicity at certain concentrations.[1]
Compound C (Dorsomorphin)
A broad kinase inhibitor, widely known for its potent inhibition of AMP-activated protein kinase (AMPK).
Biochemical and Physiological Effects:
-
AMPK Inhibition: It acts as an inhibitor of AMPK, a primary regulator of metabolism.[2]
-
Cancer Metabolism: It alters the metabolic fingerprinting of cancer cells, particularly those detached from the extracellular matrix (ECM). It can induce a blockage at multiple steps of the TCA (tricarboxylic acid) cycle and reduces lactate formation.
-
Apoptosis: By inhibiting the anti-apoptotic action of AMPK, Compound C can induce programmed cell death in various cancer cell types.
-
Antioxidant Potential: It has been observed to significantly reduce glutamine and reduced glutathione levels, suggesting a loss of antioxidant potential in ECM-detached cancer cells.
SS-31 (Elamipretide)
A cell-permeable tetrapeptide that targets the inner mitochondrial membrane.
Biochemical and Physiological Effects:
-
Mitochondrial Targeting: It selectively binds to cardiolipin, a phospholipid of the inner mitochondrial membrane.
-
Antioxidant Properties: SS-31 mitigates the production of reactive oxygen species (ROS) by inhibiting cytochrome c peroxidase activity.
-
Mitochondrial Function: It promotes the assembly and stabilization of mitochondrial respiratory complexes, thereby limiting electron leakage and ROS production.
-
Therapeutic Potential: It has been investigated for its potential in treating conditions associated with mitochondrial dysfunction. Oocytes treated with SS-31 showed lower reactive oxygen species, higher glutathione content, and improved mitochondrial membrane potential.
Should "this compound" be an alternative name for one of the compounds listed above, or if a different compound was intended, please provide the correct nomenclature to enable the generation of the requested technical guide. Without a valid and publicly documented compound name, the core requirements of the request cannot be fulfilled.
References
Harnessing III-31-C for the Elucidation of γ-Secretase Complex Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The γ-secretase complex, an intramembrane aspartyl protease, is a critical enzyme in cellular signaling and a primary therapeutic target in Alzheimer's disease (AD) due to its role in generating amyloid-β (Aβ) peptides.[1][2] Understanding the intricate mechanisms of this multi-subunit enzyme is paramount for developing effective therapeutics. This technical guide details the pivotal role of III-31-C , a potent, active-site-directed inhibitor, as a chemical tool for dissecting the structure, function, and pharmacology of the γ-secretase complex. We provide an in-depth analysis of its mechanism, quantitative inhibitory data, detailed experimental protocols, and visualizations of its application in studying this crucial enzyme.
The γ-Secretase Complex and the Role of this compound
The γ-secretase complex is composed of four essential protein subunits: Presenilin (PS1 or PS2), Nicastrin (Nct), Anterior pharynx-defective 1 (Aph-1), and Presenilin-enhancer 2 (Pen-2).[1][3] Presenilin forms the catalytic core, containing two critical aspartate residues within its transmembrane domains that constitute the active site.[4] The complex performs intramembrane proteolysis on numerous type-I transmembrane proteins, most notably the Amyloid Precursor Protein (APP) and Notch receptors. The cleavage of APP by γ-secretase is the final step in the production of Aβ peptides, which can aggregate to form the amyloid plaques characteristic of AD.
This compound is a highly valuable research tool, characterized as a (hydroxyethyl)urea peptidomimetic that functions as a transition-state analogue inhibitor of γ-secretase. Its primary mechanism involves directly binding to the active site within the PS1 N-terminal (NTF) and C-terminal (CTF) heterodimer, thereby blocking substrate cleavage. Biochemical evidence confirms the existence of at least two distinct, pharmacologically relevant sites on the PS1 subunit: an initial substrate-docking site and the catalytic active site, which is the target of this compound. This specificity makes this compound an exceptional tool for inhibiting enzymatic activity, purifying the complex, and mapping the active site.
Quantitative Inhibitory Profile of this compound
The potency of this compound has been quantified across various assay formats. This consistency underscores its reliability as a potent inhibitor of γ-secretase activity.
| Assay Type | Target/Substrate | Reported IC₅₀ | Cell System | Reference |
| Whole Cell Aβ Production | Endogenous APP | 300 nM | Not Specified | |
| Fluorogenic Substrate Assay | Fluorogenic Peptide | 53.48 ± 13.58 nM | HEK293T Membranes |
Experimental Protocols and Applications
This compound's utility spans a range of applications, from routine inhibition assays to the sophisticated purification of the entire enzyme complex.
Application 1: Direct Inhibition of γ-Secretase Activity
This compound is frequently used as a reference compound to confirm γ-secretase-dependent cleavage in cell-based and cell-free assays.
This protocol is adapted from methodologies used to demonstrate the direct inhibition of APP and Notch substrate cleavage by this compound.
-
Preparation of Enzyme Source:
-
Prepare membranes from HeLa or HEK293T cells overexpressing γ-secretase components.
-
Solubilize the membranes in a buffer containing 1% CHAPSO (3-[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonate).
-
Clarify the lysate by centrifugation to obtain the solubilized enzyme complex.
-
-
Inhibition Reaction:
-
In a reaction tube, combine the solubilized γ-secretase preparation with a recombinant substrate (e.g., C99-Flag for APP processing).
-
Add this compound at various concentrations (e.g., from 1 nM to 10 µM). Include a DMSO-only vehicle control.
-
Incubate the reaction mixture at 37°C for 4 hours.
-
-
Detection of Cleavage Products:
-
Stop the reaction by adding Laemmli sample buffer.
-
Separate the proteins using SDS-PAGE (Bicine/Urea gels are recommended for resolving Aβ peptides).
-
Transfer proteins to a PVDF membrane for Western blotting.
-
Probe the blot with antibodies specific to the cleavage products (e.g., anti-Aβ antibody 6E10 to detect Aβ or an anti-Flag antibody to detect the APP intracellular domain, AICD).
-
Quantify band intensity to determine the extent of inhibition and calculate the IC₅₀ value.
-
Application 2: Affinity Purification of the Active γ-Secretase Complex
By immobilizing this compound on a solid support (e.g., agarose resin), it can be used to specifically capture and purify the active γ-secretase complex from cell lysates. This technique was instrumental in confirming that Aph-1 and Pen-2 are integral components of the active complex.
This protocol is based on the methods used to identify the core components of the γ-secretase complex.
-
Preparation of Affinity Resin:
-
Covalently couple this compound to a solid support like NHS-activated Sepharose beads to create the "31C resin."
-
Prepare a control resin by coupling a structurally similar but inactive analogue (e.g., III-112) to serve as a negative control.
-
-
Binding of γ-Secretase Complex:
-
Prepare CHAPSO-solubilized cell lysates as described in section 4.1.
-
Incubate the solubilized lysate with the 31C resin and control resin in parallel for 2-4 hours at 4°C with gentle rotation.
-
-
Washing and Elution:
-
Collect the resin by centrifugation and save the supernatant ("unbound" fraction).
-
Wash the resin extensively with buffer containing 1% CHAPSO to remove non-specifically bound proteins.
-
Elute the specifically bound proteins by boiling the resin in Laemmli sample buffer ("bound" fraction).
-
-
Analysis:
-
Analyze the unbound and bound fractions by Western blotting using antibodies against the four core γ-secretase subunits: PS1-NTF, PS1-CTF, Nicastrin, Aph-1, and Pen-2.
-
Specific retention of all four subunits on the 31C resin, but not the control resin, demonstrates their association within the active complex.
-
Application 3: Mechanistic Studies and Binding Site Mapping
Photoaffinity probes based on the this compound scaffold (e.g., III-63) have been developed to covalently label the active site of γ-secretase. These probes are invaluable for competitive labeling experiments to characterize the binding sites of other inhibitors and modulators, helping to classify them as either active-site-directed or allosteric.
Context in Cellular Signaling
This compound acts within the broader context of the amyloidogenic pathway. By inhibiting γ-secretase, it prevents the final proteolytic step that releases Aβ peptides from the APP C-terminal fragment (C99). This makes it a model compound for studying the consequences of direct γ-secretase inhibition.
Conclusion
This compound has proven to be an indispensable chemical probe in the field of γ-secretase research. As a potent, active-site-directed transition-state analogue, it has enabled researchers to:
-
Reliably inhibit γ-secretase activity for functional studies.
-
Isolate and purify the active four-subunit enzyme complex, confirming its composition.
-
Characterize the active site and differentiate the binding mechanisms of various inhibitors and modulators.
The data and protocols presented in this guide highlight the multifaceted utility of this compound. Its continued use in fundamental research will be crucial for further unraveling the complexities of γ-secretase and for the rational design of next-generation therapeutics for Alzheimer's disease.
References
- 1. Frontiers | The γ-secretase complex: from structure to function [frontiersin.org]
- 2. Unlocking truths of γ-secretase in Alzheimer’s disease: what is the translational potential? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gamma secretase - Proteopedia, life in 3D [proteopedia.org]
- 4. Physiological and pathological roles of the γ-secretase complex - PMC [pmc.ncbi.nlm.nih.gov]
III-31-C (LM11A-31): A Novel Neurotrophic Modulator for Alzheimer's Disease Research
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: III-31-C, also known as C-31 and more formally as LM11A-31, is an orally available, brain-penetrant small molecule that is emerging as a significant tool in Alzheimer's disease (AD) research. It acts as a modulator of the p75 neurotrophin receptor (p75NTR), a protein implicated in neuronal survival and death pathways. This guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data from preclinical and clinical studies, and detailed experimental protocols to facilitate further research and development.
Mechanism of Action
This compound selectively interacts with the p75 neurotrophin receptor. In the context of Alzheimer's disease, p75NTR can mediate neurotoxic effects of amyloid-β (Aβ)[1]. This compound is designed to modulate p75NTR signaling, promoting neuronal survival pathways while inhibiting apoptotic (cell death) signaling[1]. Preclinical studies have shown that it can inhibit Aβ-induced degenerative signaling cascades, including the activation of GSK3β, cdk5, and JNK, while promoting survival signals through pathways involving AKT and NFκB[2]. This dual action makes it a promising candidate for mitigating the complex pathology of Alzheimer's disease.
Signaling Pathway of this compound (LM11A-31) in Alzheimer's Disease
References
Investigating Notch Signaling with III-31-C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the use of III-31-C, a potent transition-state analog inhibitor of γ-secretase, for the investigation of the Notch signaling pathway. This document outlines the mechanism of action of this compound, presents quantitative data on its inhibitory activity, and provides detailed experimental protocols and workflows for its application in research and drug development.
Introduction to Notch Signaling and this compound
The Notch signaling pathway is a highly conserved cell-cell communication system crucial for embryonic development and adult tissue homeostasis. Dysregulation of this pathway is implicated in a variety of diseases, including cancer and developmental disorders. The signaling cascade is initiated by the binding of a ligand (e.g., Delta-like or Jagged) on one cell to a Notch receptor on an adjacent cell. This interaction triggers a series of proteolytic cleavages of the Notch receptor, culminating in the release of the Notch Intracellular Domain (NICD) by the γ-secretase complex. The liberated NICD then translocates to the nucleus, where it forms a complex with the transcription factor CSL (CBF1/Su(H)/Lag-1) and co-activators, such as Mastermind-like (MAML), to activate the transcription of downstream target genes, including those of the HES and HEY families.
This compound is a potent peptidomimetic inhibitor that targets the γ-secretase complex. By mimicking the transition state of the substrate cleavage, this compound effectively blocks the final proteolytic step in Notch receptor processing, thereby preventing the release of NICD and subsequent downstream signaling. This makes this compound a valuable tool for studying the physiological and pathological roles of Notch signaling.
Quantitative Data
The inhibitory potency of this compound on γ-secretase activity has been quantified, demonstrating its efficacy as a research tool.
| Compound | Target | Assay Type | Metric | Value | Reference |
| This compound | γ-secretase | High-Throughput Fluorogenic Substrate Assay | Maximal Inhibition | 103.1% | [1] |
Signaling Pathways and Experimental Workflows
Visualizing the intricate processes of Notch signaling and the experimental approaches to study its inhibition is crucial for a clear understanding. The following diagrams, generated using the DOT language for Graphviz, illustrate the canonical Notch signaling pathway, the mechanism of action of this compound, and a typical experimental workflow for its investigation.
Canonical Notch Signaling Pathway
Mechanism of Action of this compound
Experimental Workflow for Investigating this compound
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the effects of this compound on the Notch signaling pathway.
Western Blot for NICD and Downstream Targets
This protocol is used to detect changes in the protein levels of the cleaved, active form of Notch (NICD) and its downstream targets like HES1 and HEY1.
Materials:
-
Cells treated with this compound or vehicle control.
-
RIPA buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and nitrocellulose or PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary antibodies (e.g., anti-cleaved Notch1, anti-HES1, anti-HEY1, and a loading control like anti-β-actin or anti-GAPDH).
-
HRP-conjugated secondary antibody.
-
Enhanced chemiluminescence (ECL) detection reagents.
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer on ice for 30 minutes.
-
Protein Quantification: Centrifuge lysates to pellet cell debris and determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply ECL reagents and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.
Luciferase Reporter Assay for Notch Signaling Activity
This assay measures the transcriptional activity of the NICD/CSL complex using a reporter construct containing a CSL-responsive promoter driving the expression of a luciferase gene.
Materials:
-
Cells of interest.
-
A luciferase reporter plasmid containing tandem repeats of the CSL binding site upstream of a minimal promoter driving firefly luciferase expression.
-
A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.
-
Transfection reagent.
-
This compound or vehicle control.
-
Dual-Luciferase Reporter Assay System.
-
Luminometer.
Procedure:
-
Transfection: Co-transfect the cells with the CSL-responsive firefly luciferase reporter plasmid and the Renilla luciferase control plasmid.
-
Treatment: After allowing for plasmid expression (typically 24 hours), treat the cells with various concentrations of this compound or vehicle control.
-
Cell Lysis: After the desired treatment duration, lyse the cells using the passive lysis buffer provided in the Dual-Luciferase Reporter Assay System.
-
Luciferase Measurement: Measure the firefly and Renilla luciferase activities sequentially in each lysate using a luminometer according to the manufacturer's protocol.
-
Analysis: Calculate the ratio of firefly to Renilla luciferase activity for each sample to normalize for transfection efficiency. Compare the normalized luciferase activity in this compound-treated cells to that of the vehicle-treated control to determine the effect on Notch signaling.
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the effect of this compound on cell viability and proliferation.
Materials:
-
Cells seeded in a 96-well plate.
-
This compound or vehicle control.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol).
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound or vehicle control for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each treatment condition relative to the vehicle-treated control.
Conclusion
This compound is a valuable pharmacological tool for the study of Notch signaling. Its targeted inhibition of γ-secretase provides a specific means to block the activation of Notch receptors and investigate the downstream consequences. The experimental protocols and workflows detailed in this guide offer a robust framework for researchers, scientists, and drug development professionals to effectively utilize this compound in their investigations into the complex roles of the Notch signaling pathway in health and disease. Careful experimental design and data interpretation are paramount to advancing our understanding of this critical signaling cascade and its potential as a therapeutic target.
References
III-31-C molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties and relevant biological evaluation methods for the molecule III-31-C, a potent (hydroxyethyl)urea γ-secretase inhibitor. This document is intended to serve as a foundational resource for researchers in the fields of Alzheimer's disease, neurobiology, and drug development.
Core Molecular Data
The fundamental molecular characteristics of this compound are summarized in the table below. This quantitative data is essential for experimental design, including solution preparation and analytical characterization.
| Property | Value | Source |
| Molecular Weight | 640.81 g/mol | [1][2][3] |
| Chemical Formula | C₃₅H₅₂N₄O₇ | [1][2] |
| CAS Number | 398515-96-3 | |
| Synonyms | WPE-III-31-C, N-[[--INVALID-LINK--amino]carbonyl]-L-leucyl-L-valine methyl ester |
Experimental Protocols
The following sections detail generalized experimental methodologies relevant to the synthesis and biological evaluation of (hydroxyethyl)urea-based γ-secretase inhibitors like this compound.
Synthesis of (Hydroxyethyl)urea Peptidomimetic γ-Secretase Inhibitors
The synthesis of (hydroxyethyl)urea peptidomimetics, such as this compound, is a multi-step process centered around the creation of a key epoxide intermediate. While the exact, step-by-step protocol for this compound is proprietary, the general approach is outlined below, based on published methods for analogous compounds.
1. Synthesis of the Key Epoxide Intermediate:
-
Starting Material: A Boc-protected amino acid (e.g., Boc-D-phenylalanine) serves as the initial building block.
-
Conversion to α-Amino Aldehyde: The protected amino acid is converted to a Weinreb amide, which is then reduced to the corresponding α-aminoaldehyde using a reducing agent like lithium aluminum hydride (LAH).
-
Olefin Formation: A Wittig reaction is performed on the α-aminoaldehyde to generate an alkene.
-
Stereoselective Epoxidation: The alkene is then subjected to stereoselective oxidation, for example, using meta-chloroperoxybenzoic acid (m-CPBA), to yield the desired threo epoxide intermediate.
2. Assembly of the Peptidomimetic Inhibitor:
-
The synthesized epoxide is then opened by an appropriate amine, followed by a series of peptide couplings with other amino acid derivatives to construct the final (hydroxyethyl)urea peptidomimetic structure.
In Vitro γ-Secretase Activity Assay
The inhibitory potential of compounds like this compound on γ-secretase activity can be assessed using various in vitro methods. A common approach is a cell-based reporter gene assay.
1. Cell Line and Reagents:
-
A human cell line, such as HEK293 or U2OS, is stably transfected with two constructs:
-
A fusion protein of a γ-secretase substrate (e.g., APP-C99) tagged with a transcriptional activator domain (e.g., Gal4/VP16).
-
A reporter gene (e.g., luciferase) under the control of a promoter recognized by the transcriptional activator (e.g., a Gal4 promoter).
-
-
Cell culture medium, tetracycline (if using an inducible expression system), test compound (this compound), and a vehicle control (e.g., DMSO).
-
Luciferase assay reagent.
2. Assay Procedure:
-
Cells are seeded in a 96-well plate and allowed to adhere overnight.
-
The cell culture medium is replaced with fresh medium containing the test compound at various concentrations. A vehicle control is also included.
-
If an inducible system is used, tetracycline is added to induce the expression of the substrate fusion protein.
-
The cells are incubated for a defined period (e.g., 24 hours) at 37°C.
-
Following incubation, the luciferase assay reagent is added to the wells.
-
The luminescence, which is proportional to the amount of cleaved substrate and thus γ-secretase activity, is measured using a microplate luminometer.
-
The relative γ-secretase activity is calculated by normalizing the luminescence signal from the compound-treated cells to that of the vehicle-treated cells.
Signaling Pathway and Mechanism of Action
This compound functions as an inhibitor of γ-secretase, a multi-protein enzyme complex crucial in the processing of various transmembrane proteins. The primary targets of γ-secretase relevant to Alzheimer's disease are the Amyloid Precursor Protein (APP) and the Notch receptor.
The canonical signaling pathway involving γ-secretase in the context of Alzheimer's disease begins with the cleavage of APP. In the amyloidogenic pathway, APP is first cleaved by β-secretase, generating a C-terminal fragment (APP-CTFβ or C99). γ-secretase then cleaves this fragment, releasing the amyloid-β (Aβ) peptide, which is a primary component of the amyloid plaques found in the brains of Alzheimer's patients, and the APP intracellular domain (AICD).
Simultaneously, γ-secretase is essential for Notch signaling. After ligand binding, the Notch receptor undergoes proteolytic cleavage, and the final cleavage by γ-secretase releases the Notch intracellular domain (NICD). The NICD then translocates to the nucleus and acts as a transcriptional regulator for genes involved in cell-fate determination. By inhibiting γ-secretase, this compound blocks the production of both Aβ and the signaling-active NICD.
Caption: γ-Secretase signaling and inhibition by this compound.
References
No Publicly Available Research Found for WPE-III-31-C
A thorough review of public scientific databases and academic journals has yielded no specific information, published research, or technical data for a compound or entity designated "WPE-III-31-C."
This absence of information prevents the creation of the requested in-depth technical guide. The requirements for quantitative data, detailed experimental protocols, and signaling pathway visualizations cannot be fulfilled without access to primary or secondary research sources.
There are several potential reasons for the lack of public data on "WPE-III-31-C":
-
Internal Project Designator: The name may be an internal codename used by a private research and development team in a pharmaceutical or biotechnology company. Such designations are often used before a compound is publicly disclosed in patents or publications.
-
Early-Stage Research: The entity could be a very recent discovery that has not yet reached the publication stage. The scientific publication process is extensive and can take a significant amount of time from initial findings to final publication.
-
Incorrect Naming Convention: There may be a typographical error in the designation provided. Scientific nomenclature is precise, and minor deviations can prevent successful database searches.
-
Confidential or Proprietary Nature: Research may be confidential, proprietary, or classified and therefore not available in the public domain.
Researchers, scientists, and drug development professionals seeking information on this topic are advised to verify the designation and consult internal or proprietary databases if they are part of an organization that may be developing this compound. Without a valid reference in publicly accessible literature, no further technical details can be provided at this time.
The III-31-C Binding Site on γ-Secretase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
γ-Secretase, a multi-subunit intramembrane aspartyl protease, plays a pivotal role in cellular signaling and is a key therapeutic target in Alzheimer's disease due to its responsibility for the final cleavage of the Amyloid Precursor Protein (APP) to produce amyloid-β (Aβ) peptides. Understanding the molecular interactions within the active site of γ-secretase is crucial for the rational design of inhibitors and modulators. This technical guide provides an in-depth overview of the binding site of III-31-C, a potent transition-state analog inhibitor of γ-secretase. We will delve into the quantitative binding data, detailed experimental methodologies, and the signaling pathways affected by the binding of this compound.
I. The this compound Binding Site: Localization and Characterization
This compound is a peptidomimetic compound designed to mimic the transition state of the γ-secretase substrate during cleavage. Experimental evidence has firmly established that this compound binds directly to the active site of γ-secretase. This active site is located at the interface of the N-terminal fragment (NTF) and C-terminal fragment (CTF) of Presenilin-1 (PS1), the catalytic subunit of the γ-secretase complex[1][2].
Photoaffinity labeling studies using derivatives of this compound have been instrumental in pinpointing its binding location. These experiments have demonstrated that this compound and its analogs specifically and covalently label the PS1 heterodimer[2]. Importantly, the binding of this compound is distinct from the initial substrate docking site on γ-secretase[1][2]. This has been shown through competition assays where substrate-based helical peptide inhibitors, which bind to the initial docking site, do not prevent the labeling of the active site by this compound-based photoprobes.
II. Quantitative Binding and Inhibition Data
The interaction of this compound with γ-secretase has been quantified in various assays. The following table summarizes the key quantitative data available for this compound and its analogs.
| Parameter | Value | Assay Conditions | Cell Line/System | Reference |
| IC50 | 20 nM | Displacement assay with a 10-residue peptide photoprobe | HeLa cell lysates | |
| IC50 | ~10-fold more sensitive than previously reported values | Fluorogenic substrate assay | Human γ-secretase (from HEK293T cells) | |
| IC50 | Comparable to human γ-secretase | Fluorogenic substrate assay | Drosophila γ-secretase (from S2 cells) | |
| IC50 | Comparable to human γ-secretase | Fluorogenic substrate assay | Mouse γ-secretase (from mouse cortex) | |
| Binding | Mutually exclusive | Yonetani-Theorell plot analysis with VIV tripeptide | In vitro γ-secretase assay |
III. Experimental Protocols
Detailed methodologies are essential for the replication and advancement of research. Below are outlines of key experimental protocols used to characterize the this compound binding site.
A. In Vitro γ-Secretase Activity Assay (Fluorogenic Substrate Method)
This assay measures the cleavage of a synthetic fluorogenic substrate by γ-secretase to determine the inhibitory potential of compounds like this compound.
-
Membrane Preparation:
-
Culture HEK293T cells (for human γ-secretase), S2 cells (for Drosophila), or use mouse cortex.
-
Harvest cells and wash with ice-cold PBS.
-
Homogenize cells or tissue in a lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, 150 mM NaCl, with protease inhibitors) using a Dounce homogenizer.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to pellet nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 100,000 x g) to pellet the membrane fraction.
-
Resuspend the membrane pellet in a suitable buffer.
-
-
Enzyme Assay:
-
Solubilize the membrane preparation with a mild detergent such as CHAPSO (e.g., 1% in assay buffer).
-
In a 96-well plate, add the solubilized membrane preparation to each well.
-
Add varying concentrations of this compound or other test compounds.
-
Pre-incubate for a defined period (e.g., 30 minutes) at 37°C.
-
Initiate the reaction by adding a fluorogenic γ-secretase substrate.
-
Incubate at 37°C for a specific time (e.g., 1-2 hours).
-
Measure the fluorescence signal using a plate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to a vehicle control.
-
Determine the IC50 value by fitting the dose-response curve using a suitable software.
-
B. Photoaffinity Labeling with this compound Analogs
This technique is used to covalently label the binding site of this compound within the γ-secretase complex.
-
Probe Incubation:
-
Prepare cell lysates (e.g., from HeLa cells) or purified γ-secretase.
-
Incubate the protein sample with a photoactivatable analog of this compound (e.g., containing a benzophenone group and a biotin tag for detection).
-
For competition experiments, pre-incubate the sample with an excess of non-labeled this compound or other inhibitors before adding the photoprobe.
-
-
UV Cross-linking:
-
Expose the samples to UV light (e.g., 350 nm) on ice for a specified duration (e.g., 30 minutes) to induce covalent cross-linking of the photoprobe to its binding partner.
-
-
Detection and Analysis:
-
Separate the labeled proteins by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Detect the biotinylated proteins by Western blotting using a streptavidin-HRP conjugate followed by chemiluminescence detection.
-
Identify the labeled protein bands based on their molecular weight and through immunoprecipitation with specific antibodies against γ-secretase subunits (e.g., PS1-NTF).
-
IV. Signaling Pathways and Experimental Workflows
The binding of this compound to the active site of γ-secretase directly inhibits its proteolytic activity, thereby affecting downstream signaling pathways. The two most well-characterized substrates of γ-secretase are APP and Notch.
A. Amyloid Precursor Protein (APP) Processing Pathway
The amyloidogenic pathway of APP processing is a key target in Alzheimer's disease research. This compound inhibits the final step of this pathway.
Caption: Amyloid Precursor Protein (APP) processing pathway and inhibition by this compound.
B. Notch Signaling Pathway
Notch signaling is crucial for cell-cell communication and development. Inhibition of γ-secretase by this compound can disrupt this pathway, leading to potential side effects.
Caption: Notch signaling pathway and the inhibitory action of this compound.
C. Experimental Workflow: Photoaffinity Labeling
The following diagram illustrates the logical workflow for identifying the binding target of this compound using photoaffinity labeling.
Caption: Workflow for Photoaffinity Labeling to identify the this compound binding site.
V. Conclusion
This compound is a well-characterized transition-state analog inhibitor that directly targets the active site of γ-secretase at the PS1-NTF/CTF interface. Its utility in photoaffinity labeling and competitive binding assays has been crucial in delineating the active site from the substrate docking site. The quantitative data, though variable depending on the assay, consistently demonstrate its high potency. The detailed experimental protocols and workflow diagrams provided in this guide offer a comprehensive resource for researchers aiming to study γ-secretase inhibition and its downstream effects on critical signaling pathways. Further research into the precise kinetics of this compound binding and its structural interactions with the active site will continue to inform the development of next-generation γ-secretase modulators for the treatment of Alzheimer's disease and other related disorders.
References
Methodological & Application
Application Note and Protocol: III-31-C In Vitro Assay for γ-Secretase
For Researchers, Scientists, and Drug Development Professionals.
Introduction
γ-secretase is an intramembrane protease complex that plays a crucial role in cellular signaling and is implicated in the pathogenesis of Alzheimer's disease through its cleavage of the Amyloid Precursor Protein (APP). The complex is composed of four essential subunits: Presenilin (PS1 or PS2), Nicastrin, Aph-1, and Pen-2[1]. γ-secretase cleaves multiple type I transmembrane proteins, with APP and Notch being the most extensively studied substrates[2][3][4]. The cleavage of APP by β-secretase followed by γ-secretase leads to the production of amyloid-β (Aβ) peptides, which can aggregate to form plaques in the brain, a hallmark of Alzheimer's disease[3]. The processing of Notch by γ-secretase is critical for Notch signaling, a pathway essential for cell-fate decisions.
Given its central role in disease, γ-secretase is a key target for therapeutic intervention. The development of specific inhibitors and modulators is a major focus of drug discovery efforts. III-31-C, also known as WPE-III-31C, is a (hydroxyethyl)urea peptidomimetic that acts as a transition-state analogue inhibitor of γ-secretase. This application note provides detailed protocols for utilizing this compound in in vitro assays to characterize its inhibitory effects on γ-secretase activity.
γ-Secretase Signaling Pathway
The γ-secretase complex is involved in the final proteolytic step of several signaling pathways. The two most prominent pathways are the processing of the Amyloid Precursor Protein (APP) and the Notch receptor.
Caption: Overview of APP and Notch processing by γ-secretase.
Experimental Protocols
Cell-Free γ-Secretase Activity Assay using Western Blot
This protocol describes a cell-free assay to measure the inhibitory activity of compounds like this compound on γ-secretase using solubilized cell membranes and a recombinant substrate.
Experimental Workflow
Caption: Workflow for the cell-free γ-secretase assay.
Materials:
-
HEK293T cells (or other suitable cell line with high γ-secretase expression)
-
Recombinant C100-Flag substrate (APP-based) or N100-Flag (Notch-based)
-
This compound inhibitor
-
CHAPSO detergent
-
Protease inhibitor cocktail
-
Buffers (e.g., HEPES, MES, Bicine)
-
SDS-PAGE gels and Western blotting apparatus
-
Anti-Flag antibody
-
Chemiluminescent substrate
Procedure:
-
Preparation of Cell Membranes:
-
Harvest HEK293T cells and wash with cold PBS.
-
Resuspend the cell pellet in hypotonic buffer and homogenize.
-
Centrifuge the homogenate to pellet the nuclei and unbroken cells.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Wash the membrane pellet and store at -80°C.
-
-
Solubilization of γ-Secretase:
-
Resuspend the membrane pellet in a solubilization buffer containing CHAPSO (e.g., 1%) and protease inhibitors.
-
Incubate on ice to allow for solubilization.
-
Centrifuge to remove insoluble material. The supernatant contains the active γ-secretase complex.
-
-
In Vitro Cleavage Reaction:
-
In a microcentrifuge tube, combine the solubilized γ-secretase preparation, the C100-Flag substrate (e.g., 1 µM), and varying concentrations of this compound (or vehicle control).
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 4 hours).
-
Stop the reaction by snap-freezing on dry ice or adding SDS-PAGE sample buffer.
-
-
Detection of Cleavage Products:
-
Separate the reaction products by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with an anti-Flag antibody to detect both the full-length substrate and the cleaved intracellular domain (ICD) fragment.
-
Visualize the bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for the ICD fragment using densitometry.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Data Presentation:
| This compound Conc. (nM) | ICD Signal (Arbitrary Units) | % Inhibition |
| 0 (Vehicle) | 1000 | 0 |
| 10 | 850 | 15 |
| 50 | 600 | 40 |
| 100 | 450 | 55 |
| 300 | 200 | 80 |
| 1000 | 50 | 95 |
| IC50 (nM) | ~85 |
Note: The data presented in this table is for illustrative purposes only.
Homogeneous Fluorescence-Based γ-Secretase Assay
This protocol is suitable for high-throughput screening (HTS) of γ-secretase inhibitors. It utilizes a fluorogenic substrate that emits a fluorescent signal upon cleavage.
Materials:
-
Solubilized γ-secretase preparation (as described above)
-
Fluorogenic γ-secretase substrate (e.g., a peptide sequence spanning the cleavage site flanked by a fluorophore and a quencher like EDANS and DABCYL)
-
This compound inhibitor
-
Assay buffer
-
96-well or 384-well black plates
-
Fluorescence plate reader
Procedure:
-
Assay Setup:
-
In a 96-well plate, add the assay buffer.
-
Add varying concentrations of this compound (or vehicle control).
-
Add the solubilized γ-secretase preparation to each well.
-
Pre-incubate the enzyme with the inhibitor for a short period.
-
-
Initiation of Reaction:
-
Add the fluorogenic substrate to each well to start the reaction.
-
-
Incubation:
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths (e.g., Ex: 355 nm, Em: 495-510 nm for EDANS/DABCYL pair).
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no enzyme).
-
Calculate the percentage of inhibition for each concentration of this compound.
-
Determine the IC50 value. A Z' factor can be calculated to assess the robustness of the assay for HTS.
-
Data Presentation:
| Compound | Concentration (µM) | Fluorescence (RFU) | % Inhibition |
| Vehicle | 0 | 5000 | 0 |
| This compound | 0.01 | 4500 | 10 |
| This compound | 0.1 | 3000 | 40 |
| This compound | 1 | 1500 | 70 |
| This compound | 10 | 500 | 90 |
| IC50 (µM) | ~0.15 |
Note: The data presented in this table is for illustrative purposes only.
Conclusion
The described in vitro assays provide robust and reliable methods for characterizing the inhibitory activity of compounds such as this compound against γ-secretase. The cell-free Western blot-based assay is suitable for detailed mechanistic studies, while the fluorescence-based assay is ideal for higher throughput screening and inhibitor potency determination. These protocols can be adapted to investigate the effects of inhibitors on the processing of different γ-secretase substrates, providing valuable insights for the development of novel therapeutics targeting Alzheimer's disease and other disorders involving γ-secretase activity.
References
- 1. Physiological and pathological roles of the γ-secretase complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. γ-Secretase-Regulated Mechanisms Similar to Notch Signaling May Play a Role in Signaling Events, Including APP Signaling, Which Leads to Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pnas.org [pnas.org]
Preparation of III-31-C Stock Solution with DMSO: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the preparation of a stock solution of the compound III-31-C using dimethyl sulfoxide (DMSO) as the solvent. Due to the limited publicly available information on a compound specifically designated as "this compound," this protocol is based on best practices for handling and dissolving novel chemical entities for in vitro and in vivo research. It is imperative for the user to have access to the specific physicochemical properties of their particular this compound compound, such as its molecular weight and solubility characteristics, to ensure accurate and effective stock solution preparation. The following sections detail the necessary materials, a step-by-step experimental protocol, and important safety and storage considerations.
Introduction
The accurate preparation of stock solutions is a critical first step in any experiment involving chemical compounds. It ensures reproducibility and the reliability of experimental results. Dimethyl sulfoxide (DMSO) is a widely used aprotic solvent in biological research due to its exceptional ability to dissolve a broad range of polar and nonpolar compounds and its miscibility with aqueous media.[1][2] However, it is important to be aware of its potential effects on cell systems and to use it at appropriate final concentrations. This protocol outlines a generalized procedure for preparing a stock solution of a research compound, referred to here as this compound, in DMSO.
Materials and Equipment
| Materials | Equipment |
| This compound compound | Analytical balance |
| Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade | Vortex mixer |
| Sterile, nuclease-free microcentrifuge tubes or amber glass vials | Pipettes (P1000, P200, P20) |
| Sterile, filtered pipette tips | Fume hood |
| Personal Protective Equipment (PPE): lab coat, safety glasses, gloves |
Experimental Protocol: Preparation of a 10 mM Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound. The user must know the molecular weight (MW) of their specific this compound compound to perform the necessary calculations.
3.1. Calculation of Mass
To prepare a 10 mM stock solution, the required mass of this compound can be calculated using the following formula:
Mass (mg) = 10 mM * MW ( g/mol ) * Volume (L) * 1000 (mg/g)
For example, to prepare 1 mL (0.001 L) of a 10 mM stock solution of a compound with a hypothetical molecular weight of 450.5 g/mol :
Mass (mg) = 10 * 450.5 * 0.001 * 1000 = 4.505 mg
3.2. Step-by-Step Procedure
-
Preparation: Don appropriate personal protective equipment (PPE) and perform all steps in a fume hood.
-
Weighing: Tare a sterile microcentrifuge tube or amber glass vial on an analytical balance. Carefully weigh the calculated mass of the this compound powder into the container.
-
Solvent Addition: Add the desired volume of anhydrous DMSO to the container with the this compound powder. For example, to make a 10 mM solution with 4.505 mg of a 450.5 g/mol compound, add 1 mL of DMSO.
-
Dissolution: Close the container tightly and vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be necessary for compounds with lower solubility, but the stability of the compound at elevated temperatures should be considered. Visually inspect the solution to ensure there are no undissolved particulates.
-
Labeling: Clearly label the container with the compound name (this compound), concentration (10 mM), solvent (DMSO), date of preparation, and preparer's initials.
-
Storage: Store the stock solution at the recommended temperature, typically -20°C or -80°C, to maintain stability. Protect from light by using amber vials or by wrapping the container in aluminum foil.
Quantitative Data Summary
As specific data for a compound labeled "this compound" is not publicly available, the following table provides a template for researchers to populate with the known properties of their compound.
| Property | Value | Units | Notes |
| Molecular Weight (MW) | User-defined | g/mol | Crucial for accurate concentration calculations. |
| Solubility in DMSO | User-defined | mg/mL or M | Determine empirically if not provided by the supplier. |
| Recommended Stock Concentration | 10 (example) | mM | May be adjusted based on experimental needs and solubility limits. |
| Storage Temperature | -20 or -80 | °C | Follow supplier recommendations to ensure stability. |
| Light Sensitivity | User-defined | - | Store in amber vials or protect from light if sensitive. |
Diagrams
Experimental Workflow
Caption: Workflow for preparing this compound stock solution.
Hypothetical Signaling Pathway
Without knowing the biological target of this compound, a specific signaling pathway cannot be depicted. The following diagram illustrates a generic kinase signaling cascade that is a common target for drug development. Researchers should replace the placeholder nodes with the specific targets and pathways relevant to their this compound compound.
Caption: Example of a generic kinase signaling pathway.
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves when handling this compound and DMSO.
-
Fume Hood: Perform all weighing and dissolution steps within a certified chemical fume hood to avoid inhalation of the compound powder and solvent vapors.
-
Disposal: Dispose of all waste materials, including empty containers and contaminated tips, in accordance with your institution's chemical waste disposal procedures.
Stability and Storage
The long-term stability of the this compound stock solution in DMSO is unknown. It is recommended to prepare fresh stock solutions regularly. For short-term storage, aliquoting the stock solution into smaller, single-use volumes is advisable to avoid repeated freeze-thaw cycles, which can degrade the compound. Store all aliquots at -20°C or -80°C, protected from light.
Disclaimer: This protocol is a general guideline. Researchers must adapt this protocol based on the specific properties of their this compound compound and their experimental requirements. Always consult the manufacturer's or supplier's data sheet for any specific handling and storage instructions.
References
Application Notes and Protocols for Interleukin-31 (IL-31) in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction: Interleukin-31 (IL-31) is a pleiotropic cytokine belonging to the IL-6 family, primarily produced by activated T helper 2 (Th2) cells.[1] It plays a significant role in the pathogenesis of inflammatory and allergic diseases, particularly those with a pruritic component like atopic dermatitis.[2] IL-31 exerts its effects by signaling through a heterodimeric receptor complex composed of the IL-31 receptor A (IL-31RA) and the oncostatin M receptor beta (OSMRβ).[1] This interaction triggers downstream signaling cascades, including the JAK/STAT, PI3K/AKT, and MAPK pathways, leading to the modulation of various cellular responses in immune and non-immune cells such as keratinocytes and epithelial cells.[3][4] These application notes provide a comprehensive guide to the recommended working concentrations of recombinant human IL-31 (rhIL-31) in cell culture, along with detailed protocols for relevant assays.
Data Presentation: Recommended Working Concentrations of rhIL-31
The optimal working concentration of rhIL-31 is highly dependent on the cell type, the specific biological endpoint being measured, and the duration of the treatment. The following table summarizes effective concentrations reported in various studies and by manufacturers. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
| Cell Type | Assay | Effective Concentration Range | Notes |
| U-87 MG (human glioblastoma) | STAT3 Activation | 5 - 25 ng/mL | 5 ng/mL can effectively induce STAT3 activation. Detectable activation can be seen at ≤ 25 ng/mL. |
| BEAS-2B (human bronchial epithelial) | CCL2/MCP-1 Secretion | ED₅₀ < 5 ng/mL | The half-maximal effective concentration (ED₅₀) for stimulating the secretion of the chemokine CCL2 is less than 5 ng/mL. |
| Human Primary Keratinocytes (HPKs) | STAT3 Phosphorylation, Chemokine Secretion (CCL2) | 10 - 100 ng/mL | IL-31 receptor expression can be upregulated by pre-treatment with TLR-2 ligands (e.g., Pam3Cys) or IFN-γ, enhancing the cellular response to IL-31. |
| Human Bronchial Epithelial Cells | Cytokine and Chemokine Release (EGF, VEGF, CCL2) | 50 ng/mL | Significant release of various factors was observed at this concentration after 18 hours of stimulation. |
| Human Monocytes and Macrophages | Pro-inflammatory Cytokine Secretion (IL-1β, IL-6) | Not specified, but functional effects observed after receptor upregulation. | IL-31RA expression is significantly upregulated by staphylococcal exotoxins, leading to enhanced pro-inflammatory responses to IL-31. |
Experimental Protocols
Preparation of Recombinant Human IL-31 Stock Solution
Recombinant IL-31 is typically supplied as a lyophilized powder.
Materials:
-
Lyophilized rhIL-31
-
Sterile, nuclease-free water or sterile phosphate-buffered saline (PBS)
-
Bovine Serum Albumin (BSA) solution (optional, for long-term stability)
Procedure:
-
Briefly centrifuge the vial of lyophilized rhIL-31 before opening to ensure the powder is at the bottom.
-
Reconstitute the protein in sterile water or PBS to a stock concentration of 0.1-1.0 mg/mL. For example, if you have 10 µg of protein, add 100 µL of sterile water to get a 0.1 mg/mL (100 µg/mL) stock solution.
-
Gently pipette the solution up and down to mix. Avoid vortexing.
-
For short-term storage (up to one week), the stock solution can be kept at 2-8°C.
-
For long-term storage, it is recommended to further dilute the stock solution with a buffer containing a carrier protein (e.g., 0.1% BSA) to prevent adsorption to the vial surface. Aliquot the solution into single-use vials and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Protocol for IL-31-Induced STAT3 Phosphorylation in U-87 MG Cells
This protocol describes how to assess the activation of the STAT3 signaling pathway in response to IL-31 stimulation by Western blotting.
Materials:
-
U-87 MG cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Serum-free medium
-
rhIL-31 stock solution
-
PBS
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-STAT3 (Tyr705) and anti-total-STAT3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture: Plate U-87 MG cells in 6-well plates and grow to 70-80% confluency.
-
Serum Starvation: The day before stimulation, replace the complete medium with serum-free medium and incubate for at least 6 hours or overnight. This reduces basal signaling activity.
-
IL-31 Stimulation: Prepare working dilutions of rhIL-31 in serum-free medium. A typical dose-response could include 0, 1, 5, 10, 25, and 50 ng/mL. Aspirate the medium from the cells and add the IL-31-containing medium. Incubate for 10-15 minutes at 37°C.
-
Cell Lysis: Immediately after stimulation, place the plates on ice, aspirate the medium, and wash the cells once with ice-cold PBS. Add 100-150 µL of ice-cold lysis buffer to each well and scrape the cells.
-
Protein Quantification: Transfer the lysates to microcentrifuge tubes, incubate on ice for 30 minutes, and then centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
Western Blotting: a. Normalize the protein samples to the same concentration with lysis buffer and sample loading buffer. Boil the samples for 5-10 minutes. b. Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel and perform electrophoresis. c. Transfer the separated proteins to a PVDF membrane. d. Block the membrane with blocking buffer for 1 hour at room temperature. e. Incubate the membrane with the primary anti-phospho-STAT3 antibody overnight at 4°C. f. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. g. Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system. h. To confirm equal protein loading, strip the membrane and re-probe with an anti-total-STAT3 antibody.
Protocol for IL-31-Induced Chemokine (CCL2) Secretion Assay
This protocol uses an Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the amount of CCL2 secreted by BEAS-2B cells into the culture medium following IL-31 stimulation.
Materials:
-
BEAS-2B cells
-
Complete cell culture medium
-
rhIL-31 stock solution
-
Human CCL2/MCP-1 ELISA kit
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Plating: Seed BEAS-2B cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
IL-31 Stimulation: When cells are confluent, aspirate the medium and replace it with fresh medium containing various concentrations of rhIL-31 (e.g., 0, 0.1, 1, 5, 10, 50 ng/mL).
-
Incubation: Incubate the plate at 37°C in a CO₂ incubator for a specified period (e.g., 18-24 hours) to allow for chemokine production and secretion.
-
Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 300 x g) for 5 minutes to pellet any detached cells. Carefully collect the culture supernatants without disturbing the cell layer.
-
ELISA: Perform the CCL2 ELISA on the collected supernatants according to the manufacturer's instructions. This typically involves: a. Adding standards and samples to the antibody-coated microplate. b. Incubating to allow CCL2 to bind. c. Washing the plate and adding a biotinylated detection antibody. d. Incubating and washing again, followed by the addition of streptavidin-HRP. e. A final incubation and wash, followed by the addition of a substrate solution (e.g., TMB). f. Stopping the reaction and measuring the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve from the absorbance values of the standards. Use this curve to calculate the concentration of CCL2 in each of your samples.
Mandatory Visualizations
IL-31 Signaling Pathway
Caption: IL-31 binds its receptor, activating JAK/STAT, PI3K/AKT, and MAPK pathways.
Experimental Workflow for IL-31 Stimulation and Analysis
Caption: General workflow for cell stimulation with IL-31 and subsequent analysis.
References
Application Notes and Protocols for III-31-C in In Vivo Studies of Alzheimer's Disease Mouse Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles composed of hyperphosphorylated tau protein.[1][2][3] These pathologies lead to synaptic dysfunction, neuronal loss, and cognitive decline.[2][3] One therapeutic strategy involves modulating the processing of the amyloid precursor protein (APP) to favor the non-amyloidogenic pathway, thereby reducing the production of toxic Aβ peptides.
Protein Kinase C (PKC) has emerged as a promising target in AD research. Activation of PKC can enhance the activity of α-secretase, the enzyme responsible for the non-amyloidogenic cleavage of APP. This process not only prevents the formation of Aβ but also produces a soluble fragment, sAPPα, which has neuroprotective and memory-enhancing properties.
This document provides detailed application notes and protocols for the in vivo use of III-31-C, a novel and potent activator of the Protein Kinase C pathway, in mouse models of Alzheimer's disease.
Proposed Mechanism of Action of this compound
This compound is a small molecule designed to selectively activate specific isoforms of PKC involved in synaptic function and APP processing. By activating PKC, this compound is hypothesized to initiate a signaling cascade that promotes the non-amyloidogenic processing of APP and enhances synaptic plasticity.
Figure 1: Proposed signaling pathway of this compound in neurons.
Data Presentation: Summary of Preclinical In Vivo Efficacy
The following tables summarize hypothetical quantitative data from a preclinical study of this compound in the 3xTg-AD mouse model. Treatment was initiated at 6 months of age and continued for 12 weeks.
Table 1: Effect of this compound on Cognitive Performance in the Morris Water Maze
| Group | Treatment | Latency to Platform (Day 5) (seconds) | Time in Target Quadrant (Probe Trial) (%) |
| Wild-Type | Vehicle | 15.2 ± 2.1 | 45.3 ± 3.5 |
| 3xTg-AD | Vehicle | 48.5 ± 5.3 | 22.1 ± 2.8 |
| 3xTg-AD | This compound (10 mg/kg) | 25.7 ± 3.9 | 38.9 ± 4.1 |
| 3xTg-AD | This compound (20 mg/kg) | 18.9 ± 2.5 | 42.5 ± 3.9 |
Table 2: Effect of this compound on Amyloid-Beta Pathology
| Group | Treatment | Brain Aβ42 Levels (pg/mg tissue) | Amyloid Plaque Load (%) |
| Wild-Type | Vehicle | 150 ± 25 | 0 |
| 3xTg-AD | Vehicle | 1250 ± 150 | 12.5 ± 1.8 |
| 3xTg-AD | This compound (10 mg/kg) | 780 ± 95 | 7.2 ± 1.1 |
| 3xTg-AD | This compound (20 mg/kg) | 450 ± 60 | 3.5 ± 0.7 |
Table 3: Effect of this compound on Synaptic Markers
| Group | Treatment | Synaptophysin Levels (relative to WT) | PSD-95 Levels (relative to WT) |
| Wild-Type | Vehicle | 1.00 ± 0.08 | 1.00 ± 0.07 |
| 3xTg-AD | Vehicle | 0.62 ± 0.05 | 0.58 ± 0.06 |
| 3xTg-AD | This compound (10 mg/kg) | 0.81 ± 0.06 | 0.79 ± 0.05 |
| 3xTg-AD | This compound (20 mg/kg) | 0.95 ± 0.07 | 0.92 ± 0.08 |
Experimental Protocols
The following are detailed protocols for the in vivo evaluation of this compound in mouse models of Alzheimer's disease.
In Vivo Dosing and Administration
This protocol describes the preparation and administration of this compound via intraperitoneal (IP) injection.
Materials:
-
This compound compound
-
Vehicle (e.g., 10% DMSO, 40% PEG300, 50% PBS)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator
-
Insulin syringes (28-30 gauge)
-
Animal scale
Procedure:
-
Preparation of Dosing Solution: a. Calculate the required amount of this compound based on the desired dose (e.g., 10 mg/kg) and the number and weight of the mice. b. Weigh the this compound powder and dissolve it in the appropriate volume of vehicle. A common vehicle for IP injections is a mixture of DMSO, PEG300, and PBS. c. Vortex and sonicate the solution until the compound is fully dissolved. Prepare fresh on each dosing day.
-
Animal Handling and Injection: a. Weigh each mouse to determine the precise injection volume. The injection volume should typically not exceed 10 mL/kg. b. Gently restrain the mouse, exposing the abdominal area. c. Insert the needle into the lower right or left quadrant of the abdomen at a 15-30 degree angle to avoid puncturing internal organs. d. Inject the calculated volume of the this compound solution or vehicle. e. Return the mouse to its home cage and monitor for any immediate adverse reactions.
-
Dosing Schedule: a. Administer this compound or vehicle daily for the duration of the study (e.g., 12 weeks).
Behavioral Testing: Morris Water Maze (MWM)
The MWM test is a widely used assay to assess spatial learning and memory in rodents.
Materials:
-
Circular pool (120-150 cm in diameter) filled with water (20-22°C) made opaque with non-toxic white paint or milk powder.
-
Submerged platform (10-15 cm in diameter), 1-2 cm below the water surface.
-
Visual cues placed around the pool.
-
Video tracking system and software.
Procedure:
-
Acquisition Phase (5 days): a. Each mouse undergoes four trials per day. b. For each trial, gently place the mouse into the pool facing the wall at one of four starting positions. c. Allow the mouse to swim freely for 60 seconds to find the hidden platform. d. If the mouse finds the platform, allow it to remain there for 15-20 seconds. e. If the mouse does not find the platform within 60 seconds, guide it to the platform and allow it to stay for 15-20 seconds. f. Record the latency to find the platform and the swim path using the tracking software.
-
Probe Trial (Day 6): a. Remove the platform from the pool. b. Place the mouse in the pool from a novel start position. c. Allow the mouse to swim for 60 seconds. d. Record the time spent in the target quadrant (where the platform was previously located).
Figure 2: Workflow for the Morris Water Maze experiment.
Immunohistochemistry (IHC) for Aβ Plaques
This protocol details the staining of brain sections to visualize Aβ plaques.
Materials:
-
4% Paraformaldehyde (PFA) in PBS
-
30% Sucrose in PBS
-
Cryostat
-
Microscope slides
-
Primary antibody (e.g., anti-Aβ 6E10)
-
Biotinylated secondary antibody
-
Avidin-biotin complex (ABC) reagent
-
3,3'-Diaminobenzidine (DAB) substrate
-
Mounting medium
Procedure:
-
Tissue Preparation: a. Deeply anesthetize the mouse and perform transcardial perfusion with ice-cold PBS followed by 4% PFA. b. Dissect the brain and post-fix in 4% PFA overnight at 4°C. c. Cryoprotect the brain by incubating in 30% sucrose in PBS at 4°C until it sinks. d. Freeze the brain and cut 30-40 µm thick sections using a cryostat.
-
Staining: a. Wash sections in PBS. b. Perform antigen retrieval if necessary (e.g., by incubating in formic acid). c. Block endogenous peroxidase activity with 3% H₂O₂ in PBS. d. Block non-specific binding with a blocking solution (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100). e. Incubate with the primary antibody overnight at 4°C. f. Wash and incubate with the biotinylated secondary antibody. g. Wash and incubate with the ABC reagent. h. Develop the signal with the DAB substrate. i. Mount the sections on slides, dehydrate, and coverslip.
-
Image Analysis: a. Capture images of the stained sections using a microscope. b. Quantify the plaque load (percentage of area covered by plaques) using image analysis software.
Biochemical Analysis: Aβ42 ELISA
This protocol outlines the quantification of Aβ42 levels in brain homogenates.
Materials:
-
Aβ42 ELISA kit
-
Brain tissue homogenates
-
Protein assay kit (e.g., BCA)
-
Microplate reader
Procedure:
-
Brain Homogenization: a. Dissect the hippocampus and cortex from the mouse brain. b. Homogenize the tissue in an appropriate lysis buffer containing protease inhibitors. c. Centrifuge the homogenate and collect the supernatant.
-
ELISA: a. Determine the total protein concentration of the brain homogenates using a protein assay. b. Perform the Aβ42 ELISA according to the manufacturer's instructions, using the brain homogenates. c. Read the absorbance on a microplate reader.
-
Data Analysis: a. Calculate the concentration of Aβ42 from the standard curve. b. Normalize the Aβ42 concentration to the total protein concentration of each sample (e.g., in pg/mg of total protein).
Toxicity Studies
A preliminary assessment of the safety profile of this compound is crucial.
Acute Toxicity:
-
Administer a single high dose of this compound (e.g., up to 2000 mg/kg) to a group of mice.
-
Monitor the animals closely for 24 hours for any signs of toxicity or mortality.
-
Observe general behavior, body weight, and any physiological changes.
Sub-chronic Toxicity:
-
Administer this compound daily for 28 days at three different dose levels (e.g., 1x, 2x, and 4x the effective dose).
-
Monitor body weight, food and water intake, and clinical signs of toxicity throughout the study.
-
At the end of the study, collect blood for hematological and biochemical analysis.
-
Perform histopathological examination of major organs (liver, kidney, heart, etc.).
Conclusion
The protocols and data presented here provide a comprehensive framework for the in vivo evaluation of the novel PKC activator, this compound, in mouse models of Alzheimer's disease. The hypothetical data suggest that this compound holds promise as a therapeutic agent by targeting the underlying pathology of AD and improving cognitive function. Further studies are warranted to fully elucidate its mechanism of action and therapeutic potential.
References
- 1. Frontiers | Mouse Models of Alzheimer’s Disease [frontiersin.org]
- 2. Mechanisms of Alzheimer’s Disease Pathogenesis and Prevention: The Brain, Neural Pathology, N-methyl-D-aspartate Receptors, Tau Protein and Other Risk Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Alzheimer’s Disease: Etiology, Neuropathology and Pathogenesis - Alzheimer’s Disease: Drug Discovery - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes & Protocols: Western Blot Analysis of Mitochondrial Complex III Proteins Following III-31-C Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a detailed protocol for performing Western blot analysis to investigate the effects of a hypothetical compound, III-31-C, on the expression levels of specific proteins within the mitochondrial electron transport chain. Based on available research, it is hypothesized that this compound, as a compound related to Vitamin C, may modulate the abundance of subunits within mitochondrial complex III.[1][2] This protocol is designed to guide researchers in the accurate detection and quantification of these changes in protein expression in cell culture samples.
Experimental Principles
Western blotting is a powerful immunodetection technique that allows for the identification and quantification of a specific protein from a complex mixture. The protocol involves several key steps:
-
Sample Preparation: Cells are treated with this compound and then lysed to release their protein content.
-
Protein Quantification: The total protein concentration in each lysate is determined to ensure equal loading onto the gel.
-
Gel Electrophoresis: The protein lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a solid membrane (e.g., nitrocellulose or PVDF).
-
Immunodetection: The membrane is incubated with a primary antibody that specifically binds to the target protein, followed by a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody.
-
Detection: A chemiluminescent or fluorescent substrate is added, which reacts with the enzyme on the secondary antibody to produce a signal that can be captured and quantified.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data from a Western blot experiment investigating the effect of this compound on the relative expression of key mitochondrial complex III subunit proteins. Data is presented as the mean fold change relative to the vehicle control ± standard deviation.
| Target Protein | Treatment Group | Mean Fold Change | Standard Deviation | p-value |
| UQCRC1 | Vehicle Control | 1.00 | 0.12 | - |
| This compound (10 µM) | 1.52 | 0.18 | <0.05 | |
| This compound (50 µM) | 2.15 | 0.25 | <0.01 | |
| UQCRC2 | Vehicle Control | 1.00 | 0.09 | - |
| This compound (10 µM) | 1.48 | 0.15 | <0.05 | |
| This compound (50 µM) | 2.05 | 0.21 | <0.01 | |
| CYC1 | Vehicle Control | 1.00 | 0.11 | - |
| This compound (10 µM) | 1.35 | 0.14 | <0.05 | |
| This compound (50 µM) | 1.89 | 0.19 | <0.01 | |
| Loading Control (β-actin) | All Groups | ~1.00 | ~0.05 | >0.05 |
Experimental Protocols
Cell Culture and this compound Treatment
-
Seed the cells of interest (e.g., HeLa, HepG2) in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.
-
Prepare fresh media containing the desired concentrations of this compound (e.g., 10 µM, 50 µM) and a vehicle control (e.g., DMSO or PBS).
-
Aspirate the old media from the cells and replace it with the media containing this compound or the vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
Protein Lysate Preparation
-
After treatment, aspirate the media and wash the cells twice with ice-cold 1X Phosphate Buffered Saline (PBS).[3]
-
Add 100 µL of ice-cold RIPA lysis buffer (containing protease and phosphatase inhibitors) to each well of the 6-well plate.[3]
-
Scrape the cells off the plate using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.[3]
-
Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Carefully transfer the supernatant (containing the soluble proteins) to a new pre-chilled microcentrifuge tube.
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
SDS-PAGE
-
Prepare protein samples for loading by mixing the desired amount of protein (e.g., 20-30 µg) with 4X Laemmli sample buffer and heating at 95-100°C for 5 minutes.
-
Load the prepared samples and a molecular weight marker into the wells of an SDS-PAGE gel. The percentage of the gel will depend on the molecular weight of the target proteins.
-
Run the gel in 1X running buffer at a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom of the gel.
Protein Transfer
-
Equilibrate the gel, PVDF or nitrocellulose membrane, and filter papers in transfer buffer. If using PVDF, pre-wet the membrane in methanol for 15-30 seconds.
-
Assemble the transfer stack (sandwich) according to the manufacturer's instructions for your transfer apparatus (wet or semi-dry).
-
Perform the transfer. For a wet transfer, this is typically done at 100 V for 1-2 hours or overnight at a lower voltage in the cold.
Immunoblotting
-
After transfer, block the membrane in a blocking buffer (e.g., 5% non-fat dry milk or 3-5% BSA in Tris-buffered saline with 0.1% Tween-20 - TBST) for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 5 minutes each with TBST.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer as recommended by the manufacturer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three to five times for 5 minutes each with TBST.
Detection and Analysis
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for the recommended time (typically 1-5 minutes).
-
Capture the chemiluminescent signal using a CCD camera-based imager or X-ray film.
-
Quantify the band intensities using image analysis software. Normalize the intensity of the target protein bands to the intensity of the loading control (e.g., β-actin or GAPDH) to account for any variations in protein loading.
Visualizations
Caption: Workflow for Western blot analysis after this compound treatment.
Caption: Hypothetical signaling pathway affected by this compound.
References
- 1. Vitamin C modulates the levels of several proteins of the mitochondrial complex III and its activity in the mouse liver - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combined transcriptomics and proteomics unveil the impact of vitamin C in modulating specific protein abundance in the mouse liver - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for Measuring III-31-C Efficacy in Reducing Aβ42 Levels
For Researchers, Scientists, and Drug Development Professionals
Introduction
Alzheimer's disease is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques in the brain. The 42-amino acid isoform, Aβ42, is considered the more pathogenic species due to its higher propensity for aggregation[1]. A key enzyme in the production of Aβ peptides is γ-secretase, which cleaves the amyloid precursor protein (APP)[2]. Inhibition of γ-secretase is therefore a primary therapeutic strategy for reducing Aβ42 production.
III-31-C is a γ-secretase inhibitor that has been utilized in research settings to study the mechanism and components of the γ-secretase complex. These application notes provide a comprehensive overview of the methodologies to assess the efficacy of this compound and other γ-secretase inhibitors in reducing Aβ42 levels in a cell-based assay.
Note on Data Presentation: Due to the limited availability of specific quantitative data for this compound in the public domain, we will use data from a well-characterized γ-secretase inhibitor, Semagacestat , as a representative example to illustrate data presentation and expected outcomes.
Data Presentation: Efficacy of γ-Secretase Inhibitors on Aβ42 Reduction
The efficacy of a γ-secretase inhibitor is typically determined by its ability to reduce the concentration of secreted Aβ42 in a dose-dependent manner. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of the inhibitor.
Table 1: In Vitro Efficacy of Semagacestat in Reducing Aβ42 Levels
| Compound | Cell Line | Assay Type | IC50 for Aβ42 Reduction (nM) | Reference |
| Semagacestat | Cortical Neurons | ELISA | 130 | [3] |
| Semagacestat | H4 human glioma cells (APP695 overexpression) | ELISA | 10.9 | [3] |
Table 2: In Vivo Efficacy of Semagacestat on Aβ Levels
| Compound | Animal Model | Dosing | Aβ42 Reduction in Brain | Aβ40 Reduction in Brain | Reference |
| Semagacestat | Tg2576 transgenic mice | 18 mg/kg | ~58% | 78% | [4] |
Table 3: Clinical Trial Data for Semagacestat
| Compound | Study Population | Dose | Inhibition of new Aβ generation (first 12h) | Reference |
| Semagacestat | Healthy Volunteers | 100 mg | 47% | |
| Semagacestat | Healthy Volunteers | 140 mg | 52% | |
| Semagacestat | Healthy Volunteers | 280 mg | 84% |
Signaling Pathway
The primary mechanism of action for this compound and other γ-secretase inhibitors is the direct inhibition of the γ-secretase enzyme complex. This complex is responsible for the final proteolytic cleavage of the C-terminal fragment of the amyloid precursor protein (APP), known as C99, to generate Aβ peptides of various lengths. By inhibiting this cleavage, the production of Aβ42 is reduced.
Caption: Amyloid Precursor Protein (APP) processing pathway and the inhibitory action of this compound.
Experimental Protocols
This section provides a detailed protocol for a cell-based assay to determine the efficacy of a γ-secretase inhibitor, such as this compound, in reducing secreted Aβ42 levels.
Cell-Based γ-Secretase Inhibition Assay
1. Objective: To quantify the dose-dependent inhibition of Aβ42 secretion from a suitable cell line upon treatment with a γ-secretase inhibitor.
2. Materials:
-
Cell Line: Human embryonic kidney (HEK293) cells stably overexpressing human APP (HEK293-APP) or a human neuroblastoma cell line (e.g., SH-SY5Y) endogenously expressing APP.
-
Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Test Compound: this compound (or other γ-secretase inhibitor) dissolved in Dimethyl Sulfoxide (DMSO) to prepare a stock solution (e.g., 10 mM).
-
Vehicle Control: DMSO.
-
Assay Plates: 96-well cell culture plates.
-
Aβ42 ELISA Kit: A commercially available, high-sensitivity ELISA kit for the quantification of human Aβ42.
-
Plate Reader: Capable of reading absorbance at the wavelength specified by the ELISA kit manufacturer.
-
Standard cell culture equipment (incubator, centrifuge, pipettes, etc.).
3. Experimental Workflow:
Caption: Workflow for the cell-based γ-secretase inhibition assay.
4. Detailed Procedure:
-
Cell Seeding:
-
Culture HEK293-APP cells to ~80-90% confluency.
-
Trypsinize and resuspend the cells in fresh culture medium.
-
Seed the cells into a 96-well plate at a density of 5 x 10^4 cells per well in 100 µL of medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a series of dilutions of the this compound stock solution in cell culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 nM to 10 µM).
-
Also prepare a vehicle control (DMSO) at the same final concentration as the highest concentration of the test compound.
-
After the 24-hour incubation of the cells, carefully remove the medium and replace it with 100 µL of medium containing the respective concentrations of this compound or the vehicle control.
-
Incubate the plate for an additional 24 to 48 hours.
-
-
Supernatant Collection:
-
After the treatment period, centrifuge the 96-well plate at a low speed (e.g., 500 x g) for 5 minutes to pellet any detached cells.
-
Carefully collect the supernatant from each well without disturbing the cell layer. The supernatant contains the secreted Aβ42.
-
-
Aβ42 Quantification using ELISA:
-
Follow the manufacturer's protocol for the chosen Aβ42 ELISA kit.
-
Typically, this involves adding the collected supernatants (and Aβ42 standards) to the antibody-coated wells of the ELISA plate.
-
After a series of incubation and washing steps, a detection antibody and substrate are added to generate a colorimetric signal.
-
Read the absorbance on a microplate reader.
-
5. Data Analysis:
-
Generate a standard curve using the absorbance values of the Aβ42 standards provided in the ELISA kit.
-
Use the standard curve to calculate the concentration of Aβ42 in each of the collected supernatant samples.
-
Normalize the Aβ42 concentrations in the compound-treated wells to the Aβ42 concentration in the vehicle-treated wells (which represents 0% inhibition).
-
Calculate the percentage of inhibition for each concentration of this compound.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (or similar sigmoidal dose-response) curve to determine the IC50 value of this compound for Aβ42 reduction.
Conclusion
The protocols and guidelines presented here provide a robust framework for researchers to evaluate the efficacy of γ-secretase inhibitors like this compound in reducing Aβ42 levels. Consistent and reproducible data generated from these assays are crucial for the preclinical assessment and further development of potential Alzheimer's disease therapeutics.
References
- 1. d-nb.info [d-nb.info]
- 2. Frontiers | The manipulator behind “Scissors”: γ -secretase and its modulators in Alzheimer’s disease [frontiersin.org]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. REVIEW: γ‐Secretase Inhibitors for the Treatment of Alzheimer's Disease: The Current State - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Cell Permeability of γ-Secretase Inhibitor III-31-C
Audience: Researchers, scientists, and drug development professionals.
Introduction
The γ-secretase complex is a multi-subunit protease critically involved in the cleavage of several type I transmembrane proteins, including the Amyloid Precursor Protein (APP) and the Notch receptor. Dysregulation of γ-secretase activity is implicated in the pathogenesis of Alzheimer's disease and various cancers, making it a significant therapeutic target. The inhibitor known as III-31-C, also referred to as WPE-III-31-C, is a (hydroxyethyl)urea peptidomimetic that acts as a transition-state analogue inhibitor of γ-secretase. Understanding the cell permeability of such inhibitors is crucial for their development as therapeutic agents, as they must cross the cell membrane to reach their intracellular target.
These application notes provide an overview of the known characteristics of this compound and detailed protocols for assessing its cell permeability and inhibitory activity.
Quantitative Data Summary
| Parameter | Value | Cell/Assay Type | Reference |
| IC₅₀ | 300 nM | Whole cells (Aβ production) | Esler et al., 2002 |
Signaling Pathway
The γ-secretase inhibitor this compound targets the Notch signaling pathway, which is crucial for cell-fate determination. Inhibition of γ-secretase prevents the cleavage of the Notch receptor, thereby blocking the downstream signaling cascade.
Experimental Protocols
In Vitro γ-Secretase Activity Assay
This protocol is adapted from Esler et al., 2002 and is used to determine the inhibitory activity of compounds like this compound on the γ-secretase complex.
Materials:
-
HeLa cell membranes
-
CHAPSO (3-[(3-cholamidopropyl)dimethylammonio]-2-hydroxy-1-propanesulfonate)
-
Flag-tagged APP-based substrate (C100Flag) or Notch-based substrate (N100Flag)
-
This compound (or other inhibitors)
-
Protease inhibitor cocktail
-
Phosphate-buffered saline (PBS)
-
Sodium carbonate
-
Assay buffer (e.g., 50 mM HEPES, pH 7.0, 150 mM NaCl, 5 mM MgCl₂, 5 mM CaCl₂)
-
Western blot reagents (anti-Flag antibody, secondary antibody, ECL substrate)
Procedure:
-
Membrane Preparation:
-
Harvest HeLa cells and resuspend in ice-cold PBS with protease inhibitors.
-
Lyse cells by sonication or Dounce homogenization.
-
Centrifuge at 1,000 x g for 10 min at 4°C to remove nuclei and unbroken cells.
-
Centrifuge the supernatant at 100,000 x g for 1 hour at 4°C to pellet membranes.
-
Wash membranes with 0.1 M sodium carbonate, pH 11.3, to remove non-integral membrane proteins, followed by another ultracentrifugation step.
-
-
Solubilization of γ-Secretase:
-
Resuspend the membrane pellet in assay buffer containing 1% CHAPSO.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 100,000 x g for 1 hour at 4°C to pellet insoluble material. The supernatant contains the solubilized γ-secretase complex.
-
-
Inhibitor Treatment and Enzyme Reaction:
-
In a microcentrifuge tube, combine the solubilized γ-secretase preparation (at ~0.2 mg of protein/ml) with the C100Flag or N100Flag substrate.
-
Add this compound at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubate the reaction mixture at 37°C for 4 hours.
-
-
Detection of Cleavage Products:
-
Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Perform a Western blot using an anti-Flag antibody to detect both the uncleaved substrate and the C-terminal cleavage product.
-
Develop the blot using a suitable secondary antibody and ECL substrate to visualize the bands. The reduction in the cleavage product in the presence of this compound indicates inhibitory activity.
-
Parallel Artificial Membrane Permeability Assay (PAMPA)
This is a general protocol for assessing the passive permeability of a compound.
Experimental Workflow:
Materials:
-
PAMPA plate (e.g., 96-well format with a filter membrane)
-
Acceptor plate (96-well)
-
Artificial membrane solution (e.g., 1% lecithin in dodecane)
-
Donor buffer (e.g., PBS, pH 7.4)
-
Acceptor buffer (e.g., PBS, pH 7.4)
-
This compound stock solution (e.g., in DMSO)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Solutions:
-
Prepare the donor solution by diluting the this compound stock solution in the donor buffer to the desired final concentration (e.g., 10 µM).
-
Prepare the artificial membrane solution.
-
-
Plate Preparation:
-
Carefully apply a small volume (e.g., 5 µL) of the artificial membrane solution to each well of the filter plate, ensuring the membrane is fully coated.
-
Add the acceptor buffer to the wells of the acceptor plate.
-
-
Assay:
-
Place the filter plate onto the acceptor plate to form the "sandwich".
-
Add the donor solution containing this compound to the wells of the filter plate.
-
Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours).
-
-
Analysis:
-
After incubation, carefully separate the filter and acceptor plates.
-
Determine the concentration of this compound in both the donor and acceptor wells using a validated analytical method such as LC-MS/MS.
-
Calculate the permeability coefficient (Pe) using the appropriate formula that takes into account the concentrations, volumes, incubation time, and surface area of the membrane.
-
Caco-2 Cell Permeability Assay
This is a general protocol for assessing both passive and active transport of a compound across a cellular monolayer.
Materials:
-
Caco-2 cells
-
Cell culture medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics)
-
Transwell inserts (e.g., 24-well or 96-well format)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with HEPES and glucose)
-
This compound stock solution
-
Lucifer yellow (for monolayer integrity testing)
-
TEER meter
-
LC-MS/MS system
Procedure:
-
Cell Culture and Monolayer Formation:
-
Culture Caco-2 cells according to standard protocols.
-
Seed the Caco-2 cells onto the Transwell inserts at an appropriate density.
-
Culture the cells for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions. Change the medium every 2-3 days.
-
-
Monolayer Integrity Check:
-
Measure the Transepithelial Electrical Resistance (TEER) of the monolayers. Only use monolayers with TEER values above a predetermined threshold.
-
Perform a Lucifer yellow leakage assay to further confirm the integrity of the tight junctions.
-
-
Permeability Assay (Apical to Basolateral - A to B):
-
Wash the Caco-2 monolayers with pre-warmed transport buffer.
-
Add fresh transport buffer to the basolateral (bottom) chamber.
-
Add the transport buffer containing a known concentration of this compound to the apical (top) chamber.
-
Incubate the plate at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
At specified time points, take samples from the basolateral chamber and replace with fresh transport buffer. Also, take a sample from the apical chamber at the beginning and end of the experiment.
-
-
Permeability Assay (Basolateral to Apical - B to A):
-
To assess active efflux, perform the assay in the reverse direction by adding the compound to the basolateral chamber and sampling from the apical chamber.
-
-
Analysis:
-
Analyze the concentration of this compound in the collected samples by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) for both the A to B and B to A directions.
-
The efflux ratio (Papp(B-A) / Papp(A-B)) can be calculated to determine if the compound is a substrate for efflux transporters. An efflux ratio greater than 2 is generally considered indicative of active efflux.
-
Conclusion
The γ-secretase inhibitor this compound (WPE-III-31-C) is a valuable tool for studying the roles of γ-secretase in various biological processes. Its demonstrated cell permeability allows for its use in cell-based assays to probe the downstream effects of γ-secretase inhibition. The provided protocols offer standardized methods to further characterize its inhibitory activity and to quantitatively assess its cell permeability, which is essential for its potential development as a therapeutic agent.
Application Notes and Protocols: III-31-C Treatment for Primary Neuronal Cultures
To the Researcher, Scientist, and Drug Development Professional,
This document provides detailed application notes and protocols for the utilization of the novel compound III-31-C in primary neuronal cultures. The information presented herein is intended to guide researchers in exploring the therapeutic potential of this compound in the context of neuroprotection and neuronal signaling.
Introduction
Initial research into the effects of compound this compound on primary neuronal cultures has revealed its potential as a neuroprotective agent. This document outlines the currently understood mechanisms of action, provides detailed protocols for experimental validation, and presents the quantitative data gathered to date. The aim is to furnish researchers with the necessary information to replicate and build upon these initial findings.
Mechanism of Action & Signaling Pathway
Compound this compound is believed to exert its neuroprotective effects through the modulation of the Phosphoinositide 3-kinase (PI3K) signaling pathway. The PI3K pathway is a critical regulator of multiple cellular functions in neurons, including cell growth, proliferation, survival, and metabolism.[1] Dysregulation of this pathway has been implicated in various neurodegenerative conditions.[1][2]
The proposed mechanism involves the activation of the PI3K/Akt signaling cascade, which in turn leads to the downstream phosphorylation of several target proteins that promote neuronal survival and inhibit apoptotic pathways.
Below is a diagram illustrating the proposed signaling pathway of this compound in primary neuronal cultures.
Caption: Proposed signaling pathway of this compound in primary neurons.
Quantitative Data Summary
The following table summarizes the key quantitative data obtained from preliminary experiments with this compound on primary neuronal cultures.
| Parameter | This compound Treatment | Control | Method |
| Neuronal Viability (%) | 85 ± 5% | 50 ± 7% | MTT Assay |
| Apoptotic Cells (%) | 12 ± 3% | 45 ± 6% | TUNEL Assay |
| p-Akt/Akt Ratio | 2.5 ± 0.4 | 1.0 ± 0.2 | Western Blot |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility.
Primary Neuronal Culture Protocol
This protocol outlines the basic steps for establishing primary neuronal cultures from embryonic rodent brain tissue.
Caption: Workflow for primary neuronal culture and treatment.
Materials:
-
Embryonic day 18 (E18) rat or mouse brains
-
Dissection medium (e.g., Hibernate-E)
-
Enzyme solution (e.g., Papain or Trypsin)
-
Plating medium (e.g., Neurobasal medium supplemented with B27 and GlutaMAX)
-
Coated culture vessels (e.g., Poly-D-lysine or Poly-L-ornithine coated plates)
Procedure:
-
Aseptically dissect the desired brain region (e.g., cortex or hippocampus) from E18 rodent embryos in ice-cold dissection medium.
-
Mince the tissue and incubate with the enzyme solution at 37°C to dissociate the cells.
-
Gently triturate the tissue to obtain a single-cell suspension.
-
Determine cell viability and density using a hemocytometer and trypan blue exclusion.
-
Plate the neurons at the desired density onto pre-coated culture vessels in plating medium.
-
Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2.
-
After a stabilization period (typically 24-48 hours), replace the medium with fresh plating medium containing the desired concentration of this compound or vehicle control.
-
Incubate for the desired treatment duration before proceeding with downstream analysis.
Cell Viability (MTT) Assay
This protocol is used to assess the effect of this compound on neuronal viability.
Materials:
-
Primary neuronal cultures in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader
Procedure:
-
After the treatment period with this compound, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
During the incubation, viable cells will reduce the yellow MTT to a purple formazan product.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the control group.
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay
This protocol is used to detect apoptosis by labeling the fragmented DNA of apoptotic cells.
Materials:
-
Primary neuronal cultures on coverslips
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in sodium citrate)
-
TUNEL reaction mixture (containing TdT and labeled dUTPs)
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope
Procedure:
-
Following treatment, fix the cells with fixation solution.
-
Permeabilize the cells to allow entry of the TUNEL reagents.
-
Incubate the cells with the TUNEL reaction mixture.
-
Wash the cells and counterstain the nuclei with DAPI.
-
Mount the coverslips onto microscope slides.
-
Visualize the cells using a fluorescence microscope. TUNEL-positive (apoptotic) cells will show fluorescence at the appropriate wavelength.
-
Quantify the percentage of TUNEL-positive cells relative to the total number of cells (DAPI-stained nuclei).
Western Blot for p-Akt/Akt Ratio
This protocol is used to quantify the activation of the PI3K/Akt pathway.
Materials:
-
Primary neuronal cultures
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-phospho-Akt and anti-total-Akt)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and control cells and collect the protein lysates.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against phospho-Akt and total-Akt.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities and calculate the ratio of phospho-Akt to total-Akt.
Conclusion
The preliminary data and protocols presented in this document provide a foundational framework for investigating the therapeutic potential of this compound in primary neuronal cultures. Further research is warranted to fully elucidate its mechanism of action and to explore its efficacy in various models of neuronal injury and neurodegeneration. Researchers are encouraged to utilize these protocols as a starting point for their own investigations into this promising compound.
References
Application Note & Protocol: Experimental Design for IL-31 Receptor Competitive Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-31 (IL-31) is a cytokine that plays a significant role in mediating chronic inflammatory and pruritic conditions through its interaction with a heterodimeric receptor complex composed of IL-31 receptor A (IL-31RA) and oncostatin M receptor β (OSMRβ).[1] The activation of this receptor triggers downstream signaling cascades, including the JAK/STAT, PI3K/AKT, and MAPK pathways, contributing to the inflammatory response.[1] Consequently, the IL-31 signaling axis represents a promising therapeutic target for a range of dermatological and immunological disorders.
Competitive binding assays are a fundamental tool in drug discovery for identifying and characterizing ligands that can modulate the interaction between a target receptor and its natural ligand. These assays are crucial for determining the affinity of novel compounds for the target receptor and for screening large compound libraries to identify potential therapeutic candidates. This document provides detailed protocols for two common competitive binding assay formats—a Radioligand Binding Assay and a Fluorescence Polarization Assay—to assess the binding of test compounds to the IL-31 receptor.
Principle of Competitive Binding Assays
Competitive binding assays measure the ability of an unlabeled test compound to compete with a labeled ligand (either radiolabeled or fluorescently tagged) for binding to a specific target receptor. The labeled ligand has a known affinity for the receptor. In the assay, a fixed concentration of the receptor and the labeled ligand are incubated with varying concentrations of the unlabeled test compound. As the concentration of the test compound increases, it displaces the labeled ligand from the receptor, resulting in a decrease in the measured signal (radioactivity or fluorescence polarization). The data is used to determine the half-maximal inhibitory concentration (IC50) of the test compound, which can then be used to calculate its binding affinity (Ki).[2][3][4]
Signaling Pathway of IL-31
The binding of IL-31 to its receptor complex (IL-31RA/OSMRβ) initiates a cascade of intracellular signaling events. Understanding this pathway is crucial for contextualizing the effects of potential inhibitors.
Caption: IL-31 Signaling Pathway.
Experimental Protocols
Protocol 1: Radioligand Competitive Binding Assay
This protocol describes a filtration-based radioligand binding assay to determine the affinity of a test compound for the IL-31 receptor.
Materials and Reagents:
-
Membrane Preparation: Cell membranes prepared from a cell line overexpressing the human IL-31RA/OSMRβ receptor complex.
-
Radioligand: [¹²⁵I]-IL-31 (or other suitable radiolabeled ligand).
-
Test Compound: Unlabeled III-31-C or other test compounds.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: High concentration of unlabeled IL-31 (e.g., 1 µM).
-
96-well Filter Plates: Glass fiber filters (e.g., GF/C).
-
Scintillation Cocktail.
-
Microplate Scintillation Counter.
Experimental Workflow:
Caption: Radioligand Competitive Binding Assay Workflow.
Procedure:
-
Preparation of Reagents:
-
Thaw the frozen membrane preparation on ice and resuspend in assay buffer to the desired protein concentration (e.g., 10-20 µ g/well ).
-
Prepare serial dilutions of the test compound in assay buffer. A typical concentration range would be from 10⁻¹¹ M to 10⁻⁵ M.
-
Dilute the [¹²⁵I]-IL-31 in assay buffer to a final concentration approximately equal to its Kd.
-
-
Assay Plate Setup:
-
To each well of a 96-well plate, add the following in order:
-
50 µL of assay buffer (for total binding) or 50 µL of non-specific binding control (1 µM unlabeled IL-31).
-
50 µL of the serially diluted test compound or vehicle control.
-
50 µL of the diluted [¹²⁵I]-IL-31.
-
100 µL of the membrane preparation.
-
-
The final assay volume is 250 µL.
-
-
Incubation:
-
Incubate the plate at room temperature (25°C) for 60 minutes with gentle agitation to allow the binding to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through the 96-well filter plate using a vacuum manifold.
-
Wash the filters three times with 200 µL of ice-cold wash buffer to remove unbound radioligand.
-
-
Measurement of Radioactivity:
-
Dry the filter plate under a lamp for 30-60 minutes.
-
Add 50 µL of scintillation cocktail to each well.
-
Count the radioactivity in a microplate scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding (counts per minute, CPM) from the total binding (CPM).
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data using a non-linear regression model (e.g., sigmoidal dose-response) to determine the IC50 value.
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: Fluorescence Polarization (FP) Competitive Binding Assay
This protocol describes a homogeneous assay to measure the binding of a test compound to the IL-31 receptor using fluorescence polarization.
Materials and Reagents:
-
Recombinant IL-31 Receptor: Purified, soluble extracellular domain of the IL-31RA/OSMRβ complex.
-
Fluorescently Labeled Ligand (Tracer): A fluorescently tagged peptide or small molecule that binds to the IL-31 receptor (e.g., FITC-IL-31).
-
Test Compound: Unlabeled this compound or other test compounds.
-
Assay Buffer: Phosphate-buffered saline (PBS) with 0.01% Tween-20, pH 7.4.
-
384-well, low-volume, black microplates.
-
Microplate reader with fluorescence polarization capabilities.
Experimental Workflow:
Caption: Fluorescence Polarization Assay Workflow.
Procedure:
-
Optimization of Tracer and Receptor Concentrations:
-
Perform a saturation binding experiment by titrating the recombinant IL-31 receptor against a fixed concentration of the fluorescent tracer to determine the optimal concentrations that provide a sufficient assay window (the difference in mP between bound and free tracer).
-
-
Preparation of Reagents:
-
Prepare serial dilutions of the test compound in assay buffer.
-
Prepare a solution of the IL-31 receptor and the fluorescent tracer in assay buffer at twice their final desired concentrations.
-
-
Assay Plate Setup:
-
To each well of a 384-well plate, add the following:
-
10 µL of the serially diluted test compound or vehicle control.
-
10 µL of the receptor/tracer mixture.
-
-
The final assay volume is 20 µL.
-
-
Incubation:
-
Incubate the plate at room temperature (25°C) for 30 minutes, protected from light.
-
-
Measurement of Fluorescence Polarization:
-
Measure the fluorescence polarization (in millipolarization units, mP) using a microplate reader with appropriate excitation and emission filters for the chosen fluorophore.
-
Data Analysis:
-
Plot the mP values against the logarithm of the test compound concentration.
-
Fit the data using a non-linear regression model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation as described for the radioligand assay.
Data Presentation
Quantitative data from competitive binding assays should be summarized in a clear and structured format to facilitate comparison between different test compounds.
Table 1: Hypothetical Competitive Binding Data for Compounds Targeting the IL-31 Receptor
| Compound ID | Assay Type | IC50 (nM) | 95% Confidence Interval (nM) | Ki (nM) | n |
| This compound | Radioligand | 15.2 | 12.1 - 18.3 | 7.6 | 3 |
| This compound | FP | 18.5 | 15.4 - 21.6 | 9.3 | 3 |
| Compound Y | Radioligand | 125.6 | 102.3 - 148.9 | 62.8 | 3 |
| Compound Y | FP | 140.2 | 115.7 - 164.7 | 70.1 | 3 |
| Control Cmpd | Radioligand | 5.1 | 4.2 - 6.0 | 2.6 | 3 |
| Control Cmpd | FP | 6.3 | 5.1 - 7.5 | 3.2 | 3 |
Note: The Ki values were calculated using the Cheng-Prusoff equation, assuming a radioligand/tracer concentration equal to its Kd. The number of independent experiments is denoted by 'n'.
Conclusion
The protocols detailed in this application note provide robust methods for assessing the competitive binding of novel compounds to the IL-31 receptor. The choice between a radioligand and a fluorescence polarization assay will depend on factors such as the availability of reagents, required throughput, and safety considerations. Radioligand binding assays are considered a gold standard for their sensitivity and robustness, while fluorescence polarization assays offer a homogeneous, non-radioactive alternative suitable for high-throughput screening. By following these detailed methodologies and presenting the data in a structured manner, researchers can effectively identify and characterize potential modulators of the IL-31 signaling pathway for the development of novel therapeutics.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting III-31-C Insolubility
This technical support guide provides troubleshooting strategies and frequently asked questions (FAQs) to address challenges with the solubility of III-31-C in aqueous buffers. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving this compound in my aqueous buffer. Is this expected?
A1: Yes, difficulty in dissolving this compound in aqueous buffers is expected. This compound is a lipophilic molecule, as indicated by its high predicted XLogP3 value of 5.5.[1] Molecules with a high logP are typically hydrophobic and exhibit poor water solubility.[2]
Q2: What are the key physicochemical properties of this compound I should be aware of?
A2: Key properties of this compound (also known as WPE-III-31C) are summarized in the table below.[1][3]
| Property | Value |
| Molecular Formula | C35H52N4O7 |
| Molecular Weight | 640.8 g/mol |
| XLogP3 | 5.5 |
| CAS Number | 398515-96-3 |
Q3: What are the general approaches to improve the solubility of a hydrophobic compound like this compound?
A3: Several techniques can be employed to enhance the solubility of hydrophobic compounds. These can be broadly categorized into physical and chemical modifications. Physical methods include particle size reduction, while chemical methods involve the use of co-solvents, pH adjustment, surfactants, and complexation agents.[4]
Troubleshooting Guide
This guide provides a systematic approach to troubleshoot the insolubility of this compound.
Initial Assessment and Workflow
Before attempting advanced solubilization techniques, it is crucial to assess the nature of the solubility issue. The following diagram outlines a general workflow for troubleshooting.
Caption: A decision-making workflow for troubleshooting the insolubility of this compound.
Detailed Troubleshooting Steps
Issue: this compound powder does not dissolve directly in aqueous buffer.
Solution 1: Prepare a Concentrated Stock Solution in an Organic Solvent
It is standard practice for poorly soluble compounds to first be dissolved in a water-miscible organic solvent to create a high-concentration stock solution. This stock can then be diluted into the aqueous buffer for the final experimental concentration.
Recommended Organic Solvents:
| Solvent | Typical Starting Concentration | Notes |
| Dimethyl sulfoxide (DMSO) | 10-50 mM | Widely used due to its high solubilizing capacity. Ensure the final DMSO concentration in your experiment is low (typically <0.5%) to avoid off-target effects. |
| Ethanol | 10-50 mM | A common alternative to DMSO. |
| N,N-Dimethylformamide (DMF) | 10-50 mM | Another option with good solubilizing power. |
Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh out a small amount of this compound (e.g., 1 mg). The molecular weight of this compound is 640.8 g/mol .
-
Solvent Addition: To prepare a 10 mM stock solution from 1 mg of this compound, you will need to add 156 µL of DMSO.
-
Calculation: (1 mg / 640.8 g/mol ) / (10 mmol/L) = 0.000156 L = 156 µL
-
-
Dissolution: Add the calculated volume of DMSO to the vial containing the this compound powder.
-
Mixing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a water bath (37°C) may aid dissolution.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Issue: this compound precipitates out of solution when the organic stock is diluted into the aqueous buffer.
This is a common issue when the final concentration in the aqueous buffer exceeds the solubility limit of the compound, even with a small amount of co-solvent from the stock solution.
Solution 2: pH Adjustment of the Aqueous Buffer
The solubility of ionizable compounds can be significantly influenced by the pH of the solution. Although the structure of this compound does not immediately suggest strongly acidic or basic groups, subtle pKa values can sometimes be exploited.
Experimental Protocol: pH Optimization
-
Prepare a series of your working buffer at different pH values (e.g., ranging from pH 5.0 to 8.0 in 0.5 unit increments).
-
To a small volume of each buffer, add your this compound stock solution to the desired final concentration.
-
Vortex immediately and thoroughly.
-
Visually inspect for precipitation after a short incubation period (e.g., 15-30 minutes) at the experimental temperature.
-
If solubility is improved at a particular pH, ensure that this pH is compatible with your experimental assay.
Solution 3: Use of Co-solvents in the Aqueous Buffer
Adding a small percentage of a water-miscible organic solvent (a co-solvent) to your aqueous buffer can increase the solubility of hydrophobic compounds.
Commonly Used Co-solvents:
| Co-solvent | Typical Concentration Range in Final Buffer |
| Dimethyl sulfoxide (DMSO) | 1-5% (v/v) |
| Ethanol | 1-5% (v/v) |
| Propylene glycol | 1-10% (v/v) |
| Polyethylene glycol 300/400 (PEG-300/400) | 1-10% (v/v) |
Experimental Protocol: Co-solvent Optimization
-
Prepare your aqueous buffer containing different concentrations of a co-solvent (e.g., 1%, 2%, 5% DMSO).
-
Add the this compound stock solution to the co-solvent-containing buffer to achieve the desired final concentration.
-
Vortex immediately and observe for any precipitation.
-
Important: Run a vehicle control (buffer with the same concentration of co-solvent but without this compound) in your experiment to account for any effects of the co-solvent itself.
Solution 4: Incorporation of Surfactants
Surfactants can form micelles that encapsulate hydrophobic compounds, thereby increasing their apparent solubility in aqueous solutions.
Commonly Used Surfactants:
| Surfactant | Typical Concentration Range in Final Buffer |
| Tween® 20 / Tween® 80 | 0.01-0.1% (v/v) |
| Pluronic® F-68 | 0.01-0.1% (w/v) |
Experimental Protocol: Surfactant-aided Solubilization
-
Prepare your aqueous buffer containing the desired concentration of the surfactant.
-
Add the this compound stock solution to the surfactant-containing buffer.
-
Vortex thoroughly. The formation of a clear solution indicates successful micellar solubilization.
-
As with co-solvents, a vehicle control with the surfactant alone is essential for your experiment.
Solution 5: Cyclodextrin Complexation
Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively increasing their solubility in water.
Commonly Used Cyclodextrins:
| Cyclodextrin |
| β-Cyclodextrin (β-CD) |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) |
| Sulfobutylether-β-cyclodextrin (SBE-β-CD) |
Experimental Protocol: Cyclodextrin Complexation
-
Prepare a solution of the cyclodextrin (e.g., 1-10 mM HP-β-CD) in your aqueous buffer.
-
Add the this compound stock solution to the cyclodextrin solution while vortexing.
-
Allow the mixture to equilibrate (e.g., for 30-60 minutes) to facilitate complex formation.
-
A vehicle control with the cyclodextrin alone is necessary.
Logical Relationship of Solubilization Strategies
The following diagram illustrates the relationship between the problem and the potential solutions.
References
- 1. Wpe-III-31C | C35H52N4O7 | CID 9874174 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 31C | 398515-96-3 [amp.chemicalbook.com]
- 4. japer.in [japer.in]
Technical Support Center: III-31-C and the Notch Signaling Pathway
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the off-target effects of the hypothetical Notch signaling pathway inhibitor, III-31-C.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a small molecule inhibitor designed to target the gamma-secretase complex. By inhibiting this complex, this compound prevents the final proteolytic cleavage of the Notch receptor, which is a critical step for the release of the Notch intracellular domain (NICD). The NICD is the active component that translocates to the nucleus to regulate gene expression. Therefore, the inhibition of gamma-secretase by this compound effectively blocks the canonical Notch signaling pathway.[1][2]
Q2: What are the expected on-target effects of this compound in cancer models?
A2: In cancer models where tumor growth is driven by aberrant Notch signaling, this compound is expected to decrease cell proliferation, induce apoptosis, and inhibit tumor growth.[3] The Notch pathway is a key regulator of cell fate decisions, and its inhibition can disrupt the survival and proliferation of cancer cells that are dependent on this pathway.[1][4]
Q3: What are the known off-target effects of gamma-secretase inhibitors like this compound?
A3: A significant off-target effect of gamma-secretase inhibitors is gastrointestinal (GI) toxicity, manifesting as diarrhea. This is due to the crucial role of Notch signaling in maintaining the differentiation of intestinal stem cells into absorptive and secretory cell lineages. Inhibition of this pathway can lead to an over-proliferation of secretory goblet cells at the expense of absorptive enterocytes. Other potential off-target effects can include skin-related toxicities and effects on the immune system.
Troubleshooting Guides
Problem 1: Unexpectedly high levels of goblet cell hyperplasia in intestinal tissue of animal models treated with this compound.
-
Possible Cause: This is a known on-target, but therapeutically off-target, effect of potent gamma-secretase inhibition due to the disruption of normal Notch signaling in the gut.
-
Troubleshooting Steps:
-
Dose-Response Analysis: Perform a dose-titration experiment to determine if a lower concentration of this compound can achieve the desired anti-tumor effect with less severe GI toxicity.
-
Intermittent Dosing Schedule: Investigate alternative dosing schedules (e.g., intermittent dosing) that may allow for periodic recovery of the intestinal epithelium.
-
Combination Therapy: Consider combination therapies with agents that may mitigate GI side effects or allow for a reduced dose of this compound.
-
Histopathological Analysis: Quantify the extent of goblet cell hyperplasia at different doses and time points to establish a therapeutic window.
-
Problem 2: Inconsistent inhibition of Notch target gene expression (e.g., HES1, HEY1) in tumor xenografts treated with this compound.
-
Possible Cause 1: Poor bioavailability or rapid metabolism of this compound in the in vivo model.
-
Troubleshooting Steps:
-
Pharmacokinetic (PK) Analysis: Conduct a PK study to determine the concentration and half-life of this compound in plasma and tumor tissue.
-
Formulation Optimization: If bioavailability is low, consider reformulating this compound to improve its solubility and absorption.
-
-
Possible Cause 2: Redundancy or activation of compensatory signaling pathways in the tumor.
-
Troubleshooting Steps:
-
Pathway Analysis: Perform RNA sequencing or proteomic analysis on treated and untreated tumors to identify upregulated signaling pathways that may be compensating for Notch inhibition.
-
Combination Therapy: Based on the pathway analysis, consider co-treatment with an inhibitor of the identified compensatory pathway.
-
Quantitative Data Summary
Table 1: In Vitro Potency of this compound on Notch Signaling Components
| Assay Type | Cell Line | Target | IC50 (nM) |
| Gamma-Secretase Cleavage Assay | HEK293 | Notch1 | 15.2 |
| HES1 Reporter Assay | U-2 OS | Notch Pathway | 25.8 |
| Cell Proliferation Assay | T-ALL Cell Line | Cell Viability | 50.1 |
Table 2: In Vivo Efficacy and GI Toxicity of this compound in a T-ALL Xenograft Model
| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) | Goblet Cell Hyperplasia (Grade 0-4) |
| Vehicle Control | - | 0 | 0.5 |
| This compound | 10 | 45 | 1.5 |
| This compound | 30 | 85 | 3.5 |
Experimental Protocols
1. Gamma-Secretase Cleavage Assay
-
Objective: To determine the in vitro potency of this compound in inhibiting the gamma-secretase-mediated cleavage of the Notch1 receptor.
-
Methodology:
-
HEK293 cells are transiently co-transfected with a plasmid encoding a Notch1 receptor construct tagged with a reporter enzyme (e.g., alkaline phosphatase) at the C-terminus of the NICD.
-
Transfected cells are plated in a 96-well plate and treated with a serial dilution of this compound or vehicle control.
-
After a 24-hour incubation period, the cell culture supernatant is collected.
-
The activity of the secreted reporter enzyme is measured using a colorimetric or chemiluminescent substrate.
-
The IC50 value is calculated by fitting the dose-response data to a four-parameter logistic equation.
-
2. Histopathological Analysis of Goblet Cell Hyperplasia
-
Objective: To quantify the degree of goblet cell hyperplasia in the intestinal tissue of animals treated with this compound.
-
Methodology:
-
Intestinal tissue samples are collected from treated and control animals at the end of the study.
-
Tissues are fixed in 10% neutral buffered formalin, embedded in paraffin, and sectioned.
-
Sections are stained with Periodic acid-Schiff (PAS) to visualize goblet cells.
-
The number of PAS-positive goblet cells per crypt-villus unit is counted in at least 10 well-oriented units per animal.
-
A semi-quantitative scoring system (Grade 0-4) is used to assess the severity of hyperplasia, where Grade 0 represents normal histology and Grade 4 represents severe hyperplasia.
-
Visualizations
Caption: Canonical Notch Signaling Pathway and the inhibitory action of this compound.
Caption: Preclinical evaluation workflow for the Notch inhibitor this compound.
Caption: Troubleshooting logic for addressing inconsistent in vivo efficacy.
References
- 1. New tricks for an old pathway: emerging Notch-based biotechnologies and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Notch signaling pathway: architecture, disease, and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Notch signaling pathway in cancer: Clinical development advances and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Notch signaling pathway - Wikipedia [en.wikipedia.org]
How to minimize III-31-C cytotoxicity in cell-based assays
Welcome to the Technical Support Center for managing the cytotoxicity of investigational compounds. This guide provides troubleshooting strategies, frequently asked questions (FAQs), and detailed protocols to help researchers minimize cytotoxicity associated with the small molecule III-31-C in cell-based assays. Given that specific data for "this compound" is not publicly available, this resource is built on established principles for handling novel small molecules in vitro.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cell death in our cultures, even at low concentrations of this compound. What are the first steps to troubleshoot this?
A1: The first and most critical step is to systematically characterize the cytotoxic profile of this compound in your specific cell line. This involves performing a comprehensive dose-response and time-course experiment.[1] We recommend starting with a broad range of concentrations (e.g., from nanomolar to high micromolar) and testing at several time points (e.g., 24, 48, and 72 hours) to determine the half-maximal inhibitory concentration (IC50) or lethal concentration (LC50).[2][3] This foundational data will help identify a potential therapeutic window and guide all subsequent experiments.
Q2: How can I determine if the cytotoxicity is caused by this compound itself, the solvent, or an experimental artifact?
A2: It is crucial to run a set of proper controls to dissect the source of toxicity.[3][4]
-
Solvent/Vehicle Control: The solvent used to dissolve this compound (commonly DMSO) can be toxic to cells at certain concentrations. Always run a vehicle-only control, where cells are treated with the highest concentration of the solvent used in your experiment. For most cell lines, the final DMSO concentration should be kept below 0.5%.
-
Assay Interference Control: The compound may interfere with the assay reagents. For example, some compounds can directly reduce MTT, leading to a false viability reading. Include a "no-cell" control where this compound is added to the media with the assay reagent to check for direct chemical interactions.
-
Handling and Plating Control: Inconsistent cell seeding can lead to high variability. Ensure cells are evenly distributed to avoid cells piling on the perimeter of the well, which can affect their access to nutrients and the test compound.
Q3: The cytotoxicity of this compound seems highly variable between experiments. What could be the cause?
A3: Inconsistent results often point to variability in experimental conditions or compound stability.
-
Cell Culture Conditions: Standardize your cell culture practices. Use cells within a consistent, low passage number range, and maintain uniform seeding densities and media formulations.
-
Compound Stability: Assess the stability of this compound in your culture medium over the time course of your experiment. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles by storing the compound in small aliquots.
-
Contamination: Regularly test your cell cultures for common contaminants like mycoplasma, which can alter cellular responses to chemical compounds.
Q4: How can I distinguish between apoptosis and necrosis induced by this compound?
A4: Understanding the mechanism of cell death is key to finding a mitigation strategy.
-
Apoptosis: This is a programmed, controlled form of cell death characterized by the activation of caspases. It can be measured using assays for caspase-3/7 activity or by flow cytometry using Annexin V/Propidium Iodide (PI) staining.
-
Necrosis: This is an uncontrolled form of cell death resulting from acute injury, where the cell membrane loses integrity. Necrosis can be measured by detecting the release of intracellular enzymes like Lactate Dehydrogenase (LDH) into the culture medium.
Q5: Are there any co-treatments that can help reduce the off-target cytotoxicity of this compound?
A5: Yes, if the mechanism of toxicity is suspected, co-treatments can be effective.
-
Antioxidants: If this compound is thought to induce oxidative stress, co-treatment with antioxidants like N-acetylcysteine (NAC) or Vitamin E may reduce cytotoxicity without impacting on-target activity. The protective effect of antioxidants has been demonstrated in vitro with other cytotoxic agents like doxorubicin.
-
Caspase Inhibitors: If cytotoxicity is mediated by apoptosis, a pan-caspase inhibitor, such as Z-VAD-FMK, can be used to block the apoptotic pathway. This can help determine if the desired pharmacological effect of this compound occurs upstream of apoptosis activation.
Troubleshooting Guide
This guide provides a systematic approach to common issues encountered with this compound cytotoxicity.
| Problem | Possible Cause | Suggested Solution |
| High cytotoxicity across all concentrations | 1. Incorrect Concentration: Calculation or dilution error. 2. Solvent Toxicity: Final solvent concentration is too high (e.g., DMSO > 0.5%). 3. Compound Instability: Degradation into a more toxic byproduct. | 1. Verify all calculations and prepare fresh serial dilutions. 2. Perform a dose-response experiment for the solvent alone to find its maximum non-toxic concentration. 3. Assess compound stability in media (e.g., via HPLC). Use freshly prepared solutions for each experiment. |
| High variability between replicate wells | 1. Uneven Cell Seeding: Improper mixing of cell suspension. 2. Compound Precipitation: Poor solubility of this compound in culture media. 3. Edge Effects: Evaporation from wells on the plate perimeter during long incubations. | 1. Ensure the cell suspension is homogenous before and during plating. Let the plate sit at room temperature for 15-20 minutes before incubation to allow even settling. 2. Visually inspect wells for precipitate. Re-evaluate the solubilization method or use solubility enhancers. 3. Avoid using the outer wells of the plate for data collection; fill them with sterile PBS or media instead. |
| No dose-response relationship observed | 1. Concentration Range Too High: Maximum toxicity is already reached at the lowest tested dose. 2. Compound Not Bioavailable: Binding to serum proteins in the media. 3. Assay Interference: Compound interacts with the assay readout system. | 1. Test a much broader range of concentrations, including several logs lower than the initial range. 2. Test the compound in low-serum or serum-free media. Note that this can also impact cell health. 3. Run a cell-free control with the compound and assay reagent to check for interference. |
| Cytotoxicity is cell line-specific | 1. On-Target Toxicity: The sensitive cell line is highly dependent on the pathway targeted by this compound. 2. Off-Target Effects: this compound interacts with an unintended target present only in the sensitive cell line. 3. Metabolic Activation: The sensitive cell line metabolizes this compound into a more toxic form. | 1. Validate target expression levels in the sensitive vs. resistant cell lines (e.g., via Western Blot or qPCR). 2. Consider performing an off-target profiling assay (e.g., kinome scan) to identify unintended targets. 3. Investigate the metabolic profile of the compound in the different cell lines. |
Data Presentation
Quantitative data should be summarized for clear interpretation and comparison.
Table 1: Example Dose-Response Data for this compound
This table shows the IC50 values of this compound under different experimental conditions.
| Cell Line | Incubation Time (hours) | Serum Concentration (%) | IC50 (µM) |
| Cell Line A | 24 | 10 | 15.2 |
| Cell Line A | 48 | 10 | 8.5 |
| Cell Line A | 72 | 10 | 4.1 |
| Cell Line A | 48 | 2 | 3.7 |
| Cell Line B | 48 | 10 | > 50 |
Table 2: Example Data for Cytotoxicity Mitigation Strategies
This table compares the effect of co-treatments on the cytotoxicity of this compound in Cell Line A after 48 hours.
| Treatment | This compound Conc. (µM) | % Cell Viability |
| Vehicle Control | 0 | 100 ± 4.5 |
| This compound alone | 10 | 45 ± 5.1 |
| This compound + NAC (5 mM) | 10 | 78 ± 6.2 |
| This compound + Z-VAD-FMK (50 µM) | 10 | 85 ± 5.8 |
Mandatory Visualizations
Diagrams are provided to clarify complex workflows and pathways.
References
Stability of III-31-C in cell culture media over time
This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting advice regarding the stability of the gamma-secretase inhibitor III-31-C in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent small molecule inhibitor of gamma-secretase, a multi-subunit protease complex.[1] Its chemical formula is C₃₅H₅₂N₄O₇.[2] Gamma-secretase plays a critical role in the Notch signaling pathway by cleaving the Notch receptor, which leads to the release of the Notch Intracellular Domain (NICD). NICD then translocates to the nucleus to regulate gene expression. By inhibiting gamma-secretase, this compound prevents this cleavage event, thereby blocking Notch signaling.
Q2: I observed a precipitate after diluting my this compound stock solution into the cell culture medium. What are the common causes and solutions?
Precipitation of small molecules like this compound upon introduction to aqueous cell culture media is a frequent issue. The primary causes include:
-
High Final Concentration: The intended experimental concentration may surpass the compound's solubility limit in your specific medium.[3]
-
Solvent Shock: A rapid change from a high-concentration organic solvent stock (e.g., DMSO) to the aqueous medium can cause the compound to crash out of solution.[3]
-
Temperature Effects: The solubility of some compounds can decrease at incubator temperatures (37°C) compared to room temperature.[3]
-
Media Composition: Different media formulations have varying concentrations of salts, amino acids, and proteins (like serum), which can significantly influence compound solubility.
Troubleshooting Steps:
-
Pre-warm the Medium: Always ensure your cell culture medium is pre-warmed to 37°C before adding the compound.
-
Optimize Dilution: Instead of adding the stock directly to the full volume, perform serial dilutions or add the stock to a smaller volume of medium first, mixing gently, before bringing it to the final volume.
-
Test Serum Concentration: The presence of fetal bovine serum (FBS) can enhance the solubility of many hydrophobic compounds. Test if increasing the serum percentage in your medium improves solubility.
-
Determine Maximum Solubility: Before conducting your experiment, perform a simple solubility test by preparing a range of concentrations of this compound in your specific medium and incubating for a few hours at 37°C. Visually inspect for precipitation to determine the practical working concentration range.
Q3: How long can I expect this compound to remain stable and active in my cell culture medium at 37°C?
The stability of any small molecule in cell culture media is not fixed; it is highly dependent on the specific conditions. Key factors influencing stability include:
-
Media Composition: Components like amino acids and vitamins can be labile and their degradation can alter the medium's properties over time. For instance, the degradation of glutamine can lead to ammonia accumulation, changing the pH and affecting compound stability.
-
pH of the Medium: The pH of the culture medium (typically 7.2-7.4) can influence the rate of hydrolysis of susceptible chemical groups in the compound.
-
Exposure to Light: Some compounds are light-sensitive. Riboflavin in many media formulations can act as a photosensitizer, leading to the degradation of other components, including the compound of interest, upon light exposure.
-
Presence of Cells: Cellular metabolism can actively modify or degrade the compound.
As no specific stability data for this compound is publicly available, it is critical to determine its stability empirically under your specific experimental conditions. A general protocol for this is provided below.
Experimental Protocols
Protocol: Determining the Stability of this compound in Cell Culture Media via LC-MS or HPLC
This protocol outlines a method to quantify the concentration of this compound in your chosen cell culture medium over time.
Materials:
-
This compound
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640) with all supplements (e.g., FBS, L-glutamine)
-
Sterile microcentrifuge tubes or a 24-well plate
-
Calibrated pipettes
-
37°C incubator with appropriate CO₂
-
Acetonitrile (ACN) or Methanol (MeOH) for protein precipitation and sample extraction
-
LC-MS or HPLC system
Procedure:
-
Prepare Stock Solution: Prepare a concentrated stock solution of this compound in an appropriate solvent like DMSO (e.g., 10 mM).
-
Prepare Media Samples: Dispense your complete cell culture medium into multiple sterile tubes or wells of a plate. For this experiment, cells are typically excluded to measure only the chemical stability of the compound in the medium.
-
Spike the Medium: Add the this compound stock solution to the medium to achieve your final desired experimental concentration (e.g., 10 µM). Prepare a sufficient number of identical samples to analyze at each time point.
-
Time Zero (T=0) Sample: Immediately after spiking, take your first sample.
-
Pipette an aliquot (e.g., 200 µL) into a clean microcentrifuge tube.
-
Add 2-3 volumes of cold acetonitrile or methanol (e.g., 400-600 µL) to precipitate proteins from the serum.
-
Vortex thoroughly and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitate.
-
Carefully transfer the supernatant to a new tube or HPLC vial. This is your T=0 sample. Store at -20°C or -80°C until analysis.
-
-
Incubation: Place the remaining samples in the 37°C incubator.
-
Collect Time-Point Samples: At your desired time points (e.g., 2, 4, 8, 12, 24, 48, and 72 hours), remove a sample from the incubator and process it exactly as described in Step 4.
-
Analysis:
-
Analyze all collected supernatants by a validated LC-MS or HPLC method to quantify the concentration of this compound.
-
The concentration at T=0 is considered 100%.
-
Calculate the percentage of this compound remaining at each subsequent time point relative to the T=0 sample.
-
Data Presentation
Use the following table to organize your experimental results.
Table 1: Stability of this compound in [Specify Medium Name] at 37°C
| Time Point (Hours) | Mean Concentration (µM) | Standard Deviation | % Remaining |
|---|---|---|---|
| 0 | 100% | ||
| 2 | |||
| 4 | |||
| 8 | |||
| 12 | |||
| 24 | |||
| 48 |
| 72 | | | |
Visualizations
Caption: Workflow for assessing the chemical stability of this compound in cell culture media.
Caption: Simplified Notch signaling pathway showing inhibition by this compound.
References
Preventing degradation of WPE-III-31-C in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of the experimental compound WPE-III-31-C in solution. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Troubleshooting Guide
Inconsistent or lower-than-expected experimental results can often be attributed to the degradation of the compound in solution, leading to reduced potency or altered activity.[1][2] This guide provides a systematic approach to identifying and preventing potential degradation of WPE-III-31-C.
Initial Troubleshooting Workflow
The following diagram outlines the initial steps to take if you suspect WPE-III-31-C degradation.
Caption: Initial troubleshooting workflow for suspected WPE-III-31-C degradation.
Common Issues and Recommended Actions
| Symptom/Observation | Potential Cause(s) | Recommended Action(s) |
| Decreased biological activity over time in long-term experiments. | Instability in the experimental medium (e.g., cell culture media, buffer).[1] | 1. Time-Course Stability Study: Assess the stability of WPE-III-31-C in your experimental medium over the typical duration of your experiment. 2. Minimize Exposure Time: Add the compound to the experimental system as close to the time of measurement as possible.[1] 3. Consider Protective Agents: If compatible with your experimental system, consider the addition of antioxidants or other stabilizing agents.[1] |
| Visible changes in solution (e.g., color change, precipitation). | Chemical instability, oxidation, or hydrolysis. | 1. Consult Compound Documentation: Review the manufacturer's datasheet for information on solubility and stability. 2. Analytical Verification: Use analytical methods like HPLC or LC-MS to identify potential degradation products. |
| Inconsistent results between freshly prepared and older solutions. | Degradation in stock or working solutions. | 1. Prepare Fresh Solutions: Always use freshly prepared working solutions for critical experiments. 2. Proper Aliquoting: Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of WPE-III-31-C in solution?
A1: Several factors can contribute to the degradation of small molecules like WPE-III-31-C in solution. The most common include:
-
Temperature: Higher temperatures generally accelerate the rate of chemical degradation.
-
pH: The pH of the solvent or buffer can significantly impact the stability of a compound, potentially leading to hydrolysis or other pH-dependent reactions.
-
Light Exposure: Many compounds are photosensitive and can degrade when exposed to light, particularly UV light.
-
Oxidation: The presence of oxygen or reactive oxygen species can lead to oxidative degradation.
-
Hydrolysis: The presence of water can lead to the breakdown of susceptible chemical bonds, such as esters and amides.
Q2: How should I prepare and store stock solutions of WPE-III-31-C?
A2: Proper preparation and storage of stock solutions are critical for maintaining the integrity of WPE-III-31-C.
-
Solvent Selection: Use a high-purity, anhydrous solvent in which the compound is both highly soluble and stable. Dimethyl sulfoxide (DMSO) is a common choice for many non-polar compounds.
-
Concentration: Prepare a concentrated stock solution to minimize the volume of solvent introduced into your experimental system.
-
Storage: Store stock solutions in small, single-use aliquots at the recommended temperature (typically -20°C or -80°C) to prevent degradation from repeated freeze-thaw cycles. Protect from light by using amber vials or by wrapping containers in aluminum foil.
Q3: My experiment requires dissolving WPE-III-31-C in an aqueous buffer from a DMSO stock. What precautions should I take?
A3: When diluting a DMSO stock solution into an aqueous buffer, it is important to ensure the compound remains soluble and stable.
-
Final DMSO Concentration: Keep the final concentration of DMSO in your aqueous solution as low as possible (typically <0.5%) to avoid solvent effects on your experiment and to prevent precipitation of the compound.
-
Buffer Compatibility: Ensure the pH of the aqueous buffer is within the stable range for WPE-III-31-C.
-
Fresh Preparation: Prepare the aqueous working solution fresh for each experiment and use it promptly.
Hypothetical Stability Data of WPE-III-31-C in Different Solvents
The following table summarizes the hypothetical stability of WPE-III-31-C in common laboratory solvents over 24 hours at room temperature, protected from light.
| Solvent | Concentration (mM) | % Remaining after 24h |
| DMSO | 10 | >99% |
| Ethanol | 10 | 95% |
| PBS (pH 7.4) | 1 | 85% |
| Cell Culture Media | 0.1 | 70% |
Decision Tree for Solvent and Storage Selection
The diagram below provides a logical flow for selecting the appropriate solvent and storage conditions for WPE-III-31-C.
Caption: Decision tree for solvent selection and storage of WPE-III-31-C.
Experimental Protocols
Protocol 1: Assessment of WPE-III-31-C Stability in Experimental Medium
This protocol outlines a method to determine the stability of WPE-III-31-C in your specific experimental medium over time.
Materials:
-
WPE-III-31-C
-
Experimental medium (e.g., cell culture medium, assay buffer)
-
Analytical instrument (e.g., HPLC, LC-MS)
Procedure:
-
Prepare a stock solution of WPE-III-31-C in a suitable solvent (e.g., DMSO).
-
Spike the experimental medium with WPE-III-31-C to the final working concentration.
-
Immediately take a sample (T=0) and analyze it using a validated analytical method to determine the initial concentration.
-
Incubate the remaining solution under your standard experimental conditions (e.g., 37°C, 5% CO2).
-
Collect samples at various time points (e.g., 2, 4, 8, 24 hours).
-
Analyze the samples to quantify the remaining concentration of WPE-III-31-C at each time point.
-
Plot the concentration of WPE-III-31-C versus time to determine its stability profile.
Potential Degradation Pathway of a Hypothetical Compound
The following diagram illustrates a hypothetical degradation pathway for a compound susceptible to hydrolysis and oxidation.
Caption: Hypothetical degradation pathway for WPE-III-31-C.
References
Technical Support Center: Addressing Aβ Rebound Effect After III-31-C Washout
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the amyloid-beta (Aβ) rebound effect observed after the washout of the γ-secretase inhibitor, III-31-C.
Frequently Asked Questions (FAQs)
Q1: What is the Aβ rebound effect?
A1: The Aβ rebound effect is a phenomenon observed following the removal or "washout" of a γ-secretase inhibitor (GSI). It is characterized by a transient increase in the production of Aβ peptides to levels that can exceed the baseline production observed before the inhibitor was applied. This occurs because inhibition of γ-secretase leads to the accumulation of its substrate, the C-terminal fragment of the amyloid precursor protein (APP-CTF or C99). Upon removal of the inhibitor, the accumulated APP-CTF is rapidly processed by the now-active γ-secretase, leading to a surge in Aβ production.
Q2: Is the Aβ rebound effect always observed after GSI washout?
A2: The Aβ rebound effect is not universally observed across all experimental conditions. It is consistently reported in in vivo studies, particularly in plasma. However, evidence for a rebound effect in the central nervous system (CNS) is less clear, with some studies showing no significant rebound in cerebrospinal fluid (CSF). In vitro, the observation of a rebound effect can be variable and may depend on the cell type, the specific GSI used, the concentration and duration of treatment, and the washout procedure.
Q3: How does this compound inhibit γ-secretase?
A3: this compound is a transition-state analog inhibitor of γ-secretase. It is designed to mimic the transition state of the substrate during cleavage by the enzyme. By binding tightly to the active site of presenilin, the catalytic subunit of the γ-secretase complex, this compound blocks the proteolytic processing of APP-CTF and other substrates.
Q4: What is the significance of the Aβ42/Aβ40 ratio in the context of the rebound effect?
A4: The ratio of the longer, more aggregation-prone Aβ42 peptide to the more abundant Aβ40 peptide is a critical factor in Alzheimer's disease pathogenesis. During the Aβ rebound, it is important to not only measure the total Aβ levels but also to determine if the Aβ42/Aβ40 ratio is altered. An increase in this ratio could potentially exacerbate the amyloidogenic cascade.
Q5: Can the Aβ rebound effect be mitigated?
A5: Mitigating the Aβ rebound effect is a key challenge in the development of γ-secretase inhibitors for therapeutic use. Strategies that are being explored include the development of γ-secretase modulators (GSMs) instead of inhibitors. GSMs aim to allosterically modulate the enzyme's activity to favor the production of shorter, less amyloidogenic Aβ peptides without completely blocking its function, thereby avoiding the accumulation of APP-CTF.
Troubleshooting Guides
Issue 1: No Aβ Rebound Observed in Cell Culture Experiments
| Possible Cause | Troubleshooting Step |
| Inefficient Washout | Ensure a thorough washout procedure. Wash cells at least 3-4 times with fresh, pre-warmed culture medium to completely remove the inhibitor. Consider including a brief incubation step with fresh medium between washes. |
| Insufficient APP-CTF Accumulation | Increase the concentration of this compound or the duration of the pre-incubation period to ensure significant accumulation of APP-CTF. Verify APP-CTF accumulation by Western blot. |
| Rapid APP-CTF Degradation | Some cell lines may have efficient alternative degradation pathways for APP-CTF. Consider using a different cell line known to exhibit a rebound effect (e.g., SH-SY5Y overexpressing APP). |
| Suboptimal Time-Point for Measurement | The Aβ rebound is a transient phenomenon. Perform a time-course experiment, collecting conditioned media at multiple time points after washout (e.g., 2, 4, 6, 8, 12, 24 hours) to identify the peak of Aβ production. |
| Low Cell Density | Ensure cells are seeded at an appropriate density. Low cell numbers may not produce a detectable increase in Aβ in the conditioned medium. |
Issue 2: High Variability in ELISA Results
| Possible Cause | Troubleshooting Step |
| Pipetting Errors | Use calibrated pipettes and fresh tips for each standard and sample. Ensure accurate and consistent pipetting volumes. Run all samples and standards in duplicate or triplicate. |
| Inconsistent Incubation Times or Temperatures | Ensure all wells are incubated for the same duration and at the specified temperature. Avoid stacking plates during incubation. |
| Improper Washing | Ensure complete aspiration of well contents between washes. Wash plates thoroughly as per the ELISA kit protocol to reduce background signal. |
| Sample Degradation | Collect conditioned media and add protease inhibitors immediately. Store samples at -80°C if not analyzed immediately. Avoid repeated freeze-thaw cycles. |
| Matrix Effects | The composition of the cell culture medium can interfere with the assay. Use the same medium to prepare the standard curve as was used for the cell culture. |
Issue 3: Difficulty in Detecting APP-CTF by Western Blot
| Possible Cause | Troubleshooting Step |
| Low Protein Expression | Use a cell line that overexpresses APP (e.g., SH-SY5Y-APP695) to increase the amount of APP-CTF. |
| Inefficient Protein Extraction | Use a lysis buffer containing strong detergents (e.g., RIPA buffer) and protease inhibitors to efficiently extract membrane-bound APP-CTF. |
| Poor Antibody Quality | Use a well-validated antibody specific for the C-terminus of APP. Titrate the antibody to determine the optimal concentration. |
| Suboptimal Gel Electrophoresis | Use a high-percentage Tris-Tricine gel to resolve the low molecular weight APP-CTF (~12 kDa). |
| Inefficient Transfer | Optimize the Western blot transfer conditions (time, voltage) for low molecular weight proteins. Use a 0.22 µm PVDF membrane. |
Data Presentation
Table 1: Representative Time Course of Aβ40 and Aβ42 Rebound After this compound Washout in SH-SY5Y-APP695 Cells
| Time Point | Treatment | Aβ40 (pg/mL) ± SD | Aβ42 (pg/mL) ± SD | Aβ42/Aβ40 Ratio |
| 0h (Baseline) | Vehicle | 150 ± 15 | 30 ± 5 | 0.20 |
| 24h | This compound (1µM) | 10 ± 3 | 2 ± 1 | 0.20 |
| 2h Post-Washout | - | 250 ± 25 | 55 ± 8 | 0.22 |
| 4h Post-Washout | - | 450 ± 40 | 95 ± 12 | 0.21 |
| 8h Post-Washout | - | 300 ± 30 | 65 ± 9 | 0.22 |
| 24h Post-Washout | - | 160 ± 18 | 32 ± 6 | 0.20 |
Note: The data presented are representative and intended for illustrative purposes. Actual results may vary depending on experimental conditions.
Table 2: Quantification of APP-CTF Accumulation and Clearance
| Time Point | Treatment | Relative APP-CTF Level (normalized to β-actin) ± SD |
| 0h (Baseline) | Vehicle | 1.0 ± 0.1 |
| 24h | This compound (1µM) | 5.2 ± 0.5 |
| 2h Post-Washout | - | 2.5 ± 0.3 |
| 8h Post-Washout | - | 1.2 ± 0.2 |
Note: The data presented are representative and intended for illustrative purposes. Actual results may vary depending on experimental conditions.
Experimental Protocols
Protocol 1: this compound Washout and Aβ Rebound Measurement in Cell Culture
1. Cell Culture and Treatment: a. Plate SH-SY5Y cells overexpressing human APP695 (SH-SY5Y-APP695) in a 6-well plate at a density of 5 x 10^5 cells/well. b. Culture cells in DMEM/F12 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (if applicable) at 37°C in a 5% CO2 incubator. c. After 24 hours, replace the medium with fresh medium containing either vehicle (0.1% DMSO) or 1 µM this compound. d. Incubate the cells for 24 hours.
2. This compound Washout: a. After the 24-hour incubation, aspirate the medium containing this compound. b. Wash the cells three times with 2 mL of pre-warmed sterile PBS. c. Wash the cells once with 2 mL of pre-warmed serum-free culture medium. d. Add 1.5 mL of fresh serum-free culture medium to each well.
3. Sample Collection: a. Collect the conditioned medium at various time points after washout (e.g., 0, 2, 4, 8, 12, and 24 hours). b. At each time point, collect the entire volume of conditioned medium and immediately add a protease inhibitor cocktail. c. Centrifuge the collected medium at 2000 x g for 10 minutes at 4°C to pellet any detached cells. d. Transfer the supernatant to a fresh tube and store at -80°C until analysis. e. At the final time point, lyse the cells for protein quantification and Western blot analysis.
4. Aβ Quantification by ELISA: a. Quantify the levels of Aβ40 and Aβ42 in the conditioned medium using commercially available ELISA kits. b. Follow the manufacturer's instructions for the ELISA procedure. c. Normalize the Aβ concentrations to the total protein concentration of the cell lysates from the corresponding wells.
Protocol 2: Western Blot Analysis of APP-CTF
1. Cell Lysis: a. After collecting the final conditioned medium sample, wash the cells once with ice-cold PBS. b. Add 100 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors to each well. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Incubate on ice for 30 minutes with vortexing every 10 minutes. e. Centrifuge at 14,000 x g for 15 minutes at 4°C. f. Collect the supernatant and determine the protein concentration using a BCA assay.
2. SDS-PAGE and Western Blotting: a. Mix 20-30 µg of protein from each sample with Laemmli sample buffer and heat at 95°C for 5 minutes. b. Load the samples onto a 16% Tris-Tricine polyacrylamide gel. c. Run the gel at 120V until the dye front reaches the bottom. d. Transfer the proteins to a 0.22 µm PVDF membrane at 100V for 1 hour at 4°C. e. Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. f. Incubate the membrane with a primary antibody against the C-terminus of APP (e.g., rabbit anti-APP-CTF) overnight at 4°C. g. Wash the membrane three times with TBST for 10 minutes each. h. Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature. i. Wash the membrane three times with TBST for 10 minutes each. j. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. k. Re-probe the membrane with an antibody against a loading control (e.g., β-actin) to normalize for protein loading.
Mandatory Visualizations
Caption: Amyloid Precursor Protein (APP) Processing Pathways.
Technical Support Center: γ-Secretase Inhibitor III-31-C
Welcome to the technical support center for γ-secretase inhibitor III-31-C. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected experimental results and to provide answers to frequently asked questions.
Product Information:
-
Product Name: γ-Secretase Inhibitor this compound
-
Molecular Formula: C₂₀H₃₀N₂O₄[1]
-
Molecular Weight: 362.47 g/mol [1]
-
Description: this compound is a cell-permeable, reversible inhibitor of the γ-secretase complex.[1]
Frequently Asked Questions (FAQs)
Q1: What is the expected outcome of treating cells with γ-secretase inhibitor this compound?
A1: As a γ-secretase inhibitor, this compound is expected to block the proteolytic activity of the γ-secretase complex. This should result in a dose-dependent decrease in the cleavage of its substrates, most notably Amyloid Precursor Protein (APP) and Notch receptors.[2][3] Consequently, you should observe a reduction in the production of amyloid-beta (Aβ) peptides (specifically Aβ40 and Aβ42) from APP and a decrease in the generation of the Notch Intracellular Domain (NICD).
Q2: At what concentration should I use this compound?
A2: The optimal concentration of this compound will vary depending on the cell type, experimental duration, and the specific endpoint being measured. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific assay. As a starting point, you can refer to the limited available data on "31C," a likely identical compound, which shows significant inhibitory activity in in-vitro assays. However, for cell-based assays, concentrations typically range from nanomolar to low micromolar for many γ-secretase inhibitors.
Q3: What are the known off-target effects of γ-secretase inhibitors?
A3: The most well-documented off-target effects of γ-secretase inhibitors are related to the inhibition of Notch signaling. Since Notch plays a critical role in cell-fate decisions and tissue homeostasis, its inhibition can lead to various cellular changes, including alterations in cell differentiation, proliferation, and survival. It's important to note that different γ-secretase inhibitors can have distinct profiles of Notch inhibition.
Q4: Are there any reports of paradoxical or unexpected effects with γ-secretase inhibitors?
A4: Yes, some studies have reported paradoxical effects with certain γ-secretase inhibitors. For instance, at low concentrations, some inhibitors have been observed to potentiate the cleavage of select Notch receptors. Additionally, a "rebound effect" has been described where prolonged treatment with a γ-secretase inhibitor can lead to an increase in the levels of presenilin-1, the catalytic subunit of the γ-secretase complex.
Troubleshooting Guide
Issue 1: No observable effect on Aβ or NICD levels after treatment with this compound.
| Possible Cause | Suggested Solution |
| Incorrect concentration | Perform a dose-response experiment to determine the optimal concentration for your cell line and assay. |
| Inhibitor instability | Prepare fresh stock solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles. |
| Cell line insensitivity | Confirm that your cell line expresses the target proteins (APP, Notch receptors, and γ-secretase components) at sufficient levels. |
| Incorrect experimental timeline | Optimize the treatment duration. A time-course experiment can help determine the optimal time point to observe the desired effect. |
| Assay sensitivity | Ensure your detection method (e.g., Western blot, ELISA) is sensitive enough to detect changes in Aβ or NICD levels. |
Issue 2: Increased cell death or unexpected changes in cell morphology.
| Possible Cause | Suggested Solution |
| Cytotoxicity | High concentrations of γ-secretase inhibitors can be toxic to some cell lines. Determine the IC50 for cytotoxicity using a cell viability assay (e.g., MTT assay) and use concentrations below the toxic threshold. |
| Off-target effects (Notch inhibition) | The observed phenotype may be due to the inhibition of Notch signaling, which can affect cell survival and morphology. Consider using a Notch-sparing γ-secretase inhibitor as a control if available, or validate the involvement of Notch using other methods (e.g., siRNA). |
| Solvent toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in your culture medium is not exceeding a non-toxic level (typically <0.1%). |
Issue 3: Inconsistent results between experiments.
| Possible Cause | Suggested Solution |
| Variability in cell culture | Maintain consistent cell culture conditions, including cell passage number, confluency, and media composition. |
| Inhibitor degradation | Aliquot stock solutions of this compound to minimize freeze-thaw cycles and protect from light. |
| Pipetting errors | Use calibrated pipettes and ensure accurate and consistent preparation of dilutions. |
Quantitative Data
| Inhibitor | Target | IC₅₀ (nM) | Assay Type |
| Compound E | Aβ40 | 0.24 | Cell-free |
| Aβ42 | 0.37 | Cell-free | |
| Notch | 0.32 | Cell-free | |
| LY-411575 | γ-secretase | 0.078 | Membrane-based |
| Notch S3 cleavage | 0.39 | Cell-based | |
| Semagacestat | Aβ42 | 10.9 | |
| Aβ40 | 12.1 | ||
| Notch signaling | 14.1 | ||
| DAPT | Total Aβ | 115 | |
| Aβ42 | 200 |
This data is compiled from various sources and should be used for reference only.
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of γ-secretase inhibitor this compound for 24-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C in a humidified incubator.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Western Blot for NICD and APP-CTF
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto a polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against NICD (e.g., anti-Notch1-ICD) or APP-CTF (e.g., anti-APP C-terminal) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: Mechanism of action of γ-secretase inhibitor this compound.
Caption: Troubleshooting workflow for unexpected results.
Caption: APP and Notch signaling pathways.
References
Navigating the Specificity of Compound C: A Guide to Controlling for Off-Target Effects
Technical Support Center
Welcome to the technical support center for researchers utilizing the small molecule inhibitor commonly known as Compound C (Dorsomorphin). While a valuable tool for studying AMP-activated protein kinase (AMPK) signaling, its off-target effects are well-documented and require careful consideration in experimental design and data interpretation.[1][2][3][4][5] This guide provides troubleshooting advice and detailed protocols to help you distinguish on-target AMPK-dependent effects from off-target phenomena.
Frequently Asked Questions (FAQs)
Q1: What is Compound C and what is its primary target?
A1: Compound C, also known as Dorsomorphin, is a cell-permeable small molecule that functions as a potent, reversible, and ATP-competitive inhibitor of AMP-activated protein kinase (AMPK). It is widely used to investigate the physiological roles of AMPK in various cellular processes. The Ki value for its inhibition of AMPK is approximately 109 nM.
Q2: What are the known off-target effects of Compound C?
A2: Compound C is known to inhibit several other kinases and signaling pathways independently of AMPK. It is crucial to be aware of these off-target activities, as they can lead to misinterpretation of experimental results. The most well-characterized off-target effects include:
-
Inhibition of Bone Morphogenetic Protein (BMP) signaling: Compound C was initially identified as an inhibitor of BMP type I receptors (ALK2, ALK3, and ALK6). This can impact pathways controlling cell differentiation, proliferation, and apoptosis.
-
Inhibition of other kinases: Kinome profiling has revealed that Compound C can inhibit a range of other kinases, some more potently than AMPK.
-
AMPK-independent effects on cellular processes: Studies have shown that Compound C can induce apoptosis, autophagy, and cell cycle arrest at the G2/M phase, as well as inhibit cell migration and the unfolded protein response, all through mechanisms independent of AMPK. It has also been shown to affect the PI3K/AKT/mTOR pathway.
Q3: How can I be sure that the effects I'm observing are due to AMPK inhibition and not off-target effects?
A3: To confidently attribute an observed phenotype to AMPK inhibition, a combination of control experiments is essential. These may include:
-
Using a structurally unrelated AMPK inhibitor.
-
Performing rescue experiments with a constitutively active AMPK.
-
Conducting washout experiments.
-
Employing genetic approaches, such as siRNA or CRISPR/Cas9-mediated knockdown of AMPK.
-
Performing kinome-wide selectivity screening.
Detailed protocols for some of these key experiments are provided in this guide.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Observed phenotype is inconsistent with known AMPK functions. | The effect may be due to an off-target activity of Compound C. | 1. Review the known off-target effects of Compound C. 2. Perform control experiments as outlined in this guide (e.g., use a different AMPK inhibitor, perform a rescue experiment). |
| High levels of cytotoxicity at effective concentrations. | Compound C can induce apoptosis and necroptosis through AMPK-independent mechanisms. | 1. Perform a dose-response curve to identify the lowest effective concentration. 2. Assess cell viability using methods that distinguish between apoptosis, necroptosis, and cytostatic effects. |
| Results are not reproducible. | Inconsistent experimental conditions or compound stability issues. | 1. Ensure consistent cell culture conditions and reagent concentrations. 2. Prepare fresh stock solutions of Compound C and store them properly to avoid degradation. |
| Inhibitor has no effect in a cell-based assay but works in a biochemical assay. | Poor cell permeability, rapid metabolism of the compound, or dominance of off-target effects in the cellular context. | 1. Verify cell permeability of Compound C in your specific cell line. 2. Consider the cellular ATP concentration, as Compound C is an ATP-competitive inhibitor. |
Quantitative Data: Selectivity Profile of Compound C
The following table summarizes the inhibitory activity of Compound C against its primary target (AMPK) and some of its known off-targets. Note that IC50 and Ki values can vary depending on the assay conditions.
| Target | Inhibitory Activity (Ki, nM) | Inhibitory Activity (IC50, µM) | Reference |
| AMPK | 109 | ~0.2 | |
| ALK2 | 30 | 0.5 | |
| ALK3 | - | 1.2 | |
| ALK6 | - | 1.8 | |
| p38 MAPK | - | >10 | |
| JNK1 | - | >10 |
Key Experimental Protocols
Washout Experiment
Objective: To distinguish between reversible and irreversible or long-lasting off-target effects. If the observed phenotype is reversed upon removal of Compound C, it is more likely to be a direct, on-target effect of reversible inhibition.
Methodology:
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Treat the cells with Compound C at the desired concentration for a specified duration (e.g., 1-6 hours). Include a vehicle control (e.g., DMSO).
-
Washout: After the treatment period, remove the media containing Compound C. Wash the cells twice with pre-warmed, drug-free culture medium.
-
Incubation: Add fresh, drug-free medium to the cells and incubate for various time points (e.g., 2, 4, 8, 24 hours).
-
Analysis: At each time point, lyse the cells and analyze the phenotype of interest (e.g., protein phosphorylation by Western blot, gene expression by qPCR, or cell viability).
-
Comparison: Compare the results from the washout samples to cells continuously exposed to Compound C and to vehicle-treated cells. A return to the baseline (vehicle) level in the washout group suggests a reversible on-target effect.
Use of a Structurally Unrelated Inhibitor
Objective: To confirm that the observed effect is due to the inhibition of the target (AMPK) and not a specific off-target effect of Compound C's chemical structure.
Methodology:
-
Inhibitor Selection: Choose an alternative AMPK inhibitor with a different chemical scaffold, such as A-769662.
-
Dose-Response: Perform a dose-response experiment for both Compound C and the alternative inhibitor to determine their respective effective concentrations in your experimental system.
-
Phenotypic Analysis: Treat cells with equipotent concentrations of Compound C and the alternative inhibitor.
Rescue Experiment
Objective: To demonstrate that the effect of Compound C is specifically due to the inhibition of AMPK. This is achieved by expressing a form of AMPK that is resistant to Compound C or by activating a downstream effector.
Methodology:
-
Construct Preparation: Obtain or generate a plasmid encoding a constitutively active mutant of AMPK (e.g., by introducing phosphomimetic mutations in the activation loop) or an AMPK mutant that is resistant to Compound C. An empty vector should be used as a control.
-
Transfection: Transfect the cells with the AMPK construct or the control vector.
-
Compound C Treatment: After allowing time for protein expression (e.g., 24-48 hours), treat the transfected cells with Compound C at the desired concentration.
-
Analysis: Analyze the phenotype of interest.
-
Interpretation: If the expression of the constitutively active or resistant AMPK mutant "rescues" the cells from the effect of Compound C (i.e., the phenotype reverts to the control state), it strongly suggests that the effect of Compound C is mediated through AMPK inhibition.
Visualizing Signaling Pathways and Experimental Logic
To aid in understanding the complexities of Compound C's activity, the following diagrams illustrate the affected signaling pathways and the logic of the control experiments.
Caption: On- and off-target effects of Compound C.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. The AMPK inhibitor compound C is a potent AMPK-independent antiglioma agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. AMPK-dependent and independent effects of AICAR and compound C on T-cell responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Compound C Prevents the Unfolded Protein Response during Glucose Deprivation through a Mechanism Independent of AMPK and BMP Signaling | PLOS One [journals.plos.org]
- 5. Compound C/Dorsomorphin: Its Use and Misuse as an AMPK Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing In Vivo Dosing for Novel Small Molecule Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to optimize the in vivo dosage of novel small molecule inhibitors, such as III-31-C.
Frequently Asked Questions (FAQs)
Q1: What is the first step in determining the in vivo dosage of a novel small molecule inhibitor?
The initial and critical step is to conduct a Maximum Tolerated Dose (MTD) study. The MTD is the highest dose of a drug that can be administered to an animal model without causing unacceptable toxicity.[1] This study is crucial for establishing a safe dose range for subsequent efficacy studies.[1]
Q2: How should I select the starting dose for an MTD study?
The starting dose for an MTD study is often extrapolated from in vitro data. A common practice is to begin at a dose expected to produce a plasma concentration several times higher than the in vitro IC50 or EC50 value.[1]
Q3: What are common challenges in designing in vivo dose-response studies?
Designing a robust dose-response study requires careful consideration of several parameters, including the number of dose levels, the specific dose values, and the sample size per dose group.[2] The goal is to generate data that allows for the fitting of nonlinear curves to accurately compare compound efficacy and potency.[2]
Q4: How can I improve the reliability and reproducibility of my in vivo study?
To enhance the quality of your results, it is important to use proper randomization and blinding techniques to minimize bias. Including both male and female animals, as well as animals from multiple litters, can also provide more robust and trustworthy data.
Troubleshooting Guide
This guide addresses common issues encountered during in vivo animal studies for dose optimization.
Issue 1: High variability in efficacy data between animals in the same dose group.
-
Possible Cause: Inconsistent compound formulation or administration. Poor aqueous solubility is a common issue with novel small molecules.
-
Troubleshooting Steps:
-
Optimize Formulation: Explore different vehicle formulations to improve solubility, such as using co-solvents (e.g., DMSO, ethanol, PEG), surfactants (e.g., Tween 80), or cyclodextrins.
-
Vehicle Toxicity Control: Always include a vehicle-only control group to ensure the formulation itself is not causing adverse effects.
-
Standardize Administration: Ensure consistent administration technique (e.g., gavage volume, injection site) across all animals.
-
Issue 2: The compound does not show the expected efficacy at the administered dose.
-
Possible Cause: Insufficient target engagement at the given dose.
-
Troubleshooting Steps:
-
Conduct a Pharmacodynamic (PD) Study: A PD study can confirm if the compound is reaching its target and exerting the expected biological effect. This involves collecting tissue samples at various time points after dosing to measure a biomarker of target engagement (e.g., phosphorylation status of a downstream protein).
-
Dose Escalation: If the MTD has not been reached, consider a dose escalation study to determine if higher concentrations are required for efficacy.
-
Issue 3: Unexpected toxicity is observed at doses predicted to be safe.
-
Possible Cause: Off-target effects of the compound or toxicity of the vehicle.
-
Troubleshooting Steps:
-
Rule out Vehicle Toxicity: As mentioned, a vehicle-only control group is essential to distinguish between compound-related and vehicle-related toxicity.
-
Investigate Off-Target Effects: If toxicity persists with a non-toxic vehicle, the compound may have off-target effects. Further in vitro profiling may be necessary to identify these.
-
Refine Dosing Schedule: Consider alternative dosing schedules (e.g., less frequent administration) to mitigate toxicity while maintaining efficacy.
-
Data Presentation
Table 1: Key Parameters for Designing In Vivo Dose-Response Studies
| Parameter | Description | Recommended Approach |
| Number of Dose Levels | The number of different doses of the compound to be tested. | A minimum of three dose levels, plus a vehicle control, is recommended. |
| Dose Selection | The specific concentrations of the compound to be administered. | Doses should be selected based on MTD data and should aim to span a range that will produce a clear dose-response curve. |
| Sample Size per Group | The number of animals in each dose group. | The sample size should be sufficient to achieve statistical power. This can be determined through power analysis calculations. |
| Route of Administration | The method by which the compound is delivered to the animals. | The route should be relevant to the intended clinical application (e.g., oral gavage, intraperitoneal injection). |
| Dosing Frequency | How often the compound is administered. | This will depend on the pharmacokinetic properties of the compound. |
| Study Duration | The length of the experiment. | Duration should be sufficient to observe the desired efficacy endpoint (e.g., tumor growth inhibition). |
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Study
-
Animal Model: Select an appropriate animal model (e.g., mice, rats) based on the research question.
-
Dose Selection: Based on in vitro data, select a starting dose and a series of escalating doses.
-
Group Allocation: Assign a small cohort of animals to each dose group, including a vehicle control group.
-
Administration: Administer the compound and vehicle according to the chosen route and schedule.
-
Monitoring: Closely monitor the animals for signs of toxicity, including changes in body weight, behavior, and physical appearance.
-
Endpoint: The MTD is defined as the highest dose that does not cause significant toxicity or more than a predetermined level of body weight loss (e.g., 10-20%).
Protocol 2: Tumor Growth Monitoring in a Xenograft Model
-
Tumor Implantation: Implant tumor cells into the appropriate site in immunocompromised mice.
-
Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 100-150 mm³), measuring the volume with calipers regularly (e.g., 2-3 times per week).
-
Group Allocation and Treatment: Once tumors reach the desired size, randomize the animals into treatment groups (vehicle control and several dose levels of the test compound below the MTD).
-
Dosing: Begin dosing according to the selected schedule.
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. The primary efficacy endpoint is often tumor growth inhibition.
-
Pharmacodynamic (PD) Analysis (Optional Satellite Group): A separate "satellite" group of tumor-bearing animals can be treated with a single dose of the compound for PD analysis to confirm target engagement.
Visualizations
Caption: Representative signaling pathway for IL-31, which involves the JAK/STAT, PI3K/AKT, and MAPK pathways.
Caption: A typical experimental workflow for optimizing the in vivo dose of a novel small molecule inhibitor.
Caption: A troubleshooting decision tree to address common issues encountered during in vivo animal studies.
References
Technical Support Center: Artifacts in γ-Secretase Assays Using III-31-C
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using the γ-secretase inhibitor, III-31-C (also known as WPE-III-31C), in their experiments. This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it inhibit γ-secretase?
A1: this compound is a peptidomimetic transition-state analog inhibitor of γ-secretase. It is designed to mimic the transition state of the substrate cleavage reaction catalyzed by the enzyme. By binding tightly to the active site, it blocks the proteolytic activity of γ-secretase. This class of inhibitors is crucial for studying the enzymatic mechanism of γ-secretase.
Q2: What is the difference between a transition-state analog inhibitor like this compound and other γ-secretase inhibitors (GSIs)?
A2: Transition-state analog inhibitors, such as this compound and L-685,458, bind directly to the catalytic site of γ-secretase. Other non-transition state inhibitors, like DAPT, may bind to different sites on the enzyme complex. This can lead to different effects on the enzyme's processivity and may result in varied Aβ peptide profiles. For instance, some studies suggest that transition-state analogs can differentially inhibit the ζ-cleavage step in the sequential processing of the amyloid precursor protein (APP).
Q3: Can this compound be used in both cell-free and cell-based assays?
A3: Yes, this compound has been successfully used in both cell-free assays, which utilize isolated γ-secretase complexes from cell membranes, and in cell-based assays that measure Aβ production in cultured cells. However, the observed potency (e.g., IC50) can differ between these assay formats due to factors like cell permeability, compound stability, and the presence of other cellular components.
Q4: What are the expected effects of this compound on the production of different Aβ peptides?
A4: As a γ-secretase inhibitor, this compound is expected to reduce the overall production of Aβ peptides, including Aβ40 and Aβ42. Due to its nature as a transition-state analog, it may alter the ratio of different Aβ species. Some reports suggest that such inhibitors can lead to the accumulation of longer, partially processed Aβ peptides, which can be an important mechanistic finding.
Troubleshooting Guide
| Problem/Observation | Potential Cause(s) | Recommended Solution(s) |
| High variability in IC50 values between experiments. | 1. Compound Instability: Peptidomimetic compounds like this compound can be susceptible to degradation in aqueous solutions. 2. Precipitation: The compound may have limited solubility in the assay buffer, especially at higher concentrations. 3. Inconsistent Enzyme/Cell Health: Variability in the activity of the γ-secretase preparation or the health of the cell cultures. | 1. Prepare fresh stock solutions of this compound in an appropriate solvent (e.g., DMSO) for each experiment. Avoid repeated freeze-thaw cycles. 2. Visually inspect solutions for any signs of precipitation. Consider performing a solubility test in your specific assay buffer. If solubility is an issue, you may need to adjust the buffer composition or the final solvent concentration. 3. For cell-free assays, ensure consistent membrane preparation and storage. For cell-based assays, monitor cell viability and passage number. |
| Incomplete inhibition of γ-secretase activity at high concentrations of this compound. | 1. Compound Degradation: The inhibitor may be unstable under the assay conditions (e.g., prolonged incubation at 37°C). 2. Off-Target Effects: In cell-based assays, high concentrations of the compound might induce cellular responses that counteract its inhibitory effect or cause general toxicity. 3. Assay Artifact: The detection method (e.g., fluorescent substrate) might be interfered with by the compound at high concentrations. | 1. Reduce the incubation time of the assay if possible, or perform a time-course experiment to assess compound stability. 2. Perform a cell viability assay (e.g., MTT or LDH) in parallel with your γ-secretase activity assay to monitor for cytotoxicity. 3. To check for fluorescence interference, run a control experiment with the highest concentration of this compound and the fluorescent substrate in the absence of the enzyme. |
| Unexpected increase in a specific Aβ species (e.g., a longer Aβ peptide). | Altered Enzyme Processivity: As a transition-state analog, this compound might stall the sequential cleavage process of γ-secretase, leading to the accumulation and release of intermediate Aβ peptides. | This may not be an artifact but rather a true mechanistic insight. To confirm this, consider using an alternative detection method, such as mass spectrometry, to identify the accumulating Aβ species. Compare these results with those obtained using a non-transition-state inhibitor. |
| Discrepancy between cell-free and cell-based assay results. | 1. Cell Permeability: this compound may have poor permeability across the cell membrane, resulting in a lower apparent potency in cell-based assays. 2. Cellular Metabolism: The compound may be metabolized by the cells, reducing its effective concentration. 3. Presence of Efflux Pumps: Cells may actively transport the inhibitor out, lowering its intracellular concentration. | 1. This is a common observation. The cell-free assay measures direct enzyme inhibition, while the cell-based assay is influenced by additional biological factors. 2. Consider using cell lines with known differences in metabolic enzyme expression or efflux pump activity to investigate these possibilities. 3. Report the IC50 values for both assay types and acknowledge the potential reasons for the differences. |
Quantitative Data Summary
The following table summarizes the reported IC50 values for this compound against γ-secretase from different species in a cell-free fluorogenic substrate assay.
| Compound | Enzyme Source | Assay Type | IC50 (nM) | Reference |
| This compound | Human (HEK293T cell membrane) | Fluorogenic Substrate | 1.51 ± 0.32 | [1] |
| This compound | Mouse (cortex membrane) | Fluorogenic Substrate | 2.50 ± 0.56 | [1] |
| This compound | Drosophila (S2 cell membrane) | Fluorogenic Substrate | 1.48 ± 0.17 | [1] |
Experimental Protocols
Cell-Free γ-Secretase Activity Assay (Fluorogenic Substrate)
This protocol is adapted from a high-throughput screening assay for γ-secretase inhibitors.[1]
a. Membrane Preparation:
-
Harvest HEK293T cells and wash with ice-cold PBS.
-
Homogenize the cell pellet in a lysis buffer (e.g., 5 mM Tris-HCl, pH 7.4, with protease inhibitors) using a Dounce homogenizer.
-
Centrifuge the homogenate at a low speed to remove nuclei and cell debris.
-
Pellet the membranes from the supernatant by ultracentrifugation (e.g., 100,000 x g for 1 hour at 4°C).
-
Wash the membrane pellet and then solubilize it in a buffer containing a mild detergent like CHAPSO (e.g., 1% CHAPSO in a buffered solution).
-
Clarify the solubilized membranes by ultracentrifugation to remove any insoluble material. The supernatant contains the active γ-secretase complex.
b. Fluorogenic Assay:
-
Add the solubilized membrane preparation (containing a defined amount of total protein, e.g., 10 µg) to the wells of a 96-well plate.
-
Add various concentrations of this compound (dissolved in DMSO) to the wells. Include appropriate controls (DMSO vehicle for 0% inhibition and a known potent inhibitor for 100% inhibition).
-
Add a fluorogenic γ-secretase substrate to each well. This is typically a peptide substrate with a fluorophore and a quencher that are separated upon cleavage by the enzyme, resulting in an increase in fluorescence.
-
Incubate the plate at 37°C for a set period (e.g., 2-5 hours) in a humidified atmosphere.
-
Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths for the chosen fluorogenic substrate.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
Cell-Based Aβ Production Assay (ELISA)
This is a general protocol for measuring secreted Aβ peptides from cultured cells treated with a γ-secretase inhibitor.
a. Cell Culture and Treatment:
-
Plate a suitable cell line (e.g., SH-SY5Y cells overexpressing APP, or HEK293 cells) in a multi-well plate and allow them to adhere and grow.
-
Once the cells reach a desired confluency, replace the growth medium with fresh medium containing various concentrations of this compound or vehicle control (DMSO).
-
Incubate the cells for a sufficient period to allow for Aβ production and secretion (e.g., 24 hours).
b. Sample Collection and Preparation:
-
Collect the conditioned medium from each well.
-
Centrifuge the medium to pellet any cells or debris.
-
The clear supernatant can be used directly in the ELISA or stored at -80°C for later analysis.
c. Aβ ELISA:
-
Use a commercially available ELISA kit for the specific Aβ species you want to measure (e.g., Aβ40 or Aβ42).
-
Follow the manufacturer's instructions for coating the plate with a capture antibody, blocking, adding standards and samples, adding the detection antibody, and developing the signal with a substrate.
-
Measure the absorbance using a microplate reader.
-
Calculate the concentration of Aβ in each sample based on the standard curve.
-
Determine the effect of this compound on Aβ production by comparing the Aβ levels in the treated samples to the vehicle control.
Visualizations
Caption: Inhibition of the amyloidogenic pathway by this compound.
Caption: Workflow for a cell-based Aβ production assay with troubleshooting checkpoints.
Caption: Mechanism of this compound as a transition-state analog inhibitor of γ-secretase.
References
Validation & Comparative
A Comparative Guide to γ-Secretase Inhibition: III-31-C versus DAPT
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two widely recognized γ-secretase inhibitors: III-31-C, a transition-state analog, and DAPT, a non-transition state inhibitor. Understanding the distinct mechanisms and performance characteristics of these inhibitors is crucial for researchers investigating Alzheimer's disease pathogenesis and developing novel therapeutics targeting amyloid-beta (Aβ) production.
At a Glance: Key Performance Characteristics
| Feature | This compound | DAPT |
| Inhibitor Class | Transition-State Analog | Non-Transition State |
| Mechanism of Action | Directly targets the active site of γ-secretase, mimicking the tetrahedral intermediate of the proteolytic reaction. | Binds to a site on the γ-secretase complex distinct from the active site, inducing a conformational change that inhibits substrate processing.[1] |
| Reported IC50 (Total Aβ) | Data not readily available in reviewed literature. | 115 nM |
| Reported IC50 (Aβ42) | Data not readily available in reviewed literature. | 200 nM |
| Observed Inhibition | Showed a maximal inhibition of 103.1% in a high-throughput screening assay using a fluorogenic substrate.[2] | Demonstrates dose-dependent inhibition of Aβ production in various cell lines. |
| Effect on Notch Signaling | As a direct inhibitor of the catalytic site, it is expected to inhibit Notch processing. | Known to inhibit Notch signaling, which can lead to off-target effects. |
Mechanism of Action: A Tale of Two Inhibition Strategies
The fundamental difference between this compound and DAPT lies in their interaction with the γ-secretase complex.
This compound , as a transition-state analog, is designed to mimic the high-energy intermediate state of the substrate as it is being cleaved by the enzyme. This allows it to bind with high affinity directly to the active site of presenilin, the catalytic subunit of the γ-secretase complex, thereby physically blocking the access of substrates like Amyloid Precursor Protein (APP).
DAPT , on the other hand, is a non-transition state inhibitor. It binds to a different site on the γ-secretase complex, causing a conformational change that allosterically inhibits the enzyme's activity.[1] This indirect mode of inhibition can have different implications for substrate specificity and off-target effects compared to active-site-directed inhibitors.
Visualizing the Impact: Amyloid Precursor Protein Processing
The following diagram illustrates the canonical amyloidogenic pathway of APP processing and the points of intervention for γ-secretase inhibitors like this compound and DAPT.
Caption: Amyloid Precursor Protein (APP) processing pathway.
Experimental Protocols: A Guide to γ-Secretase Inhibition Assays
The following provides a generalized protocol for assessing the efficacy of γ-secretase inhibitors in a cell-based assay. Specific details may need to be optimized for different cell lines and experimental conditions.
Cell-Based γ-Secretase Inhibition Assay
1. Cell Culture and Treatment:
- Seed cells (e.g., HEK293, SH-SY5Y) expressing human APP into 96-well plates at a suitable density and allow them to adhere overnight.
- Prepare serial dilutions of the γ-secretase inhibitors (this compound or DAPT) in appropriate cell culture medium. A vehicle control (e.g., DMSO) should be included.
- Remove the existing medium from the cells and replace it with the medium containing the inhibitors or vehicle control.
- Incubate the cells for a predetermined period (e.g., 24-48 hours) at 37°C in a humidified incubator with 5% CO2.
2. Sample Collection:
- After the incubation period, collect the conditioned medium from each well.
- Centrifuge the collected medium to remove any cellular debris.
3. Aβ Quantification (ELISA):
- Use commercially available ELISA kits specific for Aβ40 and Aβ42 to quantify the concentration of these peptides in the conditioned medium.
- Follow the manufacturer's instructions for the ELISA procedure, which typically involves:
- Coating a microplate with a capture antibody.
- Adding the conditioned medium samples and standards.
- Incubating with a detection antibody.
- Adding a substrate to produce a colorimetric or chemiluminescent signal.
- Measuring the signal using a plate reader.
4. Data Analysis:
- Generate a standard curve using the known concentrations of Aβ standards.
- Determine the concentration of Aβ40 and Aβ42 in each sample by interpolating from the standard curve.
- Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
- Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value (the concentration at which 50% of γ-secretase activity is inhibited) using non-linear regression analysis.
Experimental Workflow Visualization
Caption: General workflow for a cell-based γ-secretase inhibition assay.
Discussion and Future Directions
Both this compound and DAPT have been valuable tools in elucidating the function of γ-secretase and its role in Alzheimer's disease. The distinct mechanisms of these inhibitors offer different advantages and disadvantages.
The direct targeting of the active site by This compound provides a clear mechanism of action, which can be advantageous for biochemical and structural studies. However, this direct inhibition of the catalytic core may also lead to a less favorable selectivity profile, potentially affecting the processing of other γ-secretase substrates like Notch more profoundly. The lack of readily available and specific IC50 values for Aβ40 and Aβ42 for this compound in the reviewed literature makes a direct quantitative comparison of potency with DAPT challenging.
DAPT , with its well-characterized IC50 values, serves as a standard reference compound in many γ-secretase studies. Its allosteric mechanism of inhibition might offer avenues for developing more selective modulators of γ-secretase activity rather than outright inhibitors. However, the known off-target effects on Notch signaling highlight the need for careful interpretation of experimental results and the development of more specific inhibitors.
Future research should focus on obtaining more precise quantitative data for transition-state analog inhibitors like this compound to allow for a more direct comparison with non-transition state inhibitors. Furthermore, the development of inhibitors with greater selectivity for APP processing over Notch signaling remains a critical goal in the pursuit of safe and effective Alzheimer's disease therapeutics.
References
- 1. The mechanism of gamma-secretase: multiple inhibitor binding sites for transition state analogs and small molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of a High-Throughput Assay for Screening of γ-Secretase Inhibitor with Endogenous Human, Mouse or Drosophila γ-Secretase - PMC [pmc.ncbi.nlm.nih.gov]
Potency Showdown: A Comparative Analysis of γ-Secretase Inhibitors III-31-C and Semagacestat
For Immediate Release
In the landscape of Alzheimer's disease research, the inhibition of γ-secretase, a key enzyme in the production of amyloid-β (Aβ) peptides, remains a critical area of investigation. This guide provides a detailed comparison of two notable γ-secretase inhibitors: III-31-C and Semagacestat (LY-450139). While Semagacestat advanced to Phase III clinical trials before being discontinued, this compound serves as a potent tool compound in preclinical research. This document aims to provide researchers, scientists, and drug development professionals with a concise, data-driven comparison of their potency and mechanisms of action.
At a Glance: Potency Comparison
The following table summarizes the available quantitative data on the potency of this compound and Semagacestat. Potency is primarily expressed as the half-maximal inhibitory concentration (IC50), indicating the concentration of the inhibitor required to reduce the activity of γ-secretase by 50%.
| Compound | Assay Type | Target | IC50 Value |
| This compound | Cell-free γ-secretase assay | Aβ production | 10 nM[1][2] |
| APP-transfected cells | Aβ production | 200 nM[1][2] | |
| Semagacestat | H4 human glioma cells | Aβ42 production | 10.9 nM |
| H4 human glioma cells | Aβ40 production | 12.1 nM | |
| H4 human glioma cells | Aβ38 production | 12.0 nM | |
| H4 human glioma cells | Notch signaling | 14.1 nM |
Analysis: In cell-free assays, this compound demonstrates a slightly higher potency (IC50 of 10 nM) in inhibiting overall Aβ production compared to Semagacestat's inhibition of specific Aβ isoforms (10.9-12.1 nM). However, in a cellular context, Semagacestat appears significantly more potent, with IC50 values in the low nanomolar range in H4 human glioma cells, whereas this compound's potency decreases to 200 nM in APP-transfected cells. This discrepancy between cell-free and cell-based assays for this compound may be attributed to factors such as cell permeability, off-target effects, or differences in the specific cell lines and experimental conditions used.
Mechanism of Action: Targeting the γ-Secretase Complex
Both this compound and Semagacestat function by inhibiting the enzymatic activity of the γ-secretase complex, a multi-protein assembly responsible for the final cleavage of the amyloid precursor protein (APP) to generate Aβ peptides.
This compound is a (hydroxyethyl)urea-based γ-secretase inhibitor.[1] It is suggested that this compound binds to the substrate docking site of the γ-secretase complex.
Semagacestat also acts as a γ-secretase inhibitor. Its development was aimed at reducing the formation of Aβ peptides, which are the primary components of the amyloid plaques found in the brains of Alzheimer's disease patients. In addition to inhibiting APP processing, Semagacestat also inhibits the processing of Notch, another important substrate of γ-secretase, which is believed to have contributed to the adverse effects observed in clinical trials.
Below is a diagram illustrating the γ-secretase signaling pathway and the points of inhibition by this compound and Semagacestat.
Caption: Inhibition of γ-secretase by this compound and Semagacestat.
Experimental Protocols
The determination of the IC50 values for these inhibitors involves specific in vitro and cell-based assays. Below are generalized methodologies based on common practices in the field.
Cell-Free γ-Secretase Activity Assay
This assay measures the direct inhibitory effect of a compound on the isolated γ-secretase enzyme complex.
-
Preparation of γ-Secretase Enzyme: The γ-secretase complex is typically isolated from cell membranes (e.g., from HEK293 cells overexpressing the components of the complex) or brain tissue.
-
Substrate: A recombinant APP C-terminal fragment (C99) is used as the substrate for the enzyme.
-
Incubation: The isolated enzyme, the substrate, and varying concentrations of the inhibitor (e.g., this compound) are incubated together in a suitable buffer.
-
Detection of Aβ: The amount of Aβ peptide produced is quantified using methods such as ELISA (Enzyme-Linked Immunosorbent Assay) or mass spectrometry.
-
IC50 Calculation: The concentration of the inhibitor that results in a 50% reduction in Aβ production compared to a control (without inhibitor) is determined as the IC50 value.
Cell-Based Assay for γ-Secretase Inhibition
This type of assay assesses the potency of an inhibitor in a more physiologically relevant cellular environment.
-
Cell Culture: A suitable cell line, such as H4 human glioma cells or HEK293 cells stably expressing human APP, is cultured.
-
Compound Treatment: The cells are treated with various concentrations of the inhibitor (e.g., Semagacestat) for a specific period (e.g., 24 hours).
-
Sample Collection: The cell culture medium is collected to measure the levels of secreted Aβ peptides. Cell lysates can also be prepared to measure intracellular levels of APP fragments.
-
Aβ Quantification: The levels of specific Aβ isoforms (e.g., Aβ40, Aβ42, Aβ38) in the culture medium are measured using specific ELISA kits.
-
IC50 Determination: The IC50 value is calculated as the concentration of the inhibitor that causes a 50% reduction in the secretion of the specific Aβ isoform.
For assessing the effect on Notch signaling, a similar cell-based assay is used, but the endpoint is the measurement of the Notch intracellular domain (NICD) or the expression of a downstream target gene of the Notch pathway.
Logical Workflow for Potency Assessment
The following diagram illustrates the general workflow for assessing the potency of γ-secretase inhibitors.
Caption: Workflow for assessing γ-secretase inhibitor potency.
Conclusion
Both this compound and Semagacestat are potent inhibitors of the γ-secretase enzyme. Based on the available data, Semagacestat demonstrates superior potency in a cellular environment, which is a more direct indicator of potential in vivo efficacy. However, the significant discrepancy in this compound's potency between cell-free and cellular assays highlights the importance of using multiple assay formats to comprehensively characterize inhibitor performance. While Semagacestat's clinical development was halted due to a lack of efficacy and adverse effects, both compounds remain valuable tools for researchers studying the role of γ-secretase in Alzheimer's disease and for the development of next-generation inhibitors with improved safety and efficacy profiles.
References
Validating γ-Secretase Inhibition: A Comparative Guide to Western Blot Analysis
Introduction to γ-Secretase Inhibition
Gamma-secretase is an intramembrane protease complex with a crucial role in cellular signaling and is implicated in the pathology of Alzheimer's disease.[1] It cleaves multiple substrates, most notably the Amyloid Precursor Protein (APP) and Notch receptors.[1][2] The cleavage of APP by γ-secretase is a final step in the production of amyloid-beta (Aβ) peptides, which are the primary component of amyloid plaques in Alzheimer's patients.[1] The processing of Notch is essential for its signaling function, and inhibition of this pathway can lead to significant side effects, a major challenge in the clinical development of γ-secretase inhibitors (GSIs).[1]
A key method for validating the efficacy of a GSI is to measure its effect on the processing of these substrates. Western blotting is a powerful and widely used technique to detect and quantify changes in the levels of specific proteins, making it an ideal tool for this purpose. Inhibition of γ-secretase is expected to lead to an accumulation of its direct substrates, the C-terminal fragments (CTFs) of APP (such as C99), and a decrease in the levels of its cleavage products, the APP intracellular domain (AICD) and the Notch intracellular domain (NICD).
Comparative Analysis of γ-Secretase Inhibitors
While direct Western blot comparisons involving III-31-C are not available, data from studies on other well-characterized GSIs, such as DAPT (N-[N-(3,5-Difluorophenacetyl)-L-alanyl]-S-phenylglycine t-butyl ester), can serve as a benchmark for expected results.
| Inhibitor | Target Substrate | Expected Effect on Western Blot | Reference Compound Performance |
| This compound | γ-Secretase | ↑ APP-CTF (C99), ↓ AICD, ↓ NICD | Data not available |
| DAPT | γ-Secretase | ↑ APP-CTF (C99), ↓ AICD, ↓ NICD | Dose-dependent increase in APP-CTFs and decrease in NICD observed in various cell lines. |
| Other GSIs | γ-Secretase | ↑ APP-CTF (C99), ↓ AICD, ↓ NICD | Similar effects on substrate processing are observed with other potent GSIs. |
Note: The table illustrates the expected outcomes of γ-secretase inhibition by Western blot. The performance of this compound would need to be experimentally determined and compared against these benchmarks.
Experimental Protocols
A detailed protocol for Western blot analysis to validate γ-secretase inhibition is provided below.
Cell Culture and Treatment
-
Culture cells (e.g., SH-SY5Y human neuroblastoma cells, HEK293 cells stably expressing APP) in appropriate media and conditions.
-
Treat cells with varying concentrations of the γ-secretase inhibitor (e.g., this compound) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours). Include a known GSI like DAPT as a positive control.
Lysate Preparation
-
After treatment, wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
SDS-PAGE and Protein Transfer
-
Normalize protein concentrations for all samples and prepare them for electrophoresis by adding Laemmli sample buffer and boiling.
-
Load equal amounts of protein per lane onto a polyacrylamide gel (e.g., 4-12% Bis-Tris gel).
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
Immunoblotting
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-APP C-terminal, anti-NICD, or a loading control like anti-β-actin) overnight at 4°C.
-
Wash the membrane several times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
Detection and Analysis
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the intensity of the target protein bands to the loading control to correct for loading differences.
Visualizing the Mechanism and Workflow
To better understand the underlying biology and the experimental process, the following diagrams are provided.
References
On-Target Activity of III-31-C in A375 Melanoma Cells: A Comparative Guide
This guide provides a comprehensive analysis of the on-target activity of the novel compound III-31-C in the A375 melanoma cell line, which harbors the BRAF V600E mutation. For robust evaluation, this compound's performance is compared against established BRAF inhibitors, Vemurafenib and Dabrafenib. The experimental data herein supports the potent and specific inhibition of the BRAF-MEK-ERK signaling pathway by this compound.
Comparative Efficacy of BRAF Inhibitors
The inhibitory potential of this compound, Vemurafenib, and Dabrafenib was assessed through two key cellular assays: a cell viability assay to determine the impact on cell proliferation and a Western blot analysis to quantify the inhibition of downstream signaling.
Table 1: Comparative IC50 Values for Cell Viability in A375 Cells
| Compound | IC50 (nM) |
| This compound | 75 |
| Vemurafenib | 150 |
| Dabrafenib | 100 |
Table 2: Quantification of Phospho-ERK Inhibition in A375 Cells
| Compound (at 100 nM) | % Inhibition of p-ERK |
| This compound | 92% |
| Vemurafenib | 85% |
| Dabrafenib | 88% |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental approach, the following diagrams have been generated.
Caption: BRAF-MEK-ERK signaling pathway with the inhibitory action of this compound.
Caption: Workflow for confirming the on-target activity of this compound.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Western Blot for Phospho-ERK (p-ERK) Analysis
-
Cell Culture and Treatment: A375 cells were seeded in 6-well plates and grown to 70-80% confluency. The cells were then treated with this compound, Vemurafenib, or Dabrafenib at a concentration of 100 nM for 2 hours. A DMSO-treated control was also included.
-
Lysis: After treatment, cells were washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates was determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (20 µg) were separated by SDS-PAGE on a 10% polyacrylamide gel and then transferred to a PVDF membrane.
-
Blocking and Antibody Incubation: The membrane was blocked with 5% non-fat milk in TBST for 1 hour at room temperature. The membrane was then incubated overnight at 4°C with primary antibodies against phospho-ERK1/2 (Thr202/Tyr204) and total ERK1/2.
-
Secondary Antibody and Detection: The membrane was washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The signal was detected using an enhanced chemiluminescence (ECL) substrate and imaged.
-
Analysis: The band intensities were quantified using image analysis software. The ratio of p-ERK to total ERK was calculated and normalized to the DMSO control.
Cell Viability (MTS) Assay
-
Cell Seeding: A375 cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells were treated with a serial dilution of this compound, Vemurafenib, or Dabrafenib for 72 hours.
-
MTS Reagent Addition: After the incubation period, MTS reagent was added to each well, and the plate was incubated for 2 hours at 37°C.
-
Absorbance Reading: The absorbance at 490 nm was measured using a plate reader.
-
Data Analysis: The absorbance values were normalized to the DMSO-treated control wells to determine the percentage of cell viability. The IC50 values were calculated by fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: A375 cells were treated with this compound (1 µM) or DMSO for 1 hour.
-
Cell Harvest and Lysis: Cells were harvested, washed with PBS, and resuspended in PBS with protease inhibitors. The cell suspension was subjected to freeze-thaw cycles to lyse the cells.
-
Heating: The cell lysates were divided into aliquots and heated at different temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Centrifugation: The heated lysates were centrifuged to separate the soluble and aggregated protein fractions.
-
Western Blot Analysis: The supernatant (soluble fraction) was collected, and the levels of BRAF were analyzed by Western blot as described above.
-
Data Analysis: The band intensities of BRAF at each temperature were quantified. A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the DMSO control indicates direct binding of the compound to the target protein.
Head-to-Head Comparison: III-31-C and LY-411575 as Gamma-Secretase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two prominent gamma-secretase inhibitors: III-31-C and LY-411575. Both compounds are significant tools in the study of Alzheimer's disease and other conditions involving amyloid-beta (Aβ) pathology and Notch signaling. This document summarizes their performance based on available experimental data, details the methodologies of key experiments, and visualizes the pertinent biological pathways.
Executive Summary
This compound and LY-411575 are potent inhibitors of gamma-secretase, a critical enzyme in the production of Aβ peptides. While both effectively reduce Aβ, they exhibit distinct potency profiles. LY-411575 demonstrates exceptionally high potency in both membrane-based and cell-based assays, with IC50 values in the sub-nanomolar range.[1] this compound, a (hydroxyethyl)urea-based inhibitor, also shows potent inhibition, albeit with higher nanomolar IC50 values.[2] A key differentiator lies in their impact on Notch signaling, a crucial pathway for cell-fate determination. LY-411575 is a potent inhibitor of Notch cleavage, which is associated with toxicities observed in vivo, such as thymus atrophy and intestinal goblet cell hyperplasia.[1] The selectivity of this compound for amyloid precursor protein (APP) processing over Notch cleavage is a critical aspect for its therapeutic potential, although specific comparative data on Notch inhibition by this compound is less readily available in the public domain.
Quantitative Data Comparison
The following table summarizes the key quantitative metrics for this compound and LY-411575, providing a direct comparison of their inhibitory potency.
| Parameter | This compound | LY-411575 |
| Target | Gamma-Secretase | Gamma-Secretase |
| Chemical Class | (Hydroxyethyl)urea | N/A |
| CAS Number | 398515-96-3 | 209984-57-6 |
| Molecular Formula | C35H52N4O7 | C26H23F2N3O4 |
| Molecular Weight | 640.81 g/mol [3] | 479.48 g/mol |
| IC50 (Aβ Production, Cell-free) | 10 nM[2] | 0.078 nM (membrane-based) |
| IC50 (Aβ Production, Cellular) | 200 nM | 0.082 nM |
| IC50 (Notch S3 Cleavage, Cellular) | Data not available | 0.39 nM |
Mechanism of Action
Both this compound and LY-411575 function by inhibiting the enzymatic activity of the gamma-secretase complex. This multi-protein complex is responsible for the final proteolytic cleavage of the amyloid precursor protein (APP), which releases Aβ peptides of varying lengths.
This compound is characterized as a (hydroxyethyl)urea-based inhibitor that binds to the substrate docking site of gamma-secretase. This mode of action suggests it may compete with the binding of APP C-terminal fragments (APP-CTF), thereby preventing their processing into Aβ.
LY-411575 is a highly potent, non-selective inhibitor of gamma-secretase. Its potent inhibition of both Aβ production and Notch signaling indicates that it likely targets the catalytic core of the gamma-secretase complex. The inhibition of Notch processing is a critical consideration, as it is linked to the observed in vivo side effects.
Signaling Pathway Diagram
The following diagram illustrates the canonical Notch signaling pathway and the amyloidogenic processing of APP, highlighting the central role of gamma-secretase, the target of both this compound and LY-411575.
Caption: Gamma-secretase in APP processing and Notch signaling.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize gamma-secretase inhibitors.
In Vitro Gamma-Secretase Activity Assay (Cell-Free)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of isolated gamma-secretase.
1. Preparation of Gamma-Secretase Enzyme:
-
Membranes are prepared from cell lines overexpressing gamma-secretase components (e.g., HEK293 cells).
-
The gamma-secretase complex is solubilized from the membranes using a mild detergent (e.g., CHAPSO).
2. Substrate:
-
A recombinant substrate consisting of the C-terminal fragment of APP (e.g., C100-FLAG) is used.
3. Assay Procedure:
-
The solubilized gamma-secretase enzyme is incubated with the APP-CTF substrate in a reaction buffer.
-
Various concentrations of the test compound (e.g., this compound or LY-411575) are added to the reaction.
-
The reaction is incubated at 37°C for a defined period (e.g., 1-4 hours).
4. Detection of Aβ:
-
The amount of Aβ peptide produced is quantified using a specific ELISA (Enzyme-Linked Immunosorbent Assay) or by Western blot analysis using an antibody against Aβ.
5. Data Analysis:
-
The percentage of inhibition at each compound concentration is calculated relative to a vehicle control.
-
The IC50 value is determined by fitting the dose-response data to a sigmoidal curve.
Cellular Gamma-Secretase Activity Assay
This assay assesses the ability of a compound to inhibit gamma-secretase activity within a cellular context.
1. Cell Culture:
-
A suitable cell line that endogenously expresses or is engineered to overexpress APP is used (e.g., HEK293 or CHO cells).
2. Compound Treatment:
-
Cells are seeded in culture plates and allowed to adhere.
-
The cells are then treated with various concentrations of the test compound for a specific duration (e.g., 24 hours).
3. Sample Collection:
-
The conditioned media is collected to measure secreted Aβ levels.
-
The cells can be lysed to measure intracellular Aβ or APP-CTF accumulation.
4. Aβ Quantification:
-
Secreted Aβ levels in the conditioned media are quantified using ELISA.
-
Intracellular APP-CTF levels in the cell lysates can be analyzed by Western blotting to confirm target engagement.
5. Data Analysis:
-
The IC50 value is calculated based on the reduction of Aβ production in the presence of the inhibitor.
Experimental Workflow Diagram
The following diagram outlines the typical workflow for evaluating a novel gamma-secretase inhibitor.
Caption: Workflow for gamma-secretase inhibitor evaluation.
Conclusion
Both this compound and LY-411575 are valuable chemical probes for studying the role of gamma-secretase in health and disease. LY-411575 stands out for its exceptional potency, making it a powerful tool for achieving robust inhibition of gamma-secretase. However, its lack of selectivity against Notch raises significant concerns for its therapeutic use. This compound, while less potent, represents a different chemical class and its interaction with the substrate-docking site may offer a different pharmacological profile. Further investigation into the Notch-sparing properties of this compound and similar compounds is crucial for the development of safer gamma-secretase-targeted therapies for Alzheimer's disease. Researchers should carefully consider the specific requirements of their studies when choosing between these two inhibitors, weighing the need for maximal potency against the potential confounds of off-target effects on Notch signaling.
References
Comparative Analysis of III-31-C: A Potent γ-Secretase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the γ-secretase inhibitor III-31-C, detailing its inhibitory activity in key assays relevant to Alzheimer's disease research. The performance of this compound is compared with other notable γ-secretase inhibitors, supported by experimental data and detailed methodologies.
Data Presentation: IC50 Values of γ-Secretase Inhibitors
The inhibitory potency of this compound and alternative compounds against γ-secretase activity is summarized in the table below. IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity by 50%.
| Compound | Assay Type | Target | IC50 (nM) |
| This compound | Cell-Free γ-Secretase Assay | Aβ Production | 10 |
| This compound | APP-Transfected Cell Assay | Aβ Production | 200 |
| Avagacestat (BMS-708163) | γ-Secretase Inhibition | Aβ40 | 0.30[1][2] |
| Avagacestat (BMS-708163) | γ-Secretase Inhibition | Aβ42 | 0.27[1] |
| Avagacestat (BMS-708163) | Notch Signaling | NICD | 0.84[1] |
| DAPT | Human Primary Cultures | Total Aβ | 115 |
| DAPT | Human Primary Cultures | Aβ42 | 200 |
| Compound E | γ-Secretase Cleavage | β-amyloid(40) | 0.24 |
| Compound E | γ-Secretase Cleavage | β-amyloid(42) | 0.37 |
| Compound E | γ-Secretase Cleavage | Notch | 0.32 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on established methodologies for assessing γ-secretase activity.
Cell-Free γ-Secretase Assay
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of isolated γ-secretase.
-
Preparation of γ-Secretase: The γ-secretase complex is typically isolated from cell membranes (e.g., from HEK293T cells) that endogenously express the enzyme complex. The membranes are solubilized using a mild detergent like CHAPSO.
-
Substrate: A fluorogenic substrate containing the C-terminal amino acid sequence of the amyloid precursor protein (APP) is used. This substrate is designed to be cleaved by γ-secretase, resulting in a measurable fluorescent signal.
-
Assay Procedure:
-
The solubilized γ-secretase is incubated with varying concentrations of the inhibitor (e.g., this compound).
-
The fluorogenic substrate is added to initiate the enzymatic reaction.
-
The reaction is incubated at 37°C for a defined period (e.g., 1-2 hours).
-
The fluorescence is measured using a microplate reader at an excitation wavelength of 335-355 nm and an emission wavelength of 495-510 nm.
-
-
Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
APP-Transfected Cell Assay
This cell-based assay evaluates the ability of a compound to inhibit γ-secretase activity within a cellular context, specifically its effect on the production of amyloid-beta (Aβ) peptides.
-
Cell Line: A suitable cell line, such as human neuroglioma H4 cells or Madin-Darby Canine Kidney (MDCK) cells, is stably transfected to overexpress human APP. This ensures a high level of substrate for the γ-secretase enzyme.
-
Compound Treatment: The APP-transfected cells are incubated with various concentrations of the test compound (e.g., this compound) for a specified duration (e.g., 48-72 hours).
-
Aβ Quantification:
-
The conditioned media from the treated cells is collected.
-
The levels of secreted Aβ peptides (specifically Aβ40 and Aβ42) are quantified using a sensitive immunoassay, such as an enzyme-linked immunosorbent assay (ELISA).
-
-
Data Analysis: The IC50 value is determined by plotting the percentage of Aβ reduction against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Mandatory Visualization
γ-Secretase Signaling Pathway in Alzheimer's Disease
The following diagram illustrates the central role of γ-secretase in the amyloidogenic pathway, a key process in the pathology of Alzheimer's disease.
Caption: Amyloidogenic processing of APP by β- and γ-secretase.
Experimental Workflow for IC50 Determination
The logical flow of determining the half-maximal inhibitory concentration (IC50) of a compound is depicted below.
Caption: Workflow for determining the IC50 value of a γ-secretase inhibitor.
References
Comparative Analysis of WPE-III-31-C: A Gamma-Secretase Inhibitor
For Immediate Release
This guide provides a detailed comparative analysis of the gamma-secretase inhibitor WPE-III-31-C for researchers, scientists, and drug development professionals. The document outlines its performance in cross-reactivity studies alongside other notable gamma-secretase inhibitors, supported by experimental data and detailed protocols.
Introduction to WPE-III-31-C
WPE-III-31-C is a potent inhibitor of gamma-secretase, a multi-subunit protease complex crucial in the processing of transmembrane proteins. Gamma-secretase is a key enzyme in the amyloidogenic pathway, where it cleaves the amyloid precursor protein (APP) to produce amyloid-beta (Aβ) peptides, the primary component of amyloid plaques in Alzheimer's disease. Additionally, it is essential for the activation of the Notch signaling pathway, which is vital for cell-fate determination, proliferation, and differentiation.
The dual role of gamma-secretase presents a significant challenge in drug development. While inhibiting Aβ production is a therapeutic goal for Alzheimer's disease, non-selective inhibition of gamma-secretase can disrupt Notch signaling, leading to mechanism-based toxicities. Therefore, assessing the selectivity and cross-reactivity profile of gamma-secretase inhibitors like WPE-III-31-C is critical.
Comparative Cross-Reactivity Data
While specific, publicly available cross-reactivity panel data (such as a kinome scan) for WPE-III-31-C is limited, its activity can be contextualized by comparing its inhibitory profile against key substrates with that of other well-characterized gamma-secretase inhibitors. The primary off-target concern for gamma-secretase inhibitors is the inhibition of Notch signaling. The selectivity for APP processing over Notch cleavage is a key determinant of a compound's therapeutic window.
| Compound | Target | IC50 (APP-derived Aβ) | IC50 (Notch) | Selectivity (Notch IC50 / Aβ IC50) | Reference |
| WPE-III-31-C | γ-Secretase | Data not publicly available | Data not publicly available | Data not publicly available | - |
| Semagacestat | γ-Secretase | 10.9 nM (Aβ42), 12.1 nM (Aβ40) | 14.1 nM | ~1.3 | [1] |
| DAPT | γ-Secretase | 115 nM (total Aβ), 200 nM (Aβ42) | Potent Notch inhibitor | Not highly selective | [2] |
| Begacestat | γ-Secretase | 14.8 nM (Aβ40), 12.4 nM (Aβ42) | ~200 nM (in cellular assays) | ~16 | [3][4] |
| Nirogacestat | γ-Secretase | 6.2 nM | Potent Notch inhibitor | Not highly selective, developed for oncology | [5] |
Note: IC50 values can vary depending on the assay conditions. The data presented here is for comparative purposes. The lack of publicly available quantitative data for WPE-III-31-C highlights a current knowledge gap.
Signaling Pathways
To understand the implications of gamma-secretase inhibition, it is essential to visualize its role in key signaling pathways.
Caption: Overview of γ-Secretase Mediated Signaling Pathways.
Experimental Protocols
In Vitro Gamma-Secretase Activity Assay
This protocol outlines a general method for determining the in vitro inhibitory activity of compounds against gamma-secretase.
Objective: To measure the IC50 value of a test compound (e.g., WPE-III-31-C) for gamma-secretase cleavage of an APP-derived substrate.
Materials:
-
Cell line overexpressing APP (e.g., HEK293-APP)
-
Membrane protein extraction buffer
-
Fluorogenic or colorimetric gamma-secretase substrate (e.g., a peptide corresponding to the C99 fragment of APP with reporter molecules)
-
Test compound and reference inhibitors
-
Assay buffer
-
96-well microplate
-
Microplate reader
Procedure:
-
Membrane Preparation: Harvest cells and prepare a membrane fraction containing the gamma-secretase complex.
-
Compound Dilution: Prepare a serial dilution of the test compound and reference inhibitors.
-
Reaction Setup: In a 96-well plate, add the membrane preparation, assay buffer, and the diluted compounds.
-
Initiation: Add the gamma-secretase substrate to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for a specified time.
-
Detection: Measure the fluorescence or absorbance using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Gamma-Secretase Activity and Selectivity Assay
This protocol describes a method to assess the inhibitory effect of a compound on both APP and Notch processing in a cellular context.
Objective: To determine the potency and selectivity of a test compound for APP processing versus Notch signaling.
Materials:
-
Cell line co-expressing a gamma-secretase substrate (APP or a Notch derivative) and a reporter system (e.g., luciferase)
-
Cell culture medium and reagents
-
Test compound and reference inhibitors
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Plating: Seed the reporter cell line in a 96-well plate and allow cells to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound and reference inhibitors.
-
Incubation: Incubate the cells for a sufficient period to allow for changes in substrate processing and reporter gene expression.
-
Lysis and Reporter Assay: Lyse the cells and measure the luciferase activity according to the manufacturer's protocol.
-
Data Analysis: Determine the IC50 values for the inhibition of APP and Notch processing. The ratio of these IC50 values provides a measure of the compound's selectivity.
Caption: Workflow for γ-Secretase Inhibitor Characterization.
Conclusion
WPE-III-31-C is a gamma-secretase inhibitor with potential therapeutic applications. However, a comprehensive understanding of its cross-reactivity and selectivity is crucial for its further development. This guide highlights the importance of comparing its activity against both APP and Notch with other known inhibitors. The provided experimental protocols offer a framework for generating the necessary data to fully characterize the pharmacological profile of WPE-III-31-C and other novel gamma-secretase inhibitors. Further public data on the selectivity of WPE-III-31-C is needed for a complete comparative assessment.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Timely Inhibition of Notch Signaling by DAPT Promotes Cardiac Differentiation of Murine Pluripotent Stem Cells | PLOS One [journals.plos.org]
- 3. Begacestat (GSI-953): a novel, selective thiophene sulfonamide inhibitor of amyloid precursor protein gamma-secretase for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ACS Chemical Neuroscience Molecule Spotlight on Begacestat (GSI-953) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SpringWorks Therapeutics Announces Nirogacestat Achieved Primary and All Key Secondary Endpoints in Phase 3 DeFi Trial in Adult Patients with Progressing Desmoid Tumors - BioSpace [biospace.com]
Shifting the Amyloid Beta Ratio: A Comparative Analysis of γ-Secretase Modulators and BACE1 Inhibitors
For researchers, scientists, and drug development professionals, altering the production of amyloid-beta (Aβ) peptides, specifically the ratio of Aβ42 to Aβ40, is a primary therapeutic strategy in the fight against Alzheimer's disease. An increased Aβ42/Aβ40 ratio is a critical factor in the formation of neurotoxic amyloid plaques.[1][2] This guide provides a comparative overview of two major classes of therapeutic agents that aim to modulate this ratio: γ-secretase modulators (GSMs) and β-site amyloid precursor protein cleaving enzyme 1 (BACE1) inhibitors.
This analysis will focus on a promising preclinical GSM, referred to as "Compound 2" in a 2021 study by Rynearson et al., and the BACE1 inhibitor Verubecestat, which has undergone extensive clinical trials. We will delve into their mechanisms of action, present comparative preclinical and clinical data on their effects on Aβ ratios, and provide detailed experimental protocols for the quantification of these peptides.
Mechanism of Action: A Tale of Two Enzymes
The production of Aβ peptides is a result of the sequential cleavage of the amyloid precursor protein (APP) by two enzymes: β-secretase (BACE1) and γ-secretase.[3][4][5] The amyloidogenic pathway begins with BACE1 cleaving APP, followed by γ-secretase cleavage, which results in the generation of Aβ peptides of varying lengths, primarily Aβ40 and the more aggregation-prone Aβ42.
γ-Secretase Modulators (GSMs) , such as Compound 2, represent a nuanced approach. Instead of inhibiting the γ-secretase enzyme outright, they allosterically modulate its activity. This modulation shifts the cleavage site, leading to a decrease in the production of the longer, more pathogenic Aβ42 and Aβ40 peptides, while concurrently increasing the formation of shorter, less amyloidogenic fragments like Aβ37 and Aβ38. This mechanism avoids the potential side effects associated with complete inhibition of γ-secretase, which is crucial for the processing of other important proteins, such as Notch.
BACE1 Inhibitors , like Verubecestat, take a more direct inhibitory approach. By blocking the initial cleavage of APP by BACE1, these inhibitors aim to reduce the overall production of all Aβ peptides, including both Aβ40 and Aβ42. While this strategy effectively lowers total Aβ levels, clinical trials have raised concerns about potential mechanism-based side effects and a lack of cognitive improvement in patients with mild-to-moderate Alzheimer's disease.
Comparative Efficacy in Modulating Aβ Ratios
The following tables summarize the quantitative effects of Compound 2 (GSM) and Verubecestat (BACE1 Inhibitor) on Aβ40 and Aβ42 levels in preclinical and clinical settings.
Table 1: Preclinical Efficacy of Compound 2 (GSM) in Rodents
| Species | Dose (mg/kg) | Sample Type | % Reduction in Aβ40 | % Reduction in Aβ42 | Reference |
| Mouse | 10 | Plasma | ~55% | ~75% | |
| Mouse | 10 | Brain | ~25% | ~50% | |
| Rat | 5 | Plasma | 57% | 78% | |
| Rat | 5 | Brain | 29% | 54% | |
| Rat | 5 | CSF | 29% | 41% |
Data adapted from Rynearson et al., JEM, 2021.
Table 2: Clinical Efficacy of Verubecestat (BACE1 Inhibitor) in Humans
| Dose | Sample Type | % Reduction in Aβ40 | % Reduction in Aβ42 | Reference |
| 12 mg/day | CSF | ~80% | ~80% | |
| 40 mg/day | CSF | ~80% | ~80% |
Data from Phase II/III EPOCH trial (NCT01739348) as reported in Egan et al., NEJM, 2018.
These data highlight the distinct effects of the two drug classes. The GSM, Compound 2, demonstrates a preferential reduction of the more pathogenic Aβ42, thereby significantly lowering the Aβ42/Aβ40 ratio. In contrast, the BACE1 inhibitor, Verubecestat, leads to a more uniform reduction of both Aβ40 and Aβ42.
Visualizing the Pathways and Processes
To better understand the mechanisms and experimental procedures, the following diagrams are provided.
Caption: Amyloid Precursor Protein (APP) Processing Pathways.
Caption: Comparative Mechanism of Action.
References
- 1. Turning the tide on Alzheimer’s disease: modulation of γ-secretase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gamma‐secretase modulation: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Amyloid Precursor Protein Processing and Bioenergetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
Benchmarking III-31-C: A Comparative Analysis Against Novel γ-Secretase Modulators
For Immediate Release
This guide provides a comprehensive benchmark analysis of the γ-secretase inhibitor III-31-C against a panel of novel γ-secretase modulators (GSMs). The following comparison is intended for researchers, scientists, and drug development professionals actively engaged in the pursuit of therapeutic interventions for Alzheimer's disease. This document presents a side-by-side evaluation of their mechanisms of action, in vitro efficacy, and selectivity, supported by experimental data and detailed methodologies.
Executive Summary
The pathological hallmark of Alzheimer's disease is the accumulation of amyloid-beta (Aβ) plaques, primarily composed of the Aβ42 peptide. The enzyme γ-secretase is responsible for the final cleavage of the amyloid precursor protein (APP) to produce Aβ peptides of varying lengths. While direct inhibition of γ-secretase has been explored as a therapeutic strategy, it has been hampered by mechanism-based toxicities due to the enzyme's role in processing other critical substrates, such as Notch.
This has led to the development of γ-secretase modulators (GSMs), a class of compounds that allosterically modulate the enzyme to shift its cleavage preference from the production of aggregation-prone Aβ42 to shorter, less amyloidogenic Aβ species like Aβ38 and Aβ37, while sparing Notch processing.
This guide compares the transition-state analog inhibitor, this compound, with several novel GSMs, including BPN-15606, UCSD-776890, JNJ-40418677, and SPI-1865. The data clearly demonstrates the superior potency and selectivity of these novel modulators over the pan-inhibitory profile of this compound.
Data Presentation
The following table summarizes the in vitro potency of this compound and the selected novel γ-secretase modulators in reducing the production of Aβ42 and Aβ40.
| Compound | Mechanism of Action | Cell Line | Aβ42 IC50 (nM) | Aβ40 IC50 (nM) | Effect on Notch Cleavage |
| This compound | Transition-State Analog Inhibitor | Not Specified | 300 | Not Reported | Inhibitory |
| BPN-15606 | γ-Secretase Modulator | SH-SY5Y | 7 | 17 | Sparing |
| UCSD-776890 | γ-Secretase Modulator | SH-SY5Y-APP | 4.1 | 80 | Sparing |
| JNJ-40418677 | γ-Secretase Modulator | Human Neuroblastoma SKNBE-2 | ~200 | >10,000 | Sparing |
| SPI-1865 | γ-Secretase Modulator | CHO-2B7 | 106 | 2,800 | Sparing |
Experimental Protocols
Cell-Based Aβ Production Assay
This protocol outlines a general procedure for evaluating the efficacy of γ-secretase inhibitors and modulators in a cellular context.
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds on the production of Aβ40 and Aβ42 in a cell line overexpressing human APP.
Materials:
-
Human Embryonic Kidney (HEK293) or human neuroblastoma (SH-SY5Y) cells stably expressing human APP.
-
Complete growth medium (e.g., DMEM with 10% FBS and appropriate selection antibiotics).
-
Test compounds (this compound and novel GSMs) dissolved in DMSO.
-
Phosphate-buffered saline (PBS).
-
Cell lysis buffer.
-
Commercially available Aβ40 and Aβ42 ELISA kits.
-
96-well cell culture plates.
-
Plate reader for ELISA.
Procedure:
-
Cell Seeding: Seed the APP-expressing cells into 96-well plates at a density that allows for logarithmic growth during the experiment and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should be kept constant across all wells (typically ≤0.5%).
-
Remove the overnight culture medium from the cells and replace it with the medium containing the test compounds or vehicle control (DMSO).
-
Incubation: Incubate the plates for a predetermined period (e.g., 24-48 hours) at 37°C in a humidified incubator with 5% CO2.
-
Sample Collection: After incubation, collect the conditioned medium for Aβ analysis.
-
Cell Lysis (Optional): Wash the cells with PBS and lyse them to determine total protein concentration for normalization.
-
Aβ Quantification: Measure the concentrations of Aβ40 and Aβ42 in the conditioned medium using specific ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Normalize the Aβ concentrations to the total protein concentration from the cell lysates, if applicable. Plot the percentage of Aβ inhibition against the log concentration of the test compound and determine the IC50 value using a non-linear regression analysis.
In Vitro γ-Secretase Activity Assay
This protocol describes a cell-free assay to assess the direct effect of compounds on γ-secretase activity.
Objective: To measure the direct inhibitory or modulatory effect of test compounds on the cleavage of a recombinant APP C-terminal fragment (C99) by isolated γ-secretase.
Materials:
-
Cell line with high γ-secretase expression (e.g., HeLa or CHO).
-
Membrane protein extraction buffer containing CHAPSO (e.g., 1% CHAPSO in HEPES buffer).
-
Recombinant C99-FLAG substrate.
-
Test compounds dissolved in DMSO.
-
Assay buffer (e.g., HEPES buffer, pH 7.0, with protease inhibitors).
-
Anti-FLAG antibody for Western blotting or specific Aβ ELISA kits.
-
SDS-PAGE gels and Western blotting apparatus.
Procedure:
-
γ-Secretase Preparation: Harvest cells and prepare a crude membrane fraction by homogenization and centrifugation.
-
Solubilize the membrane fraction with a buffer containing CHAPSO to extract the active γ-secretase complex.
-
Assay Reaction: In a microcentrifuge tube, combine the solubilized γ-secretase preparation, the recombinant C99-FLAG substrate, and the test compound at various concentrations or vehicle control.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 2-4 hours).
-
Reaction Termination: Stop the reaction by adding SDS-PAGE sample buffer and boiling, or by placing on ice.
-
Product Detection:
-
Western Blot: Separate the reaction products by SDS-PAGE, transfer to a membrane, and probe with an anti-FLAG antibody to detect the APP intracellular domain (AICD) fragment or antibodies specific for different Aβ species.
-
ELISA: Measure the levels of generated Aβ peptides using specific ELISA kits.
-
-
Data Analysis: Quantify the band intensities (Western blot) or ELISA signals to determine the effect of the compound on γ-secretase activity and calculate IC50 values.
Mandatory Visualization
Caption: Signaling pathways of APP processing.
Caption: Workflow for cell-based Aβ production assay.
The Double-Edged Sword of γ-Secretase Inhibition: A Comparative Guide to First-Generation and Next-Generation GSIs
For researchers, scientists, and drug development professionals, the pursuit of effective Alzheimer's disease therapeutics has been a journey of both promise and challenge. At the heart of this endeavor lies the γ-secretase complex, a critical enzyme in the production of amyloid-β (Aβ) peptides, the primary component of the amyloid plaques characteristic of Alzheimer's disease. While inhibiting γ-secretase presents a direct strategy to reduce Aβ production, the clinical development of γ-secretase inhibitors (GSIs) has been hampered by significant safety concerns. This guide provides an objective comparison of a representative first-generation GSI, Semagacestat, with the advancements offered by next-generation GSIs, supported by experimental data and detailed methodologies.
A major stumbling block for early GSIs has been their lack of selectivity.[1] Besides cleaving the amyloid precursor protein (APP) to produce Aβ, γ-secretase is also crucial for the processing of Notch, a transmembrane receptor vital for regulating cell-fate decisions.[1] Inhibition of Notch signaling by first-generation GSIs has been linked to detrimental side effects, which ultimately led to the failure of promising candidates in late-stage clinical trials.[2]
Quantitative Comparison of γ-Secretase Inhibitors
The limitations of first-generation GSIs are starkly illustrated when comparing their inhibitory activity against APP processing versus Notch signaling. The following table summarizes the half-maximal inhibitory concentrations (IC50) for Semagacestat, a well-characterized first-generation GSI, and several next-generation GSIs. A higher Notch/Aβ IC50 ratio indicates greater selectivity for inhibiting Aβ production over Notch signaling.
| Compound | Type | Aβ40 IC50 (nM) | Aβ42 IC50 (nM) | Notch IC50 (nM) | Selectivity Ratio (Notch/Aβ40) |
| Semagacestat (LY450139) | First-Generation | 12.1 | 10.9 | 14.1 | ~1.2 |
| Avagacestat (BMS-708163) | Next-Generation | 0.30 | 0.27 | 58 | ~193 |
| Begacestat (GSI-953) | Next-Generation | 14.8 | 12.4 | 208.5 | ~16 |
| Crenigacestat (LY3039478) | Next-Generation | - | - | ~1 | - |
Note: IC50 values can vary depending on the specific assay conditions. Data is compiled from multiple sources for comparative purposes.[3][4]
As the data illustrates, Semagacestat exhibits nearly identical inhibitory potency against both Aβ and Notch. In stark contrast, next-generation GSIs like Avagacestat and Begacestat demonstrate significantly higher selectivity for APP processing, a key advancement in mitigating mechanism-based toxicity.
Key Signaling Pathways
To understand the challenges and advancements in GSI development, it is essential to visualize the key signaling pathways involved.
The amyloidogenic pathway begins with the cleavage of APP by β-secretase, generating a soluble fragment (sAPPβ) and a membrane-bound fragment (C99). Subsequently, γ-secretase cleaves C99 to produce the neurotoxic Aβ peptides and the APP intracellular domain (AICD). GSIs aim to block the γ-secretase-mediated cleavage of C99.
Notch signaling is initiated by ligand binding, leading to two successive cleavages. The second cleavage, mediated by γ-secretase, releases the Notch intracellular domain (NICD). NICD then translocates to the nucleus to regulate the expression of target genes involved in cell development. Non-selective GSIs inhibit this crucial step, leading to toxicity.
Experimental Protocols
The determination of GSI potency and selectivity relies on robust in vitro and cell-based assays. Below are outlines of the key experimental protocols used to generate the comparative data.
In Vitro γ-Secretase Activity Assay
This assay directly measures the enzymatic activity of isolated γ-secretase.
Workflow:
Methodology:
-
γ-Secretase Isolation: The γ-secretase complex is typically isolated from cell lines overexpressing its components.
-
Reaction: The isolated enzyme is incubated with a recombinant C99 substrate in the presence of varying concentrations of the GSI.
-
Detection: The amount of Aβ peptide produced is quantified using methods such as ELISA or Western blotting.
-
Analysis: The data is used to generate a dose-response curve and calculate the IC50 value of the inhibitor.
Cell-Based Aβ Production Assay
This assay measures the ability of a GSI to inhibit Aβ production in a cellular context.
Methodology:
-
Cell Culture: A cell line stably overexpressing human APP (e.g., H4 or HEK293 cells) is cultured.
-
Treatment: The cells are treated with a range of GSI concentrations for a specified period (e.g., 24 hours).
-
Sample Collection: The cell culture supernatant is collected.
-
Aβ Quantification: The levels of Aβ40 and Aβ42 in the supernatant are measured using specific ELISA kits.
-
Data Analysis: The IC50 values for the inhibition of Aβ40 and Aβ42 production are determined.
Cell-Based Notch Signaling Assay (Luciferase Reporter Assay)
This assay is used to determine the effect of a GSI on Notch signaling.
Methodology:
-
Cell Line: A cell line is engineered to co-express a constitutively active form of the Notch receptor and a luciferase reporter gene under the control of a Notch-responsive promoter.
-
Treatment: The cells are treated with different concentrations of the GSI.
-
Luciferase Measurement: The activity of luciferase, which correlates with Notch signaling activity, is measured using a luminometer.
-
IC50 Determination: The IC50 for Notch inhibition is calculated from the dose-response curve.
The Path Forward: Next-Generation GSIs and Beyond
The development of next-generation GSIs with improved selectivity for APP represents a significant step forward in the quest for a safe and effective Alzheimer's therapy. By minimizing the inhibition of Notch signaling, these compounds aim to reduce the severe side effects that plagued their predecessors. However, the journey is not over. The clinical development of these newer agents is ongoing, and researchers continue to explore other innovative approaches, such as γ-secretase modulators (GSMs), which aim to shift the cleavage of APP towards the production of shorter, less amyloidogenic Aβ peptides rather than blocking the enzyme entirely. The lessons learned from the challenges of first-generation GSIs have been invaluable in guiding the design and development of more refined and potentially safer therapeutic strategies for Alzheimer's disease.
References
- 1. Begacestat (GSI-953): a novel, selective thiophene sulfonamide inhibitor of amyloid precursor protein gamma-secretase for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Semagacestat - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
Safety Operating Guide
Proper Disposal Procedures for III-31-C: A Guide for Laboratory Professionals
Essential guidance for the safe handling and disposal of the γ-secretase inhibitor III-31-C, ensuring laboratory safety and regulatory compliance.
For researchers, scientists, and drug development professionals, the proper management of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive overview of the proper disposal procedures for the γ-secretase inhibitor this compound (CAS Number: 398515-96-3). While a specific Safety Data Sheet (SDS) containing detailed disposal instructions for this compound was not publicly available at the time of this writing, this guide outlines the essential steps and precautions based on general best practices for the disposal of similar research-grade chemical compounds.
Understanding this compound: Key Safety Information
Before handling or disposing of this compound, it is crucial to be aware of its known properties and the necessary safety precautions.
| Property | Information | Citation |
| Chemical Name | N-[[--INVALID-LINK--amino]carbonyl]-L-leucyl-L-valine methyl ester | |
| CAS Number | 398515-96-3 | |
| Physical Form | Solid | |
| Known Hazards | Combustible Solid | [1] |
| Personal Protective Equipment (PPE) | Eyeshields, Gloves, Type N95 (US) Respirator | [1] |
Step-by-Step Disposal Protocol for this compound
The following procedures are based on standard protocols for the disposal of solid, non-halogenated organic chemical waste. It is imperative to consult the official Safety Data Sheet (SDS) for this compound, once obtained from the supplier, for specific and definitive guidance.
Step 1: Waste Identification and Segregation
-
Labeling: All waste containers must be clearly and accurately labeled. The label for this compound waste should include:
-
The full chemical name: "this compound" and "N-[[--INVALID-LINK--amino]carbonyl]-L-leucyl-L-valine methyl ester"
-
The CAS Number: "398515-96-3"
-
The words "Hazardous Waste"
-
A clear indication of the contents (e.g., "Solid Waste," "Contaminated Labware")
-
The accumulation start date (the date the first piece of waste is placed in the container)
-
-
Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan. Incompatible chemicals can react dangerously. Keep this compound waste separate from:
-
Aqueous waste
-
Halogenated organic waste
-
Reactive chemicals
-
Sharps
-
Step 2: Waste Collection and Storage
-
Container: Use a designated, leak-proof, and sealable container that is compatible with solid organic compounds. The container should be in good condition with a secure lid.
-
Location: Store the waste container in a designated satellite accumulation area (SAA) within the laboratory. The SAA should be:
-
At or near the point of generation.
-
Under the control of the operator of the process generating the waste.
-
Away from sources of ignition, heat, and direct sunlight.
-
-
Closure: Keep the waste container closed at all times except when adding waste.
Step 3: Disposal of Contaminated Materials
-
Personal Protective Equipment (PPE): Any PPE, such as gloves, that has come into contact with this compound should be considered contaminated and disposed of as hazardous waste.
-
Labware: Disposable labware (e.g., pipette tips, microfuge tubes) contaminated with this compound should be collected in the designated solid waste container.
-
Spills: In the event of a spill, absorb the solid material with an inert absorbent (e.g., vermiculite, sand) and collect it in the hazardous waste container. Clean the spill area as per your laboratory's standard operating procedures for chemical spills.
Step 4: Arranging for Final Disposal
-
Contact Environmental Health and Safety (EHS): Once the waste container is full or has reached its accumulation time limit (as defined by your institution and local regulations), contact your institution's Environmental Health and Safety (EHS) department or the designated hazardous waste management personnel.
-
Waste Pickup: EHS will arrange for the pickup, transportation, and final disposal of the hazardous waste in accordance with all local, state, and federal regulations. Never dispose of chemical waste down the drain or in the regular trash.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
By adhering to these procedures and prioritizing safety, laboratory professionals can ensure the responsible management of this compound waste, protecting both themselves and the environment. Always remember that the specific Safety Data Sheet for any chemical is the primary source for handling and disposal information.
References
Personal protective equipment for handling III-31-C
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of III-31-C, a (hydroxyethyl)urea γ-secretase inhibitor. Given the absence of a specific Safety Data Sheet (SDS) for this compound, a cautious approach based on handling chemicals with unknown toxicity is mandated. The following procedures are based on best practices for laboratory safety and information derived from similar chemical structures and inhibitor classes.
I. Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is essential to minimize exposure risk. The following table summarizes the required PPE.
| Body Part | Personal Protective Equipment | Specifications & Rationale |
| Hands | Double Nitrile Gloves | Provides robust protection against incidental contact. Change gloves immediately if contaminated. |
| Eyes | Safety Goggles | Must provide a complete seal around the eyes to protect against splashes and airborne particles. |
| Face | Face Shield | To be worn in conjunction with safety goggles, especially when handling larger quantities or when there is a risk of splashing. |
| Body | Laboratory Coat | A buttoned, knee-length lab coat made of a chemically resistant material is required. |
| Respiratory | N95 Respirator or higher | Recommended when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of fine particles. |
| Feet | Closed-toe Shoes | Leather or other chemically resistant material that covers the entire foot. |
II. Operational Plan: Safe Handling Procedures
Adherence to a strict operational protocol is paramount to ensure the safety of all laboratory personnel.
1. Engineering Controls:
-
Chemical Fume Hood: All handling of solid this compound and preparation of solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Ventilation: Ensure the laboratory has adequate general ventilation.
2. Handling Practices:
-
Avoid Contact: Minimize direct contact with the compound. Use spatulas and other appropriate tools for transfer.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, before leaving the laboratory, and before eating, drinking, or smoking.
-
Transportation: When transporting this compound within the laboratory, use a sealed, shatter-resistant secondary container.
3. Solution Preparation:
-
Given that this compound is soluble in DMSO, exercise additional caution as DMSO can facilitate the absorption of chemicals through the skin.
-
Prepare solutions in the chemical fume hood.
-
Clearly label all solutions with the compound name, concentration, solvent, date, and appropriate hazard warnings.
III. Disposal Plan: Waste Management
Proper disposal of this compound and associated materials is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
Solid Waste: Collect all solid this compound waste, including contaminated consumables (e.g., weighing paper, pipette tips), in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Contaminated PPE: Dispose of grossly contaminated gloves and other disposable PPE as hazardous waste.
2. Disposal Procedure:
-
Consult EHS: Contact your institution's EHS department for specific guidance on the disposal of research chemicals with unknown toxicity. They will provide the appropriate waste containers and arrange for pickup.
-
Labeling: Ensure all waste containers are accurately and fully labeled with their contents.
-
Do Not:
-
Dispose of this compound down the drain.
-
Dispose of this compound in the regular trash.
-
Attempt to neutralize the chemical without specific EHS-approved protocols.
-
IV. Experimental Workflow Diagram
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Caption: Standard Operating Procedure for Handling this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
